molecular formula C36H74O B1662012 Dioctadecyl ether CAS No. 6297-03-6

Dioctadecyl ether

货号: B1662012
CAS 编号: 6297-03-6
分子量: 523 g/mol
InChI 键: HBXWUCXDUUJDRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dioctadecyl ether is a useful research compound. Its molecular formula is C36H74O and its molecular weight is 523 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-octadecoxyoctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWUCXDUUJDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864175
Record name 1-(Octadecyloxy)octadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-03-6
Record name Octadecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6297-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Octadecyloxy)octadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISTEARYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC6T3MJF8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dioctadecyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of dioctadecyl ether (also known as distearyl ether), a long-chain aliphatic ether with significant applications in materials science and as an excipient in drug delivery systems.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Significance of this compound

This compound (C₃₆H₇₄O) is a symmetrical ether characterized by two C18 alkyl chains linked by an oxygen atom.[2] Its long, hydrophobic alkyl chains and the chemical stability of the ether linkage impart unique physicochemical properties. These include a waxy solid nature at room temperature, high hydrophobicity, and low reactivity. These characteristics make it a valuable component in the formulation of lipid nanoparticles (LNPs) for drug delivery, where it can enhance the stability and modulate the release of therapeutic agents.[3][4] Furthermore, its structural similarity to lipids allows for its use in model membrane systems and in the study of lipid bilayers.[1]

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several established methods in organic chemistry. The choice of method often depends on the desired purity, scalability, and available starting materials. Here, we delve into the two most pertinent synthetic routes: the Williamson ether synthesis and the catalytic dehydration of 1-octadecanol.

Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[5][6][7] The reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[8]

The synthesis of this compound via the Williamson synthesis involves two key steps:

  • Deprotonation of 1-octadecanol: A strong base is used to deprotonate the hydroxyl group of 1-octadecanol, forming the octadecanoxide nucleophile.

  • Nucleophilic Substitution: The octadecanoxide then attacks an octadecyl halide (e.g., 1-bromooctadecane) in a classic S_N2 reaction, displacing the halide and forming the ether linkage.

dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} caption: "Williamson Ether Synthesis of this compound."

Materials:

  • 1-Octadecanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromooctadecane

  • Anhydrous Dimethylformamide (DMF)

  • Hexane

  • Methanol

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-octadecanol (1 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the 1-octadecanol.

  • Deprotonation: Under a nitrogen atmosphere, slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at room temperature. The evolution of hydrogen gas will be observed.

  • Alkoxide Formation: After the addition of NaH is complete, heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the sodium octadecanoxide.

  • Alkyl Halide Addition: Cool the reaction mixture to room temperature and add 1-bromooctadecane (1 equivalent) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of methanol.

    • Pour the mixture into a separatory funnel containing deionized water and hexane.

    • Separate the organic layer, and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a waxy solid. Purify by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound.

Catalytic Dehydration of 1-Octadecanol

An alternative, more atom-economical approach is the acid-catalyzed dehydration of 1-octadecanol.[9] This method involves the elimination of a water molecule from two molecules of the alcohol to form the ether.

The dehydration of alcohols to form ethers is a condensation reaction that typically requires an acid catalyst and elevated temperatures. The reaction can proceed through two competing pathways: intermolecular dehydration to form an ether and intramolecular dehydration to form an alkene.[10] For primary alcohols like 1-octadecanol, intermolecular dehydration to the ether is favored under controlled conditions.

dot graph Dehydration_Synthesis { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} caption: "Catalytic Dehydration of 1-Octadecanol."

Materials:

  • 1-Octadecanol

  • Acid catalyst (e.g., H-BEA zeolite, Amberlyst-15)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 1-octadecanol (1 equivalent) and the acid catalyst (e.g., 10 wt% of H-BEA zeolite).

  • Solvent Addition: Add toluene as a solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 8-12 hours).

  • Workup:

    • Cool the reaction mixture and filter to remove the solid catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by deionized water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A multi-technique approach is recommended.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

  • δ ~3.4 ppm (triplet): Protons on the carbons adjacent to the ether oxygen (-O-CH₂ -).

  • δ ~1.5 ppm (multiplet): Protons on the β-carbons (-O-CH₂-CH₂ -).

  • δ ~1.25 ppm (broad singlet): A large, unresolved signal corresponding to the numerous methylene protons in the long alkyl chains.

  • δ ~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃).

¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule.

  • δ ~71 ppm: Carbons directly bonded to the ether oxygen (C H₂-O-).

  • δ ~32 ppm: The methylene carbon adjacent to the terminal methyl group.

  • δ ~29-30 ppm: A series of peaks for the internal methylene carbons of the alkyl chains.

  • δ ~26 ppm: The β-carbon to the ether oxygen.

  • δ ~23 ppm: The methylene carbon adjacent to the terminal methyl group.

  • δ ~14 ppm: The terminal methyl carbons (-C H₃).

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Protons α to Oxygen~3.4Triplet-O-CH₂ -
Protons β to Oxygen~1.5Multiplet-O-CH₂-CH₂ -
Methylene Chain~1.25Broad Singlet-(CH₂ )₁₄-
Terminal Methyl~0.88Triplet-CH₃
¹³C NMR Chemical Shift (ppm) Assignment
Carbon α to Oxygen~71C H₂-O-
Methylene Chain~29-32-(C H₂)n-
Carbon β to Oxygen~26-O-CH₂-C H₂-
Penultimate Carbon~23-C H₂-CH₃
Terminal Methyl Carbon~14-C H₃

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key absorption bands are:

  • ~2915 cm⁻¹ and ~2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methylene and methyl groups.

  • ~1470 cm⁻¹ and ~1375 cm⁻¹ (medium): C-H bending vibrations.

  • ~1120 cm⁻¹ (strong, sharp): The characteristic C-O-C asymmetric stretching vibration of the ether linkage. The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms the complete conversion of the starting alcohol.

dot graph FTIR_Spectrum { node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} caption: "Expected FTIR absorptions for this compound."

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 522.99 g/mol ), electron ionization (EI) mass spectrometry is expected to show:

  • Molecular Ion (M⁺): A peak at m/z = 522.99, which may be of low intensity or absent in EI-MS due to the facile fragmentation of long-chain ethers.

  • α-Cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen, resulting in a stable oxonium ion.[11][12]

  • Other Fragments: A series of peaks corresponding to the loss of alkyl fragments from the long chains.

Chromatographic and Thermal Analysis

GC-MS is an excellent technique for assessing the purity of this compound and identifying any volatile impurities. A high-temperature capillary column (e.g., HP-5ms) is suitable for this analysis.[13][14] The sample is typically dissolved in a solvent like hexane or dichloromethane before injection.

DSC is used to determine the melting point and phase transition behavior of the material. Pure this compound exhibits a sharp melting endotherm.

Applications in Drug Delivery

The unique properties of this compound make it a valuable excipient in advanced drug delivery systems, particularly in lipid-based formulations.[3]

  • Lipid Nanoparticles (LNPs): this compound can be incorporated into the lipid matrix of LNPs to enhance their stability and control the release of encapsulated drugs.[4] Its chemical inertness prevents unwanted reactions with the active pharmaceutical ingredient (API).

  • Solid Lipid Nanoparticles (SLNs): As a solid lipid at physiological temperatures, it can form the core of SLNs, providing a biocompatible and biodegradable carrier for hydrophobic drugs.

Conclusion

The synthesis of this compound can be reliably achieved through well-established methods like the Williamson ether synthesis and catalytic dehydration of 1-octadecanol. The choice of synthetic route will depend on factors such as scale, cost, and desired purity. A comprehensive characterization, employing a suite of spectroscopic and analytical techniques, is crucial to ensure the quality and suitability of the final product for its intended application, especially in the demanding field of pharmaceutical sciences. The insights and protocols provided in this guide offer a solid foundation for researchers and developers working with this versatile long-chain ether.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Michigan. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (HMDB0301753). Retrieved from [Link]

  • ResearchGate. (n.d.). Possible dehydration reaction routes of 1-octadecanol. Retrieved from [Link]

  • Elsevier. (2025, February 25). Ether bond-modified lipid nanoparticles for enhancing the treatment effect of hepatic fibrosis. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • University of Calgary. (n.d.). Assignment of 1H-NMR spectra. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2016, February 4). Dehydration of 1-octadecanol over H-BEA: A combined experimental and computational study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Distearyl Ether. Retrieved from [Link]

  • ACS Publications. (2024, June 17). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. Retrieved from [Link]

  • University of Houston. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Lipid Nanoparticles for Drug Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 10). Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Dodecyl m-nitrophenyl ether - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013181238A1 - Catalytic dehydration of aryl alcohols to diaryl ethers.
  • Semantic Scholar. (2016, August 15). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]

  • LCGC North America. (2013, July 1). Using GC–MS to Analyze Essential Oils in Cedar Leaves. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Retrieved from [Link]

  • Chemetrix. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly (aryl ether ketone) Copolymers. Retrieved from [Link]

  • SciELO. (2024, November 13). Article. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

Sources

Introduction: Understanding the Core Utility of Dioctadecyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dioctadecyl Ether: Core Chemical and Physical Properties for Researchers and Drug Development Professionals

This compound, also known by its synonyms Distearyl Ether and 1-octadecoxyoctadecane, is a high molecular weight symmetrical ether. Its structure consists of an oxygen atom bonded to two eighteen-carbon alkyl chains (octadecyl groups). This simple yet robust chemical architecture imparts a unique set of physicochemical properties, making it a valuable compound for a range of specialized applications. For researchers in materials science and drug development, its highly lipophilic and chemically stable nature is of particular interest. It serves as a key excipient in pharmaceutical formulations, an emollient in cosmetics, and a versatile building block in organic synthesis.[1] This guide provides a detailed examination of its core chemical and physical properties, analytical characterization, and practical applications, offering a foundational resource for scientists and professionals.

Chemical Identity and Molecular Structure

At its core, this compound is defined by its ether functional group flanked by two long saturated hydrocarbon chains. This structure is fundamental to its physical state, solubility, and chemical reactivity.

  • Molecular Formula: C₃₆H₇₄O[2][3]

  • Molecular Weight: 522.97 g/mol [1][4]

  • CAS Registry Number: 6297-03-6[2][3]

  • Canonical SMILES: CCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC[2][5]

  • InChIKey: HBXWUCXDUUJDRB-UHFFFAOYSA-N[2][6]

The ether linkage (C-O-C) is generally unreactive under standard conditions, making this compound a chemically stable molecule.[7] Unlike shorter-chain ethers, its high molecular weight and solid state at room temperature significantly reduce the risk of forming explosive peroxides upon storage.[8][9] However, as with all ethers, prolonged exposure to light and oxygen should be avoided. The molecule lacks hydrogen bond donors, a key factor influencing its melting point and solubility.[2]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve Accuracy transfer 3. Transfer to NMR Tube dissolve->transfer Complete Dissolution acquire 4. Acquire Spectrum (Lock, Shim, Collect Data) transfer->acquire Homogeneous Solution process 5. Process Data (Fourier Transform, Phase, Baseline) acquire->process Raw FID Data interpret 6. Interpret Spectrum (Assign Peaks, Confirm Structure) process->interpret Processed Spectrum end Purity & Identity Confirmed interpret->end Final Report

Caption: Workflow for NMR-based characterization.

Applications in Drug Development and Research

The unique properties of this compound make it a highly functional material in several scientific domains, particularly in pharmaceuticals and cosmetics.

  • Pharmaceutical Excipient: Due to its extreme lipophilicity and low reactivity, it is an excellent component for creating the lipid matrix of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are used to improve the oral bioavailability and stability of poorly water-soluble drugs. [1]* Topical Formulations: In dermatology and cosmetics, it functions as a skin-conditioning agent and emollient. [10]Its waxy nature allows it to form a protective, occlusive layer on the skin, reducing water loss and imparting a smooth feel without being overly greasy.

  • Organic Synthesis: It can be used as a high-boiling, non-polar solvent for specific organic reactions or as a stable reference material in gas chromatography due to its low volatility and defined chemical structure. [1]

G cluster_components Formulation Components cluster_system Drug Delivery System cluster_outcome Therapeutic Outcome drug Poorly Soluble Drug (API) sln Solid Lipid Nanoparticle (SLN) Lipid Core (Drug + DOE) Surfactant Shell drug->sln:f1 doe This compound (Solid Lipid) doe->sln:f1 surfactant Surfactant / Stabilizer surfactant->sln:f2 outcome Improved Bioavailability & Stability sln->outcome

Caption: Role in a Solid Lipid Nanoparticle system.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. [2][11]However, standard laboratory safety protocols should always be observed.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. Use in a well-ventilated area. [12]* Storage: Store in a tightly closed container in a cool, dry, and dark place. [12]Keep away from strong oxidizing agents.

  • Stability: The product is chemically stable under standard ambient conditions. [7]

Conclusion

This compound is a compound whose utility is defined by its simplicity and stability. Its two long alkyl chains and inert ether linkage create a highly lipophilic, solid material with a well-defined melting point and clear spectroscopic signatures. For researchers and drug development professionals, it represents a reliable and versatile tool, from creating advanced lipid-based drug delivery systems to serving as a functional emollient in topical products. A thorough understanding of its core chemical and physical properties is the first step toward leveraging its full potential in scientific innovation.

References

  • National Center for Biotechnology Information. (n.d.). Distearyl Ether. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C36H74O). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Octadecyl ether. Retrieved from [Link]

  • The Good Scents Company. (n.d.). distearyl ether. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dioctyl ether. Retrieved from [Link]

  • SpectraBase. (n.d.). Octadecyl ether. Retrieved from [Link]

  • McMahon, R. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Physical Properties of Ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

Sources

An In-depth Technical Guide to Dioctadecyl Ether: Properties and Applications in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecyl ether, also known as distearyl ether, is a high molecular weight ether with significant potential in the pharmaceutical sciences, particularly in the design and formulation of advanced drug delivery systems. Its highly lipophilic nature and solid-state at room temperature make it an excellent candidate for the lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, and delves into its application in the formulation of lipid-based nanoparticles for enhanced drug delivery.

Core Molecular and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in pharmaceutical formulations.

Molecular Formula and Weight

This compound is a symmetrical ether composed of two octadecyl (C18) chains linked by an oxygen atom. Its chemical and molecular properties are summarized below.

PropertyValueSource(s)
Chemical Formula C36H74O[1][2][3]
Molecular Weight Approximately 522.99 g/mol [1][3][4]
CAS Number 6297-03-6[1][4][5]
Synonyms Distearyl Ether, Octadecyl Ether[4][6][7]
Physical Properties

The physical state and thermal behavior of this compound are critical for its use in manufacturing processes such as hot homogenization for nanoparticle formulation.

PropertyValueSource(s)
Appearance White to light yellow powder or crystals[4]
Melting Point 61.0 to 64.0 °C[4]
Boiling Point 131 °C at 6 mmHg[4][8]
Solubility Insoluble in water, soluble in organic solvents like methanol and benzene when heated.[7]

This compound in the Formulation of Lipid Nanoparticles for Drug Delivery

The unique properties of this compound make it a valuable excipient in the development of lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs). These nanoparticles are engineered to encapsulate therapeutic agents, offering advantages such as improved bioavailability, controlled release, and targeted delivery.

The Rationale for Using this compound in Lipid Nanoparticles

The selection of this compound as a core lipid in SLNs is underpinned by several key considerations:

  • Biocompatibility and Biodegradability : As a lipid-based excipient, this compound is generally considered to have low toxicity and to be biodegradable, which is a critical requirement for parenteral and other routes of administration.

  • Solid Core Matrix : Its high melting point allows for the formation of a solid lipid core at physiological temperatures. This solid matrix protects encapsulated drugs from chemical degradation and can provide sustained release profiles.

  • High Drug Loading Capacity : The crystalline structure of the solid lipid matrix can be engineered to accommodate a significant amount of the drug, particularly lipophilic drugs that are soluble in the molten lipid.

  • Controlled Drug Release : The solid lipid matrix can be designed to control the diffusion and release of the encapsulated drug. The release rate can be modulated by the composition of the lipid matrix and the manufacturing process.

Experimental Protocol: Formulation of Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization (HPH)

The following is a detailed, step-by-step methodology for the preparation of SLNs using this compound as the lipid matrix. This protocol is based on the widely used hot homogenization technique followed by high-pressure homogenization.

Materials and Equipment
  • Lipid Phase : this compound (solid lipid), Lipophilic drug (e.g., a model anticancer drug)

  • Aqueous Phase : Purified water, Surfactant (e.g., Poloxamer 188, Tween 80)

  • Equipment : High-pressure homogenizer, High-shear homogenizer (e.g., Ultra-Turrax), Magnetic stirrer with heating, Beakers, Syringes.

Step-by-Step Methodology
  • Preparation of the Lipid and Aqueous Phases :

    • Melt the this compound by heating it to approximately 10-15°C above its melting point (around 75-80°C).

    • Dissolve the lipophilic drug in the molten this compound with continuous stirring to ensure a homogenous mixture.

    • In a separate beaker, heat the purified water to the same temperature as the lipid phase.

    • Disperse the surfactant in the hot water and stir until fully dissolved.

  • Formation of the Pre-emulsion :

    • Gradually add the hot aqueous phase to the molten lipid phase while stirring with a magnetic stirrer.

    • Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion. The high shear reduces the droplet size of the molten lipid in the aqueous phase.

  • High-Pressure Homogenization :

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). The high pressure and cavitation forces reduce the particle size to the nanometer range.

  • Cooling and Solidification of Nanoparticles :

    • Cool the resulting nanoemulsion to room temperature. This can be done by placing the beaker in an ice bath or allowing it to cool under ambient conditions.

    • Upon cooling, the molten lipid droplets solidify, forming the solid lipid nanoparticles with the drug encapsulated within the lipid matrix.

Diagram of the High-Pressure Homogenization Workflow for SLN Formulation

SLN_Formulation_HPH cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_homogenization Nanoparticle Formation cluster_final Final Product Lipid Lipid Phase (this compound + Drug) ~75-80°C Pre_Emulsion High-Shear Homogenization (Formation of Pre-emulsion) Lipid->Pre_Emulsion Aqueous Aqueous Phase (Water + Surfactant) ~75-80°C Aqueous->Pre_Emulsion HPH High-Pressure Homogenization (500-1500 bar, 3-5 cycles) Pre_Emulsion->HPH Hot Pre-emulsion Cooling Cooling to Room Temperature HPH->Cooling Hot Nanoemulsion SLN Solid Lipid Nanoparticle (SLN) Dispersion Cooling->SLN Solidification

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using the hot homogenization technique followed by high-pressure homogenization.

Characterization of this compound-Based SLNs

To ensure the quality, efficacy, and safety of the formulated SLNs, a comprehensive characterization is essential.

ParameterTechniqueRationale
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of the nanoparticles, which influence their in vivo fate, cellular uptake, and drug release.
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the nanoparticles, which is a key indicator of their stability in suspension. A higher absolute zeta potential generally indicates better colloidal stability.
Entrapment Efficiency (EE) and Drug Loading (DL) Spectrophotometry or High-Performance Liquid Chromatography (HPLC)Quantifies the amount of drug successfully encapsulated within the nanoparticles, which is crucial for determining the therapeutic dose.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.
Crystallinity and Thermal Behavior Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)Investigates the physical state of the drug and lipid within the nanoparticles, which can affect drug release and stability.

Causality Behind Experimental Choices in SLN Formulation

The properties of the final SLN formulation are highly dependent on the choices made during the formulation process.

  • Choice of Surfactant : The type and concentration of the surfactant are critical for stabilizing the nanoparticle dispersion and preventing aggregation. Surfactants like Poloxamer 188 and Tween 80 are commonly used due to their ability to form a steric barrier around the nanoparticles. The concentration of the surfactant must be optimized to ensure stability without causing toxicity.

  • Homogenization Parameters : The pressure and number of cycles in the high-pressure homogenization step directly impact the particle size. Higher pressures and more cycles generally lead to smaller particle sizes, but excessive homogenization can sometimes lead to particle aggregation.

  • Lipid Concentration : The concentration of this compound in the formulation affects the drug loading capacity and the viscosity of the pre-emulsion. Higher lipid concentrations can increase drug loading but may also lead to larger particle sizes if not properly homogenized.

Safety and Biocompatibility

This compound is generally considered to be a safe and biocompatible material for pharmaceutical applications. However, as with any excipient, a thorough toxicological evaluation of the final formulation is necessary. The surfactants and other components of the formulation must also be assessed for their potential toxicity. Safety data sheets for this compound indicate that it is not classified as a hazardous substance, but standard laboratory safety precautions should always be followed.[9][10]

Conclusion

This compound is a versatile and valuable lipid excipient for the formulation of solid lipid nanoparticles and other advanced drug delivery systems. Its well-defined physicochemical properties, coupled with its biocompatibility, make it an attractive choice for researchers and drug development professionals seeking to enhance the therapeutic efficacy of a wide range of drug molecules. The successful formulation of this compound-based nanoparticles requires a deep understanding of the interplay between the formulation components and the manufacturing process parameters. The protocols and characterization techniques outlined in this guide provide a solid foundation for the development of robust and effective lipid nanoparticle drug delivery systems.

References

  • PubChem. (n.d.). Distearyl Ether. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C36H74O). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Octadecyl ether. Retrieved from [Link]

  • The Good Scents Company. (n.d.). distearyl ether. Retrieved from [Link]

Sources

Dioctadecyl ether CAS Registry Number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dioctadecyl Ether for Advanced Research and Pharmaceutical Development

Abstract

This compound (CAS Registry Number: 6297-03-6), also known as distearyl ether, is a high molecular weight, lipophilic compound with significant applications in pharmaceutical sciences and material research. Its chemical inertness, thermal stability, and emollient properties make it a valuable excipient in topical formulations and a key structural component in advanced drug delivery systems, such as lipid nanoparticles. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, analytical characterization, applications in drug development, and essential safety protocols. The content is structured to provide researchers, scientists, and formulation experts with the foundational knowledge and practical insights required to effectively utilize this versatile ether in their work.

Chemical Identity and Physicochemical Properties

This compound is a symmetrical ether composed of two C18 alkyl chains. This long, saturated hydrocarbon structure dictates its physical and chemical properties, primarily its high lipophilicity and low reactivity.

Table 1: Chemical Identifiers and Key Properties of this compound

PropertyValueSource(s)
CAS Registry Number 6297-03-6 [1][2][3][4]
IUPAC Name1-octadecoxyoctadecane[1][3]
SynonymsDistearyl Ether, Octadecyl ether, 1,1'-oxybis-Octadecane[1][3][5]
Molecular FormulaC₃₆H₇₄O[1][3][4]
Molecular Weight522.97 g/mol [1][6]
Melting Point61-64 °C[5][7][8]
Boiling Point131 °C at 6 mmHg (0.8 kPa)[1][7]
Density~0.831 g/cm³[1]
AppearanceWhite to light yellow crystalline powder or solid[5]
Canonical SMILESCCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCC[1][3]
InChIKeyHBXWUCXDUUJDRB-UHFFFAOYSA-N[1][3]

Synthesis of this compound: Principles and Protocols

The synthesis of symmetrical long-chain ethers like this compound is most commonly achieved through dehydration of the corresponding alcohol or via nucleophilic substitution, such as the Williamson ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and highly versatile method for preparing ethers.[9][10] It proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[10][11] For a symmetrical ether like this compound, this involves the reaction of sodium octadecanoxide with 1-chlorooctadecane or a similar octadecyl halide.

The choice of a primary alkyl halide is critical to maximize the yield of the ether product and minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[9][10]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol Octadecanol (C18H37OH) Alkoxide Sodium Octadecanoxide (C18H37ONa) Alcohol->Alkoxide + Base Strong Base (e.g., NaH) Base->Alkoxide + H2 H₂ Gas Alkoxide->H2 byproduct Alkoxide_ref Sodium Octadecanoxide AlkylHalide Octadecyl Halide (C18H37X) Ether This compound (C36H74O) AlkylHalide->Ether + Salt NaX Ether->Salt byproduct Alkoxide_ref->Ether +

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Synthesis of this compound

  • Alkoxide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add octadecan-1-ol to a suitable anhydrous solvent like THF or DMF.

  • Add sodium hydride (NaH) portion-wise at 0 °C. The reaction is allowed to stir until hydrogen gas evolution ceases, indicating the complete formation of sodium octadecanoxide.

  • Nucleophilic Substitution: Add an equimolar amount of 1-bromooctadecane (or another suitable octadecyl halide) to the reaction mixture.

  • Heat the mixture under reflux for several hours to drive the SN2 reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling, quench the reaction by slowly adding water. Extract the product into an organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, FT-IR, and melting point analysis.

Dehydration of Alcohols

Another common industrial method for preparing simple, symmetrical ethers is the acid-catalyzed dehydration of alcohols.[12] This method involves heating the alcohol (octadecan-1-ol) in the presence of a strong acid catalyst, such as sulfuric acid. This process is generally suitable for producing symmetrical ethers from primary alcohols.[11]

Analytical Methodologies for Characterization and Quantification

A robust analytical strategy is essential for confirming the identity, purity, and quantity of this compound in raw materials and finished formulations. The choice of technique depends on the sample matrix and the analytical objective.[13]

Analytical_Workflow cluster_separation Separation & Quantification cluster_identification Structural Identification Sample Sample Preparation (e.g., Dissolution, Extraction) GC Gas Chromatography (GC) - For purity & quantification Sample->GC HPLC HPLC - For non-volatile matrices Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) - Confirms structure Sample->NMR IR FT-IR Spectroscopy - Identifies C-O ether linkage Sample->IR MS Mass Spectrometry (MS) - Confirms molecular weight GC->MS Coupled (GC-MS) HPLC->MS Coupled (LC-MS)

Caption: General Analytical Workflow for this compound.

Table 2: Comparison of Key Analytical Techniques

TechniqueDetector/MethodApplicationAdvantagesLimitations
GC Flame Ionization (FID)Purity assessment, quantificationHigh resolution, high sensitivityRequires analyte to be volatile and thermally stable
HPLC Refractive Index (RID)Quantification in formulationsUniversal response for non-chromophoric analytesLower sensitivity, not suitable for gradient elution[13]
NMR ¹H, ¹³C SpectroscopyDefinitive structure elucidationProvides detailed structural information, non-destructiveLower sensitivity compared to chromatographic methods
FT-IR Transmission/ATRFunctional group identificationFast, simple, confirms presence of C-O ether stretchProvides limited structural information on its own
GC-MS Electron Ionization (EI)Identification and quantificationProvides both retention time and mass fragmentation data for high-confidence identificationSame volatility requirements as GC[12]

Protocol: Purity Analysis by Gas Chromatography (GC-FID)

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent such as hexane or chloroform to a final concentration of ~1 mg/mL.

  • Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector: Set to a high temperature (e.g., 300 °C) to ensure complete volatilization.

    • Oven Program: Implement a temperature gradient (e.g., start at 150 °C, ramp to 320 °C) to ensure separation from any potential impurities.

    • Detector: FID set to 330 °C.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample.

  • Data Processing: Integrate the peak areas. The purity is calculated as the area of the main this compound peak divided by the total area of all peaks.

Applications in Drug Development and Formulation

This compound's high molecular weight, lipophilicity, and chemical stability make it a highly desirable excipient in pharmaceutical formulations.[6][7]

  • Topical Formulations: It functions as an emollient and lubricant in creams and ointments, providing a smooth feel and forming an occlusive barrier to reduce transepidermal water loss.[7]

  • Drug Delivery Systems: It is used as a lipid excipient in the formation of lipid-based drug delivery systems like liposomes and solid lipid nanoparticles (SLNs).[7][14] Its inert nature ensures compatibility with a wide range of active pharmaceutical ingredients (APIs).[15][16] In these systems, it can help control the release rate of the encapsulated drug.[7]

  • Emulsion Stabilization: It enhances the consistency of the oil phase in emulsions, contributing to overall formulation stability.[7]

Caption: Role of this compound in a Lipid Nanoparticle.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. While it is not classified as a hazardous substance, standard laboratory precautions should always be observed.[17]

Table 3: Summary of Safety and Handling Precautions

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Safety glasses, protective gloves (e.g., nitrile), and a lab coat. A dust respirator should be used if dust is generated.[18]
Handling Handle in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][18]
Storage Store in a tightly closed container in a cool, dark, and dry place. Keep away from oxidizing agents.[18]
First Aid: Inhalation Remove to fresh air. Seek medical advice if feeling unwell.[18]
First Aid: Skin Contact Wash off with soap and plenty of water.[18]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]
Spill Response Sweep up the material, taking care not to disperse dust, and place it in an airtight container for disposal.[18]

Conclusion

This compound, identified by CAS Registry Number 6297-03-6, is a well-characterized compound with significant utility in pharmaceutical and cosmetic sciences. Its defined physicochemical properties, established synthetic routes, and well-understood analytical profiles make it a reliable component for advanced applications. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and functional roles is paramount for leveraging its full potential in creating stable, effective, and safe products.

References

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - this compound.
  • DC Chemicals. (n.d.). MATERIALS SAFETY DATA SHEET.
  • Alfa Chemistry. (n.d.). CAS 6297-03-6 N-Octadecyl ether.
  • Parchem. (n.d.). This compound (Cas 6297-03-6).
  • National Center for Biotechnology Information. (n.d.). Distearyl Ether. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Dioctyl ether.
  • ECHEMI. (2019). Dodecyl ether SDS, 4542-57-8 Safety Data Sheets.
  • Spectrum Chemical. (2022). SAFETY DATA SHEET.
  • The Good Scents Company. (n.d.). distearyl ether, 6297-03-6.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 6297-03-6.
  • ChemicalBook. (2025). DIOCTYL ETHER | 629-82-3.
  • The Good Scents Company. (n.d.). dioctyl ether, 629-82-3.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Triethylene Glycol Monododecyl Ether.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). Synthetic Methodologies for this compound and Analogues.
  • Chemical Bull Pvt. Ltd. (n.d.). This compound | 6297-03-6.
  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis of Cyclodecyl Ethers from Chlorocyclodecane.
  • CAS. (n.d.). Octadecyl ether. CAS Common Chemistry. Retrieved from [Link]

  • TCI AMERICA. (n.d.). This compound 6297-03-6.
  • Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics.
  • Norris, J. (2018). Choosing a Method to Synthesize an Ether. YouTube. Retrieved from [Link]

  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound 6297-03-6.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Herman, A., & Herman, A. P. (2016).
  • LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Drug Delivery.
  • Narang, A. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Meghani, N. M., et al. (2017). Click chemistry and drug delivery: A bird's-eye view. Drug Discovery Today, 22(11), 1604-1619.
  • Kumar, P., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), 132.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.
  • Google Patents. (n.d.). DE102004038285A1 - Use of ethereal oils containing a polymer matrix....
  • Thermo Fisher Scientific. (n.d.). Testing a diverse range of pharmaceutical excipients by HPLC.

Sources

A Comprehensive Technical Guide to Dioctadecyl Ether (Distearyl Ether) in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the dynamic landscape of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug product's success. Among the vast array of available molecules, lipid-based excipients have garnered significant attention for their ability to enhance the solubility, stability, and bioavailability of therapeutic agents. This guide focuses on Dioctadecyl ether, providing an in-depth exploration of its properties and applications, particularly within the realm of advanced drug delivery systems. As a Senior Application Scientist, my objective is to not only present the established data but also to elucidate the underlying scientific principles that govern its utility, thereby empowering researchers to make informed decisions in their formulation development endeavors.

Unveiling the Identity of this compound

This compound, also widely known by its synonym Distearyl ether, is a symmetrical ether with the chemical formula C36H74O.[1] It is characterized by two octadecyl (C18) alkyl chains linked by an oxygen atom. While "this compound" and "Distearyl ether" are the most common identifiers, it is also important to be aware of other synonyms that may be encountered in literature and commercial listings.[2][3]

Table 1: Synonyms and Chemical Identifiers for this compound

Synonym/IdentifierSource
Distearyl EtherCommon Name[2]
Octadecyl EtherSynonym[4][5]
1-(Octadecyloxy)octadecaneSystematic Name[2][6][7]
1,1'-oxybis-OctadecaneSynonym[3]
CAS Number: 6297-03-6Chemical Abstracts Service Registry Number[1][4]

Understanding these synonyms is crucial for conducting comprehensive literature searches and for sourcing materials from various suppliers.

Physicochemical Properties: The Foundation of Functionality

The utility of this compound in pharmaceutical formulations is intrinsically linked to its physicochemical properties. Its long, saturated alkyl chains impart a highly lipophilic and waxy nature to the molecule.[1]

Table 2: Key Physicochemical Properties of this compound

PropertyValueSignificance in Formulation
Molecular Weight~523 g/mol [2][8]Influences melting point, solubility, and diffusion characteristics.
Melting Point61-64 °CCritical for manufacturing process selection (e.g., hot melt extrusion, lipid nanoparticle formation).
AppearanceWhite to light yellow powder or crystal.Impacts the physical form of the final dosage form.
SolubilityInsoluble in water; Soluble in many organic solvents.Dictates its use in non-aqueous or lipid-based formulations and solvent selection for processing.
Lipophilicity (log Kow)Estimated at 16.76.[8][9]High lipophilicity is key for encapsulating hydrophobic drugs.

The high degree of lipophilicity and the solid nature of this compound at room temperature are pivotal to its function as a lipid matrix former, a stabilizer in emulsions, and a key component in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1]

Applications in Advanced Drug Delivery

The primary application of this compound in the pharmaceutical industry is as a lipid excipient in the formulation of drug delivery systems.[1][10] Its inertness and biocompatibility make it a suitable candidate for various routes of administration, including oral, parenteral, and topical. Ethers, in general, are utilized in pharmaceutical formulations to improve the solubility of poorly soluble drugs and are components of various drug delivery systems.[11]

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound is a frequently employed solid lipid in the fabrication of SLNs and NLCs.[12] These nanosystems are designed to encapsulate and deliver poorly water-soluble drugs, protect them from degradation, and control their release profile.

The choice of this compound as a solid lipid is underpinned by its high melting point and crystalline nature. This allows for the formation of a stable, solid lipid core that can effectively entrap drug molecules. The long alkyl chains contribute to a high drug loading capacity for lipophilic drugs.

Experimental Workflow: Formulation of this compound-Based SLNs via High-Shear Homogenization

Caption: Workflow for SLN formulation using this compound.

Causality in Protocol: Heating the phases above the lipid's melting point ensures the formation of a liquid lipid phase, which is essential for efficient emulsification. The subsequent cooling allows the this compound to recrystallize, entrapping the drug within the solid lipid matrix. The surfactant is crucial for stabilizing the nanoparticle suspension and preventing aggregation.

Controlled Release Formulations

The solid, crystalline matrix formed by this compound can effectively retard the release of an encapsulated drug.[1] The drug release from such a matrix typically follows a diffusion-controlled mechanism. The tortuosity of the diffusion path within the solid lipid and the partitioning of the drug between the lipid and the surrounding medium are key factors governing the release rate.

Logical Relationship: Factors Influencing Drug Release

G cluster_0 Formulation Parameters B This compound Matrix Properties (Crystallinity, Particle Size) A Drug Release Rate B->A C Drug Properties (Solubility in Lipid, Molecular Weight) C->A D Surfactant Concentration D->A

Sources

Melting and boiling point of Dioctadecyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Properties of Dioctadecyl Ether

Introduction

This compound (also known as distearyl ether) is a high molecular weight, symmetrical ether characterized by two C18 alkyl chains attached to an oxygen atom. Its unique physicochemical properties, particularly its thermal characteristics, make it a compound of significant interest in various scientific and industrial fields. For researchers, scientists, and professionals in drug development, a thorough understanding of its melting and boiling points is crucial. These parameters dictate its physical state under various processing and application conditions, influencing its role as an excipient, its stability in formulations, and its behavior in lipid-based systems. This guide provides a comprehensive overview of the thermal properties of this compound, the theoretical principles governing these properties, and detailed protocols for their experimental determination.

Physicochemical and Thermal Properties

This compound's long, saturated alkyl chains and central ether linkage bestow upon it distinct properties, including high lipophilicity, chemical inertness, and a well-defined solid-to-liquid transition temperature. A summary of its key properties is presented below.

PropertyValue
Chemical Name This compound
Synonyms Distearyl Ether, 1-(Octadecyloxy)octadecane
CAS Number 6297-03-6[1][2]
Molecular Formula C₃₆H₇₄O[1][2]
Molecular Weight 522.99 g/mol [1][2]
Melting Point 61.0 to 64.0 °C
Boiling Point 131 °C at 0.8 kPa (6 mmHg)[1]
547.79 °C at 760 mmHg (estimated)[3]
Appearance White to light yellow powder or crystal
Purity >95.0% (GC)[1]

Theoretical Framework of Thermal Transitions

The melting and boiling points of a molecule are direct reflections of the energy required to overcome the intermolecular forces holding its constituent molecules together in the solid and liquid states, respectively.

  • Intermolecular Forces: For this compound, the primary intermolecular forces are London dispersion forces (a type of van der Waals force). The large surface area of the two 18-carbon chains allows for significant interaction between adjacent molecules. The energy required to overcome these extensive forces is substantial, resulting in a relatively high melting point for a non-polar organic compound.[4] The central ether linkage introduces a slight dipole moment, but its effect is minimal compared to the dispersion forces of the long alkyl chains. Unlike alcohols, ethers lack a hydroxyl group, meaning they cannot participate in intermolecular hydrogen bonding, which would otherwise lead to a much higher boiling point.[5]

  • Molecular Weight and Symmetry: The high molecular weight of this compound is a major contributor to its elevated melting and boiling points.[4][6] Heavier molecules require more kinetic energy to transition into the liquid and gaseous phases.[4] Furthermore, the symmetrical nature of the molecule allows for efficient packing into a crystal lattice, which generally leads to a higher and sharper melting point compared to asymmetrical isomers.[6]

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[6] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[7]

Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush any large crystals with a clean spatula.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the sample into a dense column 2-3 mm high at the bottom.[7]

  • Apparatus Setup:

    • Insert the prepared capillary tube into the sample holder of the melting point apparatus.

    • Set a plateau temperature approximately 10-15°C below the expected melting point (around 50°C for this compound).

    • Set a heating ramp rate of 1-2°C per minute. A slow ramp rate is crucial for accurate determination.

  • Measurement:

    • Observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point is reported as the range T1-T2.

  • Validation:

    • Allow the apparatus to cool sufficiently before performing a second determination with a fresh sample and capillary tube to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Dry, Powder, Pack Capillary) B Apparatus Setup (Insert Capillary, Set Plateau Temp) A->B C Set Heating Ramp Rate (1-2°C / min) B->C D Observation (Monitor Sample) C->D E Record T1 (First Liquid Drop) D->E F Record T2 (All Liquid) E->F G Report Melting Range (T1 - T2) F->G H Cooldown & Repeat (Validate with Fresh Sample) G->H

Caption: Workflow for capillary melting point determination.

Experimental Determination of Boiling Point

Due to its very high boiling point at atmospheric pressure, determining the boiling point of this compound is often performed under reduced pressure (vacuum distillation). The reported value of 131°C was measured at 0.8 kPa.[1] For educational or small-scale verification purposes where vacuum distillation is not feasible, a micro boiling point determination can be adapted, though it is more suited for lower boiling compounds.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities.

  • Sample Preparation:

    • Add 0.5-1.0 mL of this compound to a small test tube or a Durham tube.

    • Place a melting point capillary tube, sealed end up, into the test tube.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[8][9]

    • Clamp the thermometer and suspend the assembly in a Thiele tube filled with a high-boiling heat transfer fluid (e.g., mineral oil or silicone oil), ensuring the sample is fully submerged below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate. The design of the tube facilitates uniform heating via convection.

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the external pressure.[8]

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record this temperature as the boiling point.[8]

  • Pressure Correction:

    • Record the ambient atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), the measured boiling point will differ from the standard boiling point.

Workflow for Boiling Point Determination

BoilingPointWorkflow A Sample Preparation (Add Liquid to Tube, Insert Inverted Capillary) B Apparatus Setup (Attach to Thermometer, Suspend in Thiele Tube) A->B C Heating (Apply Heat to Side Arm) B->C D Observation (Watch for Rapid, Continuous Bubbles) C->D E Cooling (Remove Heat Source) D->E F Record Temperature (When Liquid Enters Capillary) E->F G Report Boiling Point (& Note Atmospheric Pressure) F->G

Caption: Workflow for Thiele tube micro boiling point determination.

Relevance in Research and Drug Development

The thermal properties of this compound are directly linked to its applications, particularly in the pharmaceutical and cosmetic industries.

  • Emollient and Emulsion Stabilizer: In creams and lotions, this compound acts as an emollient. Its melting point of ~63°C ensures it is a solid at room temperature, contributing to the desired viscosity and texture of the formulation. When applied to the skin, it melts and spreads, forming a non-greasy, occlusive barrier that reduces water loss.[1]

  • Excipient in Controlled-Release Formulations: The high thermal stability and well-defined melting point of this compound make it a suitable lipidic excipient for techniques like hot-melt extrusion in the manufacturing of solid dosage forms. It can be used to create a matrix that controls the release of an active pharmaceutical ingredient (API).

  • Lipid-Based Drug Delivery: this compound is used in the preparation of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[1] Its chemical inertness and defined melting behavior are critical for the formation and stability of these structures, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[10]

Overview of Synthesis

Understanding the synthesis of this compound provides context on its purity and potential byproducts. The most common laboratory and industrial synthesis is an adaptation of the Williamson ether synthesis, which involves the dehydration of stearyl alcohol (1-octadecanol).

  • Protonation: An acid catalyst protonates the hydroxyl group of one stearyl alcohol molecule, forming a good leaving group (water).

  • Nucleophilic Attack: A second molecule of stearyl alcohol acts as a nucleophile, attacking the carbon atom of the protonated alcohol.

  • Deprotonation: A water molecule is eliminated, and the resulting protonated ether is deprotonated to yield this compound.

This process is typically driven to completion by removing water as it is formed.

General Pathway for Ether Synthesis

EtherSynthesis cluster_0 Williamson-type Synthesis (Dehydration) A 2 x Stearyl Alcohol (R-OH) B Protonation (+ H⁺) A->B C Nucleophilic Attack (R-OH attacks R-OH₂⁺) B->C D Deprotonation (- H⁺) C->D F Water (H₂O) C->F Elimination E This compound (R-O-R) D->E

Caption: Simplified pathway for the acid-catalyzed synthesis of this compound.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that govern its utility in scientific and industrial applications. Its melting point of approximately 61-64°C and high boiling point are consequences of its large molecular weight and the significant London dispersion forces between its long alkyl chains. Accurate determination of these properties, using standardized protocols, is essential for quality control and formulation development. For professionals in drug delivery and materials science, these thermal characteristics are not merely data points but critical parameters that enable the rational design of advanced formulations and stable lipid-based systems.

References

  • MySkinRecipes. This compound. [Link]

  • The Good Scents Company. distearyl ether, 6297-03-6. [Link]

  • CAS Common Chemistry. Octadecyl ether. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of Technology, Iraq. Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. [Link]

  • University of Technology, Iraq. experiment (1) determination of melting points. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • SSERC. Melting point determination. [Link]

  • University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

  • Chemistry LibreTexts. Physical Properties of Ether. [Link]

  • YouTube. Boiling Point Experiment S21. [Link]

  • MDPI. The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products. [Link]

Sources

An In-depth Technical Guide to the Natural Sources of Long-Chain Ether Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are ubiquitously distributed across all domains of life, from archaea and bacteria to marine invertebrates and mammals. Their distinct biochemical structure confers unique physicochemical properties that are integral to the structural integrity and functionality of cellular membranes. Beyond their structural roles, ether lipids are increasingly recognized as critical players in cellular signaling, differentiation, and as endogenous antioxidants. This technical guide provides a comprehensive overview of the natural sources of long-chain ether lipids, detailing their distribution in diverse biological systems. We present field-proven methodologies for their extraction, purification, and advanced analytical characterization. Furthermore, this guide delves into the significant biological activities and burgeoning therapeutic potential of these fascinating molecules, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Unique World of Ether Lipids

Glycerophospholipids, the primary components of cellular membranes, typically possess fatty acids attached to the glycerol backbone via ester bonds. Ether lipids deviate from this common structure by featuring an alkyl or alkenyl group linked by an ether bond at the sn-1 position. This seemingly subtle alteration has profound implications for the molecule's conformation and chemical reactivity, leading to distinct biological functions.[1]

There are two main subclasses of ether phospholipids:

  • Plasmanyl lipids: Contain a saturated alkyl chain at the sn-1 position (alkyl-acyl-glycerophospholipids).

  • Plasmenyl lipids (Plasmalogens): Possess an unsaturated alkenyl chain with a vinyl-ether bond at the sn-1 position (alkenyl-acyl-glycerophospholipids).[2]

Ether lipids are not merely structural components; they are involved in a myriad of cellular processes. They are essential for the formation and stability of lipid rafts, membrane microdomains that are crucial hubs for cellular signaling.[1] Certain ether lipids, like the potent signaling molecule Platelet-Activating Factor (PAF), are key mediators in inflammatory and immune responses.[3] The vinyl-ether bond of plasmalogens also endows them with antioxidant properties, protecting cells from oxidative damage.[4]

This guide will navigate the diverse natural reservoirs of these critical lipids, from the deep oceans to the complexities of the human body, and provide the technical foundation for their study.

Natural Sources of Long-Chain Ether Lipids

Long-chain ether lipids are widespread in nature, with certain organisms and tissues exhibiting particularly high concentrations. Understanding these sources is paramount for their isolation and subsequent investigation for therapeutic and research purposes.

Marine Organisms: A Rich Reservoir

The marine environment is a treasure trove of ether lipids, where they play crucial roles in buoyancy, energy storage, and adaptation to extreme conditions.

  • Elasmobranchs (Sharks and Rays): The livers of many deep-sea sharks are exceptionally rich in 1-O-alkylglycerols, also known as diacylglyceryl ethers (DAGEs).[5] Shark liver oil, particularly from species like Centrophorus squamosus (Greenland shark), has been a traditional source of alkylglycerols.[6][7] These compounds are believed to contribute to the neutral buoyancy of these cartilaginous fish in deep waters.[5] The composition of alkyl chains in shark liver oil typically includes saturated and monounsaturated C12 to C18 chains.[6]

  • Marine Invertebrates: A wide array of marine invertebrates, including sponges, cnidarians (e.g., corals), and mollusks, contain significant amounts of ether lipids.[8][9] In some of these organisms, ether lipids can be the dominant phospholipid class. For instance, certain sponges have been identified as a source of novel cytotoxic 1-O-alkylglycerol ethers.[8] The presence of these compounds is often linked to the organism's diet and symbiotic relationships.[10]

Terrestrial Animals

In mammals, ether lipids are found in virtually all tissues, although their abundance varies significantly.

  • Nervous Tissue: The brain is particularly enriched in plasmalogens, especially ethanolamine plasmalogens, which can constitute up to 60-80% of the total ethanolamine phospholipids in the myelin sheath.[11] Their high concentration in nervous tissue underscores their importance in neuronal function, including membrane fusion and protection against oxidative stress.[4][12]

  • Cardiovascular System: The heart is another organ with a high concentration of plasmalogens. Their role in cardiac tissue is thought to be related to membrane structure and protection against oxidative damage, which is prevalent in this highly metabolic organ.

  • Immune Cells: Immune cells, such as neutrophils and macrophages, have notable levels of ether lipids.[13] These lipids are precursors for the synthesis of PAF, a potent inflammatory mediator.[3]

Microorganisms
  • Anaerobic Bacteria: Many strictly anaerobic bacteria possess ether lipids as major components of their cell membranes. These can include monoalkyl- and dialkylglycerols.[6] The presence of ether lipids is thought to enhance membrane stability and resistance to harsh environmental conditions.

  • Archaea: The cell membranes of archaea are fundamentally different from those of bacteria and eukaryotes, being composed primarily of isoprenoid glycerol diether and tetraether lipids. These unique structures provide exceptional stability, allowing archaea to thrive in extreme environments.

Methodologies for Extraction, Purification, and Analysis

The accurate study of long-chain ether lipids necessitates robust and reliable methods for their isolation and characterization. The choice of methodology is critical to prevent the degradation of these molecules and to achieve accurate quantification.

Extraction of Total Lipids

The initial step in ether lipid analysis is the quantitative extraction of total lipids from the biological matrix. The classic methods of Folch and Bligh and Dyer are widely used and effective. A more recent method utilizing methyl-tert-butyl ether (MTBE) offers a safer alternative to chloroform-based extractions.

Experimental Protocol: Modified Folch Extraction

This protocol is a widely accepted method for the total lipid extraction from tissues.

  • Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v). For cellular samples, a similar procedure can be followed with the cell pellet.[14]

  • Filtration: Filter the homogenate through a sintered glass funnel to remove solid debris.

  • Washing: Add 0.2 volumes of 0.9% aqueous sodium chloride to the filtrate. Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2,000 x g for 10 minutes) to facilitate phase separation.[14]

  • Phase Separation: Three layers will form: an upper aqueous layer, a lower chloroform layer containing the lipids, and a protein interface.

  • Lipid Recovery: Carefully collect the lower chloroform layer using a Pasteur pipette.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipids in a small volume of chloroform or another suitable solvent and store under an inert atmosphere at -20°C or -80°C to prevent oxidation.[15]

Diagram: Lipid Extraction Workflow

ExtractionWorkflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenize in Chloroform:Methanol (2:1) Sample->Homogenization Filtration Filter to Remove Solid Debris Homogenization->Filtration Washing Wash with 0.9% NaCl Filtration->Washing Centrifugation Centrifuge for Phase Separation Washing->Centrifugation LipidPhase Collect Lower (Chloroform) Phase Centrifugation->LipidPhase Drying Dry Under Nitrogen LipidPhase->Drying Storage Store at -20°C/-80°C Drying->Storage TLCSeparation cluster_TLC TLC Plate cluster_MobilePhase Mobile Phase Origin Origin (Applied Sample) NL Neutral Lipids (e.g., Alkylglycerols) PL Polar Lipids (Phospholipids) SF Solvent Front MobilePhase Petroleum Ether: Diethyl Ether: Acetic Acid Neuroprotection Plasmalogens Plasmalogens OxidativeStress Oxidative Stress Plasmalogens->OxidativeStress Reduces Neuroinflammation Neuroinflammation Plasmalogens->Neuroinflammation Reduces SynapticDysfunction Synaptic Dysfunction Plasmalogens->SynapticDysfunction Prevents Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration Neuroinflammation->Neurodegeneration SynapticDysfunction->Neurodegeneration

Sources

A Technical Guide to the Safe Handling of Dioctadecyl Ether for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dioctadecyl ether, also known as distearyl ether, is a high-molecular-weight ether widely utilized in various scientific applications, including as a skin-conditioning agent in cosmetics and a key component in the formulation of lipid nanoparticles for drug delivery systems. While it is generally not classified as a hazardous substance under the Globally Harmonized System (GHS), a comprehensive understanding of its properties and adherence to rigorous safety protocols are paramount for professionals in research and development. This guide provides an in-depth analysis of the safety and hazards associated with this compound, structured from the perspective of a senior application scientist. The focus is on establishing self-validating safety systems and understanding the causality behind recommended handling procedures to ensure a safe and compliant laboratory environment.

Chemical and Physical Identity

A foundational element of safe laboratory practice is a thorough understanding of the physical and chemical properties of the substance being handled. These properties dictate its behavior under various conditions and inform the necessary safety precautions. This compound is a white, crystalline solid at room temperature, which minimizes the risk of vapor inhalation but introduces the potential for airborne particulate matter if handled improperly.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[1]
Synonyms Distearyl Ether, Octadecyl Ether[1][2]
CAS Number 6297-03-6[2]
Molecular Formula C₃₆H₇₄O[1]
Molecular Weight 522.99 g/mol [3]
Physical State Solid (Crystal - Powder) at 20°C
Appearance White to very pale reddish-yellow
Melting Point 61.0 to 64.0 °C
Boiling Point 131°C at 0.8 kPa (6 mmHg)[2]
Relative Density 0.831 g/cm³[2]

Hazard Identification and Risk Assessment Framework

A robust risk assessment is not merely a checklist but a dynamic, logical framework. For this compound, the assessment begins with the understanding that while regulatory classifications are low, potential exposure risks in a research setting necessitate a cautious approach.

GHS and Regulatory Landscape

According to aggregated GHS information and Safety Data Sheets (SDS), this compound does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008.[1] Consequently, it typically lacks hazard pictograms, a signal word, or mandatory hazard statements. However, this absence of a formal hazard classification should not be misconstrued as an absence of risk. The responsibility for safety lies with the informed user to implement best practices.

Toxicological Profile: A Data-Driven Assessment

The toxicological data for this compound is limited, which necessitates the adoption of the precautionary principle. The available data points to low acute toxicity.

Table 2: Summary of Toxicological Data

EndpointResultSpeciesSource
Acute Oral Toxicity (LD50) > 5000 mg/kgSprague-Dawley Rat[4]
Acute Dermal Toxicity (LD50) > 2000 mg/kgSprague-Dawley Rat[4]
Skin Corrosion/Irritation No data available-
Eye Damage/Irritation Fully reversible redness/chemosis within 48hNew Zealand White Rabbit[5]
Mutagenicity No data available-
Carcinogenicity No data available-

The high oral and dermal LD50 values suggest that a single, large-dose exposure is unlikely to cause acute systemic toxicity.[4] However, the lack of data on chronic exposure, carcinogenicity, and mutagenicity means that minimizing exposure is a critical objective. The mild, reversible eye irritation observed in animal studies underscores the need for mandatory eye protection.[5]

Physicochemical Hazards

As a combustible solid, this compound does not pose a significant fire risk under standard laboratory conditions. However, like any fine powder, its dust can form flammable mixtures with air, although this is not a primary concern without significant dispersal and an ignition source. The primary physicochemical consideration is its incompatibility with strong oxidizing agents.

Exposure Control and Personal Protective Equipment (PPE) Protocol

The core principle of exposure control is a multi-layered defense. This protocol is designed as a self-validating system, where each layer of protection accounts for the potential failure of another.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Ventilation: All handling of this compound powder should be performed in a well-ventilated area.

  • Chemical Fume Hood: For procedures that may generate significant dust, such as weighing large quantities or sonication, the use of a certified chemical fume hood is mandatory. This is not because of vapor pressure, but to contain and exhaust any aerosolized particulates, preventing inhalation.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the user and the chemical. The selection is based on the risk assessment.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale and Causality
Respiratory Dust respirator (e.g., N95)To prevent inhalation of fine particulates generated during handling. This is the primary exposure route of concern for a low-volatility solid.
Hand Protective gloves (e.g., Nitrile)To prevent direct skin contact. Although not classified as a skin irritant, this minimizes dermal exposure and prevents contamination of laboratory surfaces.
Eye Safety glasses with side shields or gogglesTo protect against accidental splashes or airborne particles entering the eyes, based on data showing potential for mild, reversible irritation.[5]
Body Laboratory coat, long pants, closed-toe shoesTo protect skin from spills and contamination. Standard practice for all chemical handling.

Standard Operating Procedures (SOPs) for Safe Handling and Storage

General Handling Protocol
  • Preparation: Designate a specific area for handling this compound. Ensure the ventilation system or fume hood is operational.

  • Don PPE: Put on all required PPE as specified in Table 3.

  • Weighing: Carefully scoop the powder from the container onto a weigh boat or paper. Avoid creating dust clouds. If transferring from a larger container, do so slowly and close to the bench surface.

  • Dispensing/Mixing: When adding the solid to a solvent, do so gently. If sonication or heating is required, ensure the vessel is appropriately covered to prevent splashing.

  • Post-Handling: Tightly close the main container. Clean any residual powder from the work surface using a damp cloth or a HEPA-filtered vacuum. Do not dry sweep.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination. Wash hands and face thoroughly after handling.

Storage Protocol
  • Container: Keep the container tightly closed to prevent contamination.

  • Location: Store in a cool, dark, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents to prevent potentially reactive encounters.

Diagram: Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Verify Ventilated Area don_ppe Don Full PPE (Gloves, Goggles, Coat, Mask) prep_area->don_ppe weigh Weigh Powder (Minimize Dust) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer process Process Sample (e.g., Dissolve, Mix) transfer->process seal Seal Stock Container process->seal clean Clean Work Area (Wet Wipe) seal->clean doff_ppe Doff PPE (Avoid Contamination) clean->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for the safe handling of this compound powder.

Emergency Response and First Aid

Preparedness is key to mitigating the impact of any laboratory incident.

Accidental Release Measures

For a small spill of solid this compound:

  • Control Access: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Carefully sweep or scoop up the material, avoiding dust generation. Place it into a suitable, closed container for disposal.

  • Clean: Wipe the area with a damp cloth to remove any remaining residue.

  • PPE: Wear all recommended PPE during cleanup.

First Aid Procedures

The following table outlines the immediate actions to be taken in case of exposure. In all cases, seek medical advice if symptoms persist or you feel unwell.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ActionSource
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.
Skin Contact Remove contaminated clothing. Rinse skin with plenty of water or shower.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Rinse mouth. Do NOT induce vomiting.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.

  • Hazards from Combustion: Burning may produce carbon monoxide and carbon dioxide.

  • Firefighter Protection: Firefighters should wear standard personal protective equipment, including self-contained breathing apparatus (SCBA).

Diagram: Emergency Response Decision Tree

G start Incident Occurs (Spill / Exposure) is_spill Is it a Spill? start->is_spill is_exposure Is it an Exposure? start->is_exposure spill_procedure Follow Spill Cleanup Protocol (Sec 6.1) is_spill->spill_procedure inhale_aid Move to Fresh Air is_exposure->inhale_aid Inhalation skin_aid Rinse Skin with Water is_exposure->skin_aid Skin Contact eye_aid Rinse Eyes with Water is_exposure->eye_aid Eye Contact ingest_aid Rinse Mouth is_exposure->ingest_aid Ingestion seek_medical Seek Medical Attention if Unwell spill_procedure->seek_medical inhale_aid->seek_medical skin_aid->seek_medical eye_aid->seek_medical ingest_aid->seek_medical

Caption: Decision tree for initial response to an incident involving this compound.

Waste Disposal and Environmental Considerations

All chemical waste must be handled in accordance with institutional policies and local, state, and federal regulations.

  • Disposal: Unused this compound should be disposed of as chemical waste. It may be possible to dissolve the material in a combustible solvent and incinerate it in a licensed facility. Do not dispose of it down the drain.

  • Environmental Hazard: It is classified as having a low hazard to waters (WGK Class 1 in Germany). However, good practice dictates that release to the environment should always be prevented.

Conclusion: A Culture of Safety

The safe use of this compound in a research and development setting is predicated on a culture of safety that goes beyond simple compliance. It requires a scientific understanding of the material's properties, a critical assessment of the risks involved in its specific application, and the consistent implementation of robust control measures. While not classified as a hazardous material, treating this compound with the respect afforded to all chemicals—through diligent engineering controls, appropriate PPE, and established protocols—ensures the protection of researchers and the integrity of their work.

References

  • Distearyl Ether (CID 80526). (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Final Report on the Safety Assessment of Dicaprylyl Ether. (2021, February 2). Cosmetic Ingredient Review. [Link]

  • distearyl ether, 6297-03-6. The Good Scents Company. [Link]

  • Safety Assessment of Fatty Ethers as Used in Cosmetics. (2023, January 6). Cosmetic Ingredient Review. [Link]

  • Octadecyl ether. (n.d.). CAS Common Chemistry. [Link]

Sources

Structural differences between ether and ester lipids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Structural Differences Between Ether and Ester Lipids for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipids, fundamental components of cellular structures and signaling pathways, are broadly categorized based on their core chemical structures. Among the glycerolipids, the distinction between ether and ester linkages to the glycerol backbone represents a critical structural divergence with profound implications for their physicochemical properties, metabolic pathways, and biological functions. This guide provides a detailed exploration of the structural disparities between ether and ester lipids, offering insights into their unique biochemical behaviors and the analytical methodologies required for their differentiation. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of these lipid classes for applications in basic research, diagnostics, and therapeutics.

The Fundamental Dichotomy: Ether vs. Ester Linkage

The most defining structural difference between these two classes of glycerolipids lies in the nature of the chemical bond at the sn-1 position of the glycerol backbone.

  • Ester Lipids: The vast majority of glycerolipids in eukaryotes feature an ester bond at the sn-1 and sn-2 positions. This linkage consists of a carbonyl group bonded to an oxygen atom (R-C(=O)-O-R'), which is formed by the condensation of a fatty acid and the glycerol hydroxyl group.

  • Ether Lipids: In ether lipids, the alkyl or alkenyl group at the sn-1 position is attached to the glycerol backbone via an ether linkage (R-O-R'). This bond lacks the carbonyl group characteristic of ester bonds.

This fundamental difference in the linkage at the sn-1 position has significant consequences for the lipids' three-dimensional structure and chemical reactivity.

Stereochemical Configuration

A key, and often underappreciated, structural distinction is the stereochemistry of the glycerol backbone.

  • Ester Lipids: In diacyl-glycerolipids (the most common type of ester lipid), the fatty acids are attached to a glycerol-3-phosphate backbone.

  • Ether Lipids: The biosynthesis of ether lipids, in contrast, initiates with dihydroxyacetone phosphate, leading to an alkyl or alkenyl group attached to a glycerol-1-phosphate backbone. This results in an opposite stereochemical configuration at the sn-2 position of the glycerol moiety compared to ester lipids.

This stereochemical inversion is a direct consequence of their distinct biosynthetic origins and contributes to the unique spatial arrangement of the head groups and acyl chains in ether lipids.

Physicochemical Consequences of Structural Divergence

The absence of a carbonyl group in the ether linkage profoundly influences the physicochemical properties of ether lipids compared to their ester counterparts.

PropertyEster LipidsEther LipidsImplication
Chemical Stability Susceptible to hydrolysis by esterases and alkaline conditions.Resistant to hydrolysis by esterases and alkaline conditions.[1]Ether lipids exhibit greater stability in harsh chemical environments.
Oxidative Stability The ester linkage is relatively stable to oxidation.The vinyl-ether bond of plasmalogens is highly susceptible to oxidation by reactive oxygen species (ROS).Plasmalogens can act as sacrificial antioxidants, protecting other cellular components from oxidative damage.[2]
Membrane Packing The carbonyl group introduces a kink, leading to less ordered packing.The absence of the carbonyl group allows for closer and more ordered packing of the acyl chains.[3][4]Ether lipids, particularly plasmalogens, can increase membrane rigidity and order.[5][3]
Membrane Fluidity Generally contribute to membrane fluidity.The effect is complex; while promoting ordered packing, the vinyl-ether bond can also enhance membrane fluidity.[2][4]Ether lipids play a role in modulating the fluidity of specific membrane domains.
Membrane Fusion Less prone to forming non-lamellar structures.Exhibit a higher propensity to form non-lamellar inverted hexagonal structures.[6][7]This property suggests a role for ether lipids in facilitating membrane fusion events.[6][7]

Biosynthesis: Separate Origins, Distinct Fates

The biosynthesis of ether and ester lipids occurs in different subcellular compartments and involves distinct enzymatic pathways, underscoring their separate evolutionary and functional trajectories.

Ester Lipid Biosynthesis

The synthesis of the majority of ester glycerophospholipids is initiated in the endoplasmic reticulum and mitochondria, starting with glycerol-3-phosphate.

Ether Lipid Biosynthesis

The initial, committing steps of ether lipid biosynthesis occur in the peroxisomes.[6][8][9] The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP).[8][9] The acyl group is then exchanged for a fatty alcohol, forming the characteristic ether bond.[9] Subsequent modifications occur in the endoplasmic reticulum to yield the final ether lipid species, including plasmalogens.[8]

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Alkyl_G3P 1-Alkyl-Glycerol-3-Phosphate Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP Reductase Ether_Lipid Ether Lipid (e.g., Plasmalogen) Alkyl_G3P->Ether_Lipid Multiple Steps (Endoplasmic Reticulum) LC_MS_Workflow Sample Lipid Extract LC Liquid Chromatography (Separation) Sample->LC Ion_Source Electrospray Ionization (ESI) LC->Ion_Source MS1 Mass Analyzer 1 (Precursor Ion Selection) Ion_Source->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 Mass Analyzer 2 (Product Ion Detection) Collision_Cell->MS2 Data_Analysis Data Analysis (Identification & Quantification) MS2->Data_Analysis

Sources

Methodological & Application

Application Notes and Protocols: The Use of Dioctadecyl Ether in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their role in mRNA-based vaccines. The composition of these LNPs is a critical determinant of their efficacy, influencing stability, encapsulation efficiency, and intracellular delivery. While formulations have typically relied on a combination of ionizable lipids, phospholipids, cholesterol, and PEGylated lipids, there is a growing interest in exploring novel lipid excipients to further optimize these delivery systems. This document provides a detailed guide to the incorporation of dioctadecyl ether, a neutral and hydrophobic lipid, into LNP formulations. We will explore its potential role as a structural component, provide a rationale for its inclusion, and present a comprehensive protocol for the formulation and characterization of LNPs containing this compound.

Introduction to this compound in LNP Formulations

This compound, also known as distearyl ether, is a symmetrical ether consisting of two C18 alkyl chains. Its chemical structure imparts a highly hydrophobic and non-polar character. In the context of LNP formulation, this compound is proposed to function as a structural or "helper" lipid, analogous to the role of cholesterol.[1][2] Its incorporation into the LNP core can potentially influence the particle's physicochemical properties, including its stability, morphology, and the encapsulation of hydrophobic payloads.[3][4] The ether linkage in this compound offers greater chemical stability against hydrolysis compared to the ester linkages found in many other lipids, which could contribute to a longer shelf-life of the final LNP product.

The rationale for exploring this compound as a component in LNPs stems from the ongoing efforts to diversify the lipid library and fine-tune LNP characteristics for specific applications. By replacing or supplementing traditional neutral lipids like cholesterol, this compound may offer advantages in modulating membrane rigidity, influencing the lipid matrix's crystallinity, and potentially improving the encapsulation of certain therapeutic agents.[5][6]

Mechanistic Insights: The Role of Neutral Lipids in LNP Structure and Function

The composition of the lipid core and shell of an LNP is crucial for its function. Neutral lipids, such as cholesterol and potentially this compound, play a significant role in the overall architecture and stability of the nanoparticle.[7][8]

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_final Final Product lipid_mix Lipid Mix in Ethanol (Ionizable, this compound, DSPC, PEG-Lipid) mixer Microfluidic Mixer lipid_mix->mixer Organic Phase mrna_sol mRNA in Citrate Buffer (pH 4.0) mrna_sol->mixer Aqueous Phase dialysis Dialysis against PBS (pH 7.4) mixer->dialysis concentration Tangential Flow Filtration (TFF) dialysis->concentration final_lnp Sterile-Filtered LNPs concentration->final_lnp

Figure 2: Workflow for the formulation of this compound-containing LNPs using a microfluidic system.

Step-by-Step Protocol:

  • Prepare the Lipid Stock Solution (in Ethanol):

    • Based on the desired molar ratio, calculate the required mass of each lipid. A suggested starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : this compound : PEG-Lipid). [9][10]This ratio replaces the typical cholesterol component with this compound.

    • Dissolve the calculated amounts of the ionizable lipid, DSPC, this compound, and PEG-lipid in 200 proof ethanol to achieve a final total lipid concentration of 12.5 mg/mL.

    • Vortex or gently heat the solution to ensure all lipids are fully dissolved.

  • Prepare the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the lipids around the mRNA.

  • Purification and Buffer Exchange:

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette.

  • Concentration and Sterilization:

    • If necessary, concentrate the purified LNPs to the desired final concentration using a suitable method such as tangential flow filtration (TFF).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Storage:

    • Store the final LNP formulation at 2-8°C for short-term use or at -80°C for long-term storage.

Characterization of this compound-Containing LNPs

Thorough characterization is essential to ensure the quality and consistency of the LNP formulation.

ParameterTechniquePurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the homogeneity of the particle size distribution. [11]
Zeta Potential Laser Doppler ElectrophoresisTo measure the surface charge of the LNPs, which influences their stability and interaction with cells. [11]
mRNA Encapsulation Efficiency RiboGreen AssayTo quantify the percentage of mRNA that has been successfully encapsulated within the LNPs.
Lipid Concentration HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)To confirm the concentration of each lipid component in the final formulation.
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)To visualize the structure and morphology of the LNPs. [12]

Expected Results and Troubleshooting

  • Particle Size and PDI: For effective in vivo delivery, the target particle size is typically between 80-150 nm with a PDI below 0.2. [11]If the particle size is too large or the PDI is high, consider optimizing the flow rates during microfluidic mixing or adjusting the lipid ratios. [13]* Encapsulation Efficiency: Aim for an encapsulation efficiency of >90%. Low encapsulation efficiency may be due to a suboptimal N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA). [13]This can be adjusted by changing the lipid-to-mRNA ratio.

  • Stability: Monitor the particle size and PDI of the LNPs over time at the intended storage temperature. Any significant changes may indicate instability. The inclusion of this compound is hypothesized to maintain or improve stability due to its chemically inert ether bonds.

Conclusion

The incorporation of this compound into LNP formulations represents a promising avenue for the development of next-generation nucleic acid delivery systems. Its hydrophobic nature and chemical stability make it a viable alternative to traditional neutral lipids like cholesterol. The protocols outlined in this application note provide a robust framework for researchers to begin exploring the potential of this compound in their own LNP-based projects. Further studies are warranted to fully elucidate the impact of this compound on LNP performance, including its effects on endosomal escape, in vivo biodistribution, and overall therapeutic efficacy.

References

  • Ether bond-modified lipid nanoparticles for enhancing the treatment effect of hepatic fibrosis. (2025). International Journal of Pharmaceutics, 671, 125192.
  • Technical Support Center: Optimizing L-369 to Helper Lipid Ratio in Lipid Nanoparticle (LNP)
  • Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing. (2023). Nucleic Acids Research.
  • Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. (2024). Journal of Controlled Release, 365, 936-953.
  • Key Factors Influencing the Transfection Efficiency of Lipid Nanoparticle Formulations. (2025). [Source details not fully available].
  • Replacing cholesterol and PEGylated lipids with zwitterionic ionizable lipids in LNPs for spleen-specific mRNA translation. (2025). [Source details not fully available].
  • Lipid Nanoparticle Formul
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022).
  • Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 349-358.
  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). Foods, 14(6), 973.
  • Formulations Insights: Using Natural Sterol Alternatives to Replace Cholesterol in LNP Drug-Delivery Formul
  • Structural Characterization Study of a Lipid Nanocapsule Formulation Intended for Drug Delivery Applications Using Small-Angle Scattering Techniques. (2022). Molecular Pharmaceutics, 19(4), 1148-1158.
  • Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying. (2024). International Journal of Pharmaceutics, 649, 123654.
  • The effect of lipid concentration on LNP size under different flow conditions.
  • Lipid Nanoparticle Characterization: Size, Charge & Stability. Barnett Technical Services.
  • Lipid nanoparticles: Composition, formulation, and application. (2023). Chinese Chemical Letters, 34(6), 107949.
  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. (2023). Pharmaceutics, 15(7), 1876.
  • Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. (2026). Colloids and Interfaces, 10(1), 7.
  • Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. (2024). Pharmaceutics, 16(11), 1604.
  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (2024). Pharmaceutics, 16(6), 794.
  • A complete guide to understanding Lipid nanoparticles (LNP). Inside Therapeutics.
  • Challenges in the Physical Characterization of Lipid Nanoparticles. (2021). Pharmaceutics, 13(7), 1037.
  • Rapid synthesis of lipid nanoparticles containing hydrophobic inorganic nanoparticles. (2017). Nanoscale, 9(37), 13600-13609.
  • Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2025). Pharmaceutics, 17(1), 29.
  • The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles. (2024). Pharmaceutics, 16(2), 181.
  • Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. (2024). Molecules, 29(10), 2329.
  • Basics of Solid Lipid Nanoparticles Formulation. (2024). Biomedical Research Bulletin.
  • Basics of Solid Lipid Nanoparticles Formulation. (2024). Biomedical Research Bulletin.
  • The Role of Four Lipid Components Of LNPs. Biopharma PEG.
  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Frontiers in Pharmacology, 15, 1466337.
  • Formulation Considerations and Applications of Solid Lipid Nanoparticles. (2013). AAPS PharmSciTech, 14(1), 92-102.
  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2021). Pharmaceutics, 13(12), 2035.
  • Influence of lipid matrix composition on biopharmaceutical properties of lipid nanoparticles. (2021). European Journal of Pharmaceutics and Biopharmaceutics, 167, 12-21.
  • Synthetic Lipids for Drug Delivery Applications. (2014). University of British Columbia.
  • Design and assembly of pH-sensitive lipidic cubic phase matrices for drug release. (2014). Langmuir, 30(7), 1778-1785.
  • Lipid matrix systems with emphasis on lipid microspheres: potent carriers for transcutaneous delivery of bioactives. (2012). Current Drug Delivery, 9(3), 243-254.

Sources

Application Note: Dioctadecyl Ether as a Stability-Enhancing Excipient for mRNA-Lipid Nanoparticle (LNP) Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.

Purpose: This document provides a comprehensive technical guide on the rationale, formulation, and characterization of lipid nanoparticles (LNPs) incorporating dioctadecyl ether for enhanced stability and efficient mRNA delivery. It offers detailed, field-proven protocols for researchers aiming to develop robust mRNA delivery platforms.

Introduction: The Stability Challenge in mRNA Delivery

The groundbreaking success of mRNA vaccines has underscored the immense therapeutic potential of messenger RNA. However, the inherent instability of the mRNA molecule and the delivery vehicle remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as the leading clinical platform for mRNA delivery, composed typically of four key lipid components: an ionizable lipid for RNA encapsulation and endosomal escape, a PEGylated lipid for stability and shielding, cholesterol as a structural stabilizer, and a "helper" phospholipid.[1][2] The helper lipid, often a phospholipid with ester linkages (e.g., DSPC, DOPE), plays a crucial role in the structural integrity of the LNP.[3]

However, lipids with ester linkages are susceptible to hydrolysis, which can lead to LNP degradation, reduced shelf-life, and altered therapeutic efficacy. This application note explores the use of This compound , a dialkyl ether lipid, as a hydrolytically stable helper lipid to address this challenge. The ether linkage in this compound is chemically more robust than the ester linkage found in conventional phospholipids, offering a promising strategy to enhance the long-term stability of mRNA-LNP formulations.

The Rationale: Why Ether Lipids?

The fundamental advantage of incorporating this compound lies in its chemical structure. Unlike phospholipids such as DSPC or DOPE which contain ester bonds, this compound features two C18 alkyl chains linked to a central oxygen atom via ether bonds.[4][5]

  • Hydrolytic Stability: Ether bonds are significantly more resistant to chemical and enzymatic hydrolysis than ester bonds. This intrinsic stability can prevent the degradation of the LNP structure over time, especially under varying pH and temperature conditions, potentially leading to longer shelf-life and more consistent product performance.

  • Structural Support: The long, saturated C18 (stearyl) chains of this compound provide a rigid, hydrophobic backbone that can effectively integrate into the lipid bilayer, contributing to the overall structural integrity of the nanoparticle, similar to traditional helper lipids.

Physicochemical Properties of this compound

A clear understanding of the excipient's properties is critical for rational formulation design.

PropertyValueSource
Synonyms Distearyl Ether, 1-octadecoxyoctadecane[5][6]
Molecular Formula C₃₆H₇₄O[5]
Molecular Weight 523.0 g/mol [5]
Physical State Solid at room temperature
Lipophilicity (logP) ~17.3 (estimated)[6]

Section 1: Formulation of this compound-Containing mRNA-LNPs

The following protocols describe the formulation of mRNA-LNPs using a microfluidics-based method, which ensures rapid, reproducible, and scalable production.[7] The proposed formulation substitutes a portion or all of the traditional phospholipid helper lipid with this compound.

Principle of Microfluidic Formulation

LNP self-assembly is achieved by the rapid and controlled mixing of two streams: an organic phase (lipids dissolved in ethanol) and an aqueous phase (mRNA in an acidic buffer).[] The acidic buffer (pH ~4.0) protonates the ionizable lipid, making it positively charged to facilitate complexation with the negatively charged mRNA backbone. As the ethanol is diluted upon mixing, the lipids precipitate and self-assemble around the mRNA core, forming LNPs.

Protocol 1.1: Preparation of Lipid & mRNA Solutions

Materials:

  • Ionizable Lipid (e.g., SM-102, DLin-MC3-DMA)

  • This compound (Distearyl Ether)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof, RNase-free)

  • mRNA encoding a reporter gene (e.g., Firefly Luciferase)

  • Sodium Acetate or Citrate Buffer (50 mM, pH 4.0, RNase-free)

  • RNase-free water, tubes, and pipette tips

Methodology:

  • Prepare Lipid Stock in Ethanol (e.g., 25 mM total lipid):

    • This protocol is based on a representative molar ratio of Ionizable Lipid : this compound : Cholesterol : PEG-Lipid of 50 : 10 : 38.5 : 1.5 . This ratio is adapted from established formulations, replacing the standard phospholipid with this compound.[9]

    • Calculate the required mass of each lipid to achieve the desired molar ratio in the final volume of ethanol.

    • Separately dissolve each lipid in ethanol. Gentle heating (60-65°C) may be required, particularly for this compound and cholesterol, to ensure complete dissolution.

    • Combine the individual lipid solutions into a single glass vial to create the final lipid stock solution. Vortex to mix thoroughly. Causality Note: Preparing a single, homogenous lipid stock ensures that each LNP formed during microfluidic mixing has a consistent composition.

  • Prepare mRNA Aqueous Solution:

    • Dilute the stock mRNA to the desired working concentration (e.g., 0.1 mg/mL) using the 50 mM, pH 4.0 acetate or citrate buffer.

    • Ensure all handling is performed in an RNase-free environment to prevent mRNA degradation.

Protocol 1.2: LNP Assembly via Microfluidic Mixing

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr Ignite, Precision Nanosystems or equivalent)

  • Syringe pumps

  • Microfluidic cartridge

Methodology:

  • System Setup: Prime the microfluidic system according to the manufacturer's instructions to remove any air bubbles and ensure clean channels.

  • Load Syringes:

    • Load the prepared lipid stock solution (Protocol 1.1) into a syringe for the organic phase inlet.

    • Load the prepared mRNA solution (Protocol 1.1) into a syringe for the aqueous phase inlet.

  • Mixing Process:

    • Set the pumps to a flow rate ratio of 3:1 (Aqueous:Organic) . For example, set the aqueous pump to 9 mL/min and the organic pump to 3 mL/min for a total flow rate of 12 mL/min. Causality Note: The higher aqueous flow rate ensures rapid dilution of the ethanol, which is the driving force for controlled lipid precipitation and self-assembly into nanoparticles.

    • Initiate the mixing process and collect the resulting milky-white LNP suspension from the outlet.

  • Buffer Exchange and Concentration:

    • The collected LNP solution is in a low-pH, ethanol-containing buffer. It must be exchanged into a physiologically compatible buffer (e.g., PBS, pH 7.4).

    • Use a tangential flow filtration (TFF) system or dialysis cassettes (e.g., 10 kDa MWCO) to dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with multiple buffer changes. This step removes ethanol and neutralizes the particle surface charge.

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

    • Store the final product at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Manufacturing Process cluster_output Final Product LipidStock Lipid Stock Solution (this compound, Ionizable Lipid, Cholesterol, PEG-Lipid in Ethanol) Mixer Microfluidic Mixer (3:1 Flow Rate Ratio) LipidStock->Mixer Organic Phase mRNA_Solution mRNA Solution (in pH 4.0 Aqueous Buffer) mRNA_Solution->Mixer Aqueous Phase Dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) Mixer->Dialysis Crude LNPs Filter Sterile Filtration (0.22 µm) Dialysis->Filter Purified LNPs Final_LNP Final mRNA-LNP Formulation Filter->Final_LNP Sterile LNPs

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

Section 2: Physicochemical Characterization of LNPs

Characterization of the LNP's critical quality attributes (CQAs) is a self-validating step to ensure the formulation process was successful and the product is suitable for downstream applications.[10][11]

Protocol 2.1: Particle Size and Polydispersity Index (PDI)
  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (size) and the PDI, a measure of the size distribution's breadth.

  • Method:

    • Dilute the LNP sample (~1:50) in sterile PBS (pH 7.4).

    • Transfer to a disposable cuvette.

    • Measure using a DLS instrument (e.g., Malvern Zetasizer).

  • Acceptance Criteria: A particle size of 80-150 nm and a PDI < 0.2 are generally considered optimal for systemic delivery applications.[10]

Protocol 2.2: Zeta Potential
  • Principle: Laser Doppler Velocimetry measures the velocity of particles in an electric field. This is used to calculate the zeta potential, which indicates the particle's surface charge.

  • Method:

    • Dilute the LNP sample in deionized water or a low ionic strength buffer. Causality Note: High ionic strength buffers like PBS can shield the surface charge, leading to an inaccurate, near-neutral reading.

    • Measure using the DLS instrument with a compatible electrode cuvette.

  • Expected Result: After buffer exchange to pH 7.4, LNPs should have a slightly negative or near-neutral zeta potential (-10 mV to +5 mV), which helps reduce non-specific interactions in vivo.

Protocol 2.3: mRNA Encapsulation Efficiency (EE)
  • Principle: A fluorescent dye (e.g., RiboGreen) binds to RNA and fluoresces brightly. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated RNA can be determined.

  • Method:

    • Prepare two sets of diluted LNP samples.

    • To one set, add the RiboGreen dye directly to measure the fluorescence of unencapsulated ("free") mRNA.

    • To the second set, first add 0.5% Triton X-100 to lyse the LNPs, then add the RiboGreen dye. This measures the fluorescence of the total mRNA.

    • Calculate EE using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

  • Acceptance Criteria: A high EE (>90%) is critical for ensuring an effective therapeutic dose and is a key indicator of a successful formulation.[]

Summary of Expected Characteristics
ParameterTarget ValueRationale
Particle Size (Z-average) 80 - 150 nmOptimal for avoiding rapid clearance and promoting cellular uptake.[10]
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogenous particle population.
Zeta Potential (at pH 7.4) -10 mV to +5 mVNear-neutral charge minimizes non-specific binding in the bloodstream.
Encapsulation Efficiency (EE) > 90%Ensures a high payload of mRNA is protected within the LNP.[]

Section 3: In Vitro Functional Assessment

This section provides a protocol to assess whether the this compound-containing LNPs can successfully deliver their mRNA cargo into cells and facilitate protein expression.

Principle of In Vitro Transfection

LNPs are introduced to cultured cells. They are taken up by the cells, typically through endocytosis.[13][14] Inside the cell, the LNPs must escape the endosome to release the mRNA into the cytoplasm, where it can be translated by ribosomes to produce the encoded protein. The efficiency of this entire process is a direct measure of the LNP's functional performance.

LNP_Uptake_Mechanism LNP mRNA-LNP Endosome Endosome (Acidic pH) LNP->Endosome 1. Endocytosis Cell Target Cell Escape Endosomal Escape Endosome->Escape 2. Ionizable lipid protonation & membrane fusion Cytosol Cytoplasm Escape->Cytosol 3. mRNA Release Ribosome Ribosome Cytosol->Ribosome 4. mRNA finds Ribosome Protein Translated Protein Ribosome->Protein 5. Translation

Caption: Mechanism of LNP-mediated mRNA delivery and translation.
Protocol 3.1: Cell Transfection with Luciferase mRNA-LNPs

Materials:

  • HEK293T or HepG2 cells

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well white, clear-bottom plates (for luminescence)

  • Luciferase mRNA-LNP formulation

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Methodology:

  • Cell Seeding: Seed 10,000 - 20,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • LNP Treatment:

    • Prepare serial dilutions of the mRNA-LNP formulation in complete cell culture medium to achieve final mRNA concentrations ranging from 1 ng to 100 ng per well.

    • Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well. Include "cells only" and "naked mRNA" controls.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • After incubation, remove the medium from the wells.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

    • Read the luminescence signal on a plate reader.

Expected Result: A dose-dependent increase in luminescence, indicating successful mRNA delivery and protein expression. The potency of the this compound formulation can be compared against a standard formulation containing a traditional phospholipid helper lipid.

Conclusion and Future Directions

The incorporation of this compound as a helper lipid presents a rational design strategy to enhance the chemical stability of mRNA-LNP formulations. Its ether linkages offer superior resistance to hydrolysis compared to the ester bonds in conventional phospholipids, which may translate to improved shelf-life and product consistency. The protocols outlined in this application note provide a robust framework for the formulation, characterization, and in vitro validation of these stability-enhanced nanoparticles. Further studies should focus on long-term stability assays under various storage conditions and in vivo experiments to confirm that the enhanced stability translates to preserved or improved bioactivity and therapeutic efficacy.

References

  • Ma, Y., VanKeulen-Miller, R., & Fenton, O. S. (2025). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. Available at: [Link]

  • Gao, Y., et al. (2022). Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Ma, Y., et al. (2025). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. Available at: [Link]

  • Kar, S., & Extracellular Vesicle and LNP Formulation Expert Teams. (2024). Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. Journal of Controlled Release. Available at: [Link]

  • Sedlmayr, M., et al. (2024). Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles. ResearchGate. Request PDF available at: [Link]

  • Wilson, D. S., & Hirosue, S. (2023). The Interplay of Endosomal Escape and RNA Release from Polymeric Nanoparticles. Langmuir. Available at: [Link]

  • eTerna. (2024). mRNA Vaccines Lipid Nanoparticles for Better Efficacy. Available at: [Link]

  • D'Autilia, F., et al. (2024). Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. International Journal of Molecular Sciences. Available at: [Link]

  • Cytiva. (2023). LNP Formulation For mRNA delivery. Advancing RNA. Available at: [Link]

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials. Available at: [Link]

  • The Good Scents Company. (n.d.). distearyl ether. Available at: [Link]

  • Al-Amin, M., et al. (2024). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. Cosmetics. Available at: [Link]

  • Sakers, S. H., et al. (2025). The effect of mRNA-lipid nanoparticle composition on stability during microneedle patch manufacturing. Dahlman Lab. Available at: [Link]

  • Weng, Y., et al. (2022). Lipid Nanoparticles for Organ-Specific mRNA Therapeutic Delivery. Pharmaceutics. Available at: [Link]

  • Klein, D. R., et al. (2022). Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Precedence Research. (2024). Refining Lipid Nanoparticles for Breakthrough mRNA Therapeutic Delivery. Available at: [Link]

  • Ribeiro, A., et al. (2024). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods. Available at: [Link]

  • Wikipedia. (n.d.). Ether lipid. Available at: [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dicaprylyl Ether. PubChem Compound Summary for CID 12399. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Distearyl Ether. PubChem Compound Summary for CID 80526. Available at: [Link]

  • Sachin, K. M., et al. (2017). PHYSICOCHEMICAL PROPERTIES OF DODECYLTRIMETHYLAMMONIUM BROMIDE AND SODIUM DODECYL SULFATE RICH SURFACTANTS IN AQUEOUS MEDIUM AT 293.15, 298.15 AND 303.15 K. ResearchGate. Available at: [Link]

Sources

Applications of Dioctadecyl Ether in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of dioctadecyl ether in the formulation of advanced drug delivery systems. With full editorial control, this guide is structured to provide in-depth, field-proven insights into the utilization of this unique lipid excipient.

Section 1: Unveiling this compound - A Strategic Excipient for Controlled Drug Release

This compound, also known as distearyl ether, is a saturated ether with the chemical formula C₃₆H₇₄O.[1] Its highly lipophilic nature and high melting point of approximately 63°C make it a compelling candidate for creating stable, solid-core lipid nanoparticles.[1] These intrinsic properties are pivotal in the design of controlled-release drug formulations, offering a robust matrix for encapsulating a wide array of therapeutic agents.

The primary rationale for employing this compound in drug delivery lies in its ability to form a solid, crystalline lipid core at physiological temperatures. This solid matrix can effectively entrap drug molecules, protecting them from enzymatic degradation and enabling sustained release over an extended period. This guide will focus on its application in two key platforms: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₃₆H₇₄O[1]
Molecular Weight 522.99 g/mol [1]
Melting Point 63°C[1]
Appearance Waxy Solid
Solubility Insoluble in water; soluble in organic solvents

Section 2: this compound in Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages like biocompatibility, biodegradability, and the ability to encapsulate both lipophilic and hydrophilic drugs.[2][3] The high melting point of this compound is particularly advantageous in SLN formulations, contributing to the stability of the nanoparticles and providing a more controlled drug release profile.[1][2]

The "Why": Causality Behind Experimental Choices in SLN Formulation

The selection of a high melting point lipid like this compound is a deliberate strategy to create a highly ordered, crystalline lipid matrix.[4] This structure minimizes drug expulsion during storage, a common issue with lower melting point lipids. The choice of manufacturing method is dictated by this high melting point, with hot homogenization being the most suitable technique.[5][6] This method involves emulsifying the molten lipid phase (containing the drug) with a hot aqueous surfactant solution, followed by high-pressure homogenization and subsequent cooling to form the SLNs.[5][6] The rapid cooling is crucial for forming small, uniform nanoparticles and for trapping the drug within the solid lipid core.[5]

Experimental Protocol: Preparation of this compound-Based SLNs via Hot Homogenization

This protocol outlines the preparation of a model SLN formulation using this compound.

Materials:

  • This compound

  • Model Drug (e.g., a poorly water-soluble anticancer drug)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy Lecithin)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Transmission Electron Microscope (TEM)

Step-by-Step Methodology:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of this compound and the model drug.

    • Heat the this compound to approximately 75-80°C (at least 10-15°C above its melting point) in a beaker on a heating magnetic stirrer.

    • Once the lipid is completely melted, add the model drug and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Soy Lecithin) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under continuous stirring.

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the molten lipid phase while continuously stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a pre-heated high-pressure homogenizer.

    • Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles). The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Solidification:

    • The resulting hot nanoemulsion is then rapidly cooled by transferring it to a beaker placed in an ice bath under gentle stirring. This rapid cooling facilitates the precipitation of the lipid and the formation of solid nanoparticles.

  • Characterization:

    • Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • Visualize the morphology of the SLNs using Transmission Electron Microscopy (TEM).

    • Determine the drug encapsulation efficiency (EE%) and drug loading capacity (LC%) using an appropriate analytical method (e.g., HPLC) after separating the free drug from the nanoparticles.

Diagram: Workflow for SLN Preparation

SLN_Preparation cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final Final Steps lp1 Weigh this compound & Drug lp2 Melt Lipid (75-80°C) lp1->lp2 lp3 Dissolve Drug in Molten Lipid lp2->lp3 pe Form Pre-emulsion (High-Shear) lp3->pe Combine Phases ap1 Dissolve Surfactants in Water ap2 Heat to 75-80°C ap1->ap2 ap2->pe hph High-Pressure Homogenization pe->hph cool Rapid Cooling (Ice Bath) hph->cool char Characterization (Size, EE%, etc.) cool->char

Caption: Hot Homogenization Workflow for SLN Production.

Section 3: this compound in Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, developed to overcome some limitations of SLNs, such as limited drug loading capacity and potential drug expulsion. NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered, imperfect crystalline structure that provides more space for drug accommodation.[7]

The "Why": Rationale for Using this compound in NLCs

Incorporating a liquid lipid (e.g., oleic acid, medium-chain triglycerides) with this compound creates imperfections in the crystal lattice of the solid lipid matrix.[7] This amorphous, less-ordered structure significantly increases the drug loading capacity and minimizes drug expulsion during storage compared to pure SLNs.[7] The high melting point of this compound still provides a solid core at body temperature, ensuring controlled drug release. The ratio of solid lipid to liquid lipid is a critical parameter that must be optimized to achieve the desired particle characteristics and release profile.[4]

Experimental Protocol: Formulation of this compound-Based NLCs

This protocol describes the preparation of NLCs using a blend of this compound and a liquid lipid.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid or Miglyol 812)

  • Model Drug

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Purified Water

Equipment: (Same as for SLNs)

Step-by-Step Methodology:

  • Lipid Phase Preparation:

    • Weigh the required amounts of this compound, liquid lipid, and the model drug. The ratio of solid to liquid lipid needs to be optimized (e.g., 70:30, 80:20).

    • Heat the this compound and liquid lipid together to 75-80°C.

    • Once a homogenous lipid mixture is formed, dissolve the drug in this molten lipid blend with continuous stirring.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase (75-80°C).

  • Pre-emulsion Formation:

    • Slowly add the hot aqueous phase to the hot lipid phase under high-shear homogenization to form a pre-emulsion.

  • High-Pressure Homogenization:

    • Homogenize the hot pre-emulsion using a high-pressure homogenizer under the same conditions as for SLNs.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to form the NLCs.

  • Characterization:

    • Perform comprehensive characterization of the NLCs, including particle size, PDI, zeta potential, EE%, and LC%.

    • Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to confirm the amorphous nature of the lipid core.

Diagram: NLC Structure

NLC_Structure cluster_core Lipid Core cluster_legend Components d1 d2 d3 d4 d5 d6 l1 l2 l3 l4 solid_lipid This compound (Solid) liquid_lipid Liquid Lipid drug Drug Molecule s_l l_l d_m

Caption: Imperfect crystal structure of an NLC.

Section 4: Performance Metrics and Characterization

The success of a this compound-based drug delivery system is quantified by several key performance indicators.

Table 2: Key Performance Parameters and Characterization Techniques

ParameterTypical Range/GoalPrimary Characterization Technique(s)
Particle Size 50 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential > ±30 mV (for electrostatic stability)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency (EE%) > 70%HPLC, UV-Vis Spectroscopy
Drug Loading Capacity (LC%) Varies by drug and formulationHPLC, UV-Vis Spectroscopy
Morphology SphericalTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Crystallinity Amorphous for NLCsDifferential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)
In Vitro Drug Release Sustained release profileDialysis Bag Method, Franz Diffusion Cell[8]

Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%) Calculation:

  • EE% = [(Total Drug - Free Drug) / Total Drug] x 100[9]

  • LC% = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100[9]

Section 5: Trustworthiness and Biocompatibility

The use of any excipient in a pharmaceutical formulation necessitates a thorough evaluation of its safety and biocompatibility.

Biocompatibility of this compound

This compound is generally considered to be of low toxicity. Safety assessments for its use in cosmetics have indicated a good safety profile for dermal applications.[10][11] However, for parenteral or oral drug delivery systems, a more rigorous toxicological evaluation is imperative. It is crucial to conduct in vitro cytotoxicity studies on relevant cell lines (e.g., cancer cell lines for oncology applications, intestinal cells for oral delivery) to assess the safety of the formulated nanoparticles. In vivo toxicity studies in animal models are also a critical step in the preclinical development of any new this compound-based formulation.

Self-Validating Systems

Each protocol described herein is designed to be a self-validating system. The characterization steps are integral to the process. For instance, obtaining a particle size within the desired nanometer range with a low PDI validates the effectiveness of the homogenization process. A high zeta potential indicates good colloidal stability, predicting a longer shelf-life. High encapsulation efficiency confirms the successful entrapment of the drug within the lipid matrix. Consistent and reproducible results across these characterization techniques provide confidence in the formulation and manufacturing process.

Section 6: Applications in Oncology

The solid matrix of this compound-based nanoparticles makes them particularly suitable for the delivery of anticancer drugs.[12][13] These nanocarriers can enhance the therapeutic efficacy of chemotherapeutic agents through several mechanisms:

  • Passive Targeting: Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[14]

  • Controlled Release: Sustained release of the drug at the tumor site can maintain a therapeutic concentration for a longer duration, reducing systemic toxicity.

  • Overcoming Drug Resistance: Nanoparticles can bypass drug efflux pumps, a common mechanism of multidrug resistance in cancer cells.

References

  • MySkinRecipes. This compound. [Link]

  • MDPI. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Link]

  • PMC - PubMed Central. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. [Link]

  • MDPI. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. [Link]

  • Systematic Reviews in Pharmacy. Investigating Novel Methods for Formulating Solid Lipid Nanoparticles. [Link]

  • PubMed. Comprehensive characterization of nanostructured lipid carriers using laboratory and synchrotron X-ray scattering and diffraction. [Link]

  • PMC - PubMed Central. Biocompatible Lipid Polymer Cationic Nanoparticles for Antigen Presentation. [Link]

  • PMC - PubMed Central. A polymeric nanocarrier that eradicates breast cancer stem cells and delivers chemotherapeutic drugs. [Link]

  • CIR Report Data Sheet. Safety Assessment of Fatty Ethers as Used in Cosmetics. [Link]

  • Journal of Drug Delivery and Therapeutics. A concise review on preparation methods used for the development of solid lipid nanoparticles. [Link]

  • ScienceDirect. DRUG RELEASE FROM SOLID LIPID NANOPARTICLES. [Link]

  • PMC - PubMed Central. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. [Link]

  • CIR Report Data Sheet. Safety Assessment of Fatty Ethers as Used in Cosmetics. [Link]

  • Frontiers. Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry. [Link]

  • Brieflands. Nanocarriers Usage for Drug Delivery in Cancer Therapy. [Link]

  • CORE. Development of High‐Drug‐Loading Nanoparticles. [Link]

  • ResearchGate. A concise review on preparation methods used for the development of solid lipid nanoparticles. [Link]

  • PMC - PubMed Central. Biocompatibility of nanomaterials and their immunological properties. [Link]

  • Dove Press. Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors. [Link]

  • Monash University. Drug Delivery of Natural Products Through Nanocarriers for Effective Breast Cancer Therapy. [Link]

  • MDPI. Advanced Phytochemical-Based Nanocarrier Systems for the Treatment of Breast Cancer. [Link]

  • Science.gov. efficiency drug loading: Topics by Science.gov. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design, Development and Characterization of Nano Structured Lipid Carrier for Topical Delivery of Aceclofenac. [Link]

  • ResearchGate. Encapsulation efficiency and drug loading of nanoparticles. [Link]

  • MDPI. Nanostructured Lipid Carrier Co-Loaded with Docetaxel and Magnetic Nanoparticles: Physicochemical Characterization and In Vitro Evaluation. [Link]

  • ResearchGate. In vitro release behavior of SLN, NLC, and NE: An explanation based on the particle structure and carried molecule location. [Link]

  • MDPI. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process. [Link]

  • PMC - PubMed Central. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology. [Link]

  • MDPI. Effect of DODAB Nano-Sized Cationic Bilayer Fragments against Leishmania amazonensis. [Link]

  • JMPAS. Investigating the influence of lipids on nanostructured lipid carrier formulation. [Link]

  • NIH. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. [Link]

  • SID. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. [Link]

  • PMC - PubMed Central. Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects. [Link]

  • MDPI. Design, Preparation, and Characterization of Effective Dermal and Transdermal Lipid Nanoparticles: A Review. [Link]

  • CIR Report Data Sheet. Dicaprylyl Ether. [Link]

  • PubMed. Safety assessment of drug impurities for patient safety: A comprehensive review. [Link]

  • springerprofessional.de. Characterization of Nanoparticles in Dermal Formulations. [Link]

  • ScienceDirect. Safety assessment of drug impurities for patient safety: A comprehensive review. [Link]

  • PMC - PubMed Central. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. [Link]

  • MDPI. Advanced Characterization and Sample Preparation Strategies for Nanoformulations. [Link]

  • OUCI. Drug Loading into and In Vitro Release from Nanosized Drug Delivery Systems. [Link]

  • Slideshare. Formulation and evaluation of nanoparticles as a drug delivery systems | PDF. [Link]

Sources

Application Notes and Protocols for the Formulation of Dioctadecyl Ether-Based Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Dioctadecyl Ether in Advanced Emulsion Formulations

This compound, also known as distearyl ether, is a saturated, high-molecular-weight ether lipid.[1][2] Its chemical robustness, high melting point (approximately 61-64°C), and significant lipophilicity make it an exemplary candidate for the oil phase in stable oil-in-water (O/W) emulsions, particularly for applications in drug delivery and high-end cosmetics.[3][4] The solid nature of this compound at room and body temperature allows for the formation of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), which can offer controlled release of encapsulated active pharmaceutical ingredients (APIs).[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound-based emulsions. The protocols detailed herein are grounded in the principles of colloid science and are designed to yield stable, reproducible nanoemulsions. We will delve into the rationale behind the selection of excipients and process parameters, ensuring a thorough understanding of the formulation process.

Core Principles: Crafting Stable this compound Emulsions

The primary challenge in formulating emulsions with this compound lies in its high melting point. This necessitates a hot homogenization technique to ensure the lipid is in a molten state during the emulsification process.[1] Upon cooling, the lipid droplets solidify, forming a dispersion of solid particles. The stability of this system is paramount and is governed by several factors, including particle size, surface charge, and the prevention of particle aggregation.

A key determinant of emulsion stability is the choice of surfactant. Surfactants, or emulsifying agents, adsorb at the oil-water interface, reducing interfacial tension and providing a protective barrier around the dispersed droplets.[6] For O/W emulsions, non-ionic surfactants with a hydrophilic-lipophilic balance (HLB) value greater than 10 are generally preferred.[7] The protocol outlined below utilizes a combination of high-shear and high-pressure homogenization to achieve the desired particle size and uniformity.[8]

Materials and Equipment

Material Supplier Example Purpose
This compoundTokyo Chemical Industry (TCI)Oil Phase
Polysorbate 80 (Tween® 80)Sigma-AldrichPrimary Surfactant
Poloxamer 188BASFSteric Stabilizer
Purified WaterMillipore Milli-QAqueous Phase
Equipment Example Purpose
High-Shear HomogenizerIKA T25 Digital ULTRA-TURRAX®Pre-emulsion formation
High-Pressure HomogenizerAvestin EmulsiFlex-C3Particle size reduction
Magnetic Stirrer with HotplateHeidolph MR Hei-TecHeating and mixing
Particle Size AnalyzerMalvern Panalytical ZetasizerSize, PDI, and Zeta Potential

Experimental Workflow: A Visual Guide

The following diagram illustrates the sequential steps involved in the preparation of a this compound-based nanoemulsion using the hot high-pressure homogenization technique.

Emulsion_Protocol cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_homogenize Homogenization & Cooling cluster_characterize Characterization A 1. Weigh this compound B 2. Heat Oil Phase to 75°C A->B F 6. Add Aqueous Phase to Oil Phase B->F C 3. Weigh Polysorbate 80 & Poloxamer 188 D 4. Dissolve Surfactants in Purified Water C->D E 5. Heat Aqueous Phase to 75°C D->E E->F G 7. High-Shear Homogenization (10,000 rpm, 5 min) F->G H 8. Form Pre-emulsion G->H I 9. High-Pressure Homogenization (800 bar, 5 cycles) H->I J 10. Cool Emulsion to Room Temperature I->J K 11. Final Nanoemulsion J->K L 12. Particle Size & PDI Analysis K->L M 13. Zeta Potential Measurement L->M N 14. Stability Assessment M->N

Caption: Workflow for this compound Nanoemulsion Preparation.

Detailed Protocol: Hot High-Pressure Homogenization

This protocol describes the preparation of a 100 mL batch of a 5% (w/v) this compound nanoemulsion.

1. Preparation of the Oil Phase: 1.1. Weigh 5.0 g of this compound into a clean, dry glass beaker. 1.2. Place the beaker on a magnetic hotplate stirrer and heat to 75°C (approximately 10-15°C above the melting point of this compound) with gentle stirring until the lipid is completely melted.[4]

2. Preparation of the Aqueous Phase: 2.1. In a separate beaker, weigh 2.5 g of Polysorbate 80 and 0.5 g of Poloxamer 188. 2.2. Add approximately 90 mL of purified water and dissolve the surfactants with gentle stirring. 2.3. Heat the aqueous phase to 75°C on a magnetic hotplate stirrer. It is crucial that both the oil and aqueous phases are at the same temperature to prevent premature solidification of the lipid upon mixing.[8]

3. Formation of the Pre-emulsion: 3.1. While maintaining the temperature of both phases at 75°C, slowly add the hot aqueous phase to the molten oil phase under continuous stirring with a high-shear homogenizer at a moderate speed (e.g., 5,000 rpm). 3.2. Once the addition is complete, increase the homogenization speed to 10,000 rpm and continue for 5 minutes to form a coarse pre-emulsion.[5]

4. High-Pressure Homogenization: 4.1. Immediately transfer the hot pre-emulsion to the feed reservoir of a high-pressure homogenizer that has been pre-heated to approximately 75°C. 4.2. Homogenize the emulsion at a pressure of 800 bar for 5 cycles.[1] This step is critical for reducing the droplet size to the nanometer range. 4.3. The resulting hot nanoemulsion should appear as a milky-white, homogeneous liquid.

5. Cooling and Final Volume Adjustment: 5.1. Allow the hot nanoemulsion to cool to room temperature under gentle stirring. During this process, the this compound droplets will solidify. 5.2. Transfer the cooled emulsion to a 100 mL volumetric flask and add purified water to bring the final volume to 100 mL. 5.3. Store the final nanoemulsion in a sealed container at 4°C.

Characterization and Quality Control

The physical characteristics of the emulsion are critical indicators of its quality and stability.

Parameter Method Typical Values Significance
Mean Particle Size Dynamic Light Scattering (DLS)100 - 300 nmInfluences stability, bioavailability, and release kinetics.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Indicates the uniformity of the particle size distribution.
Zeta Potential Electrophoretic Light Scattering-20 to -40 mVMeasures surface charge and predicts long-term stability against aggregation.
Visual Appearance Macroscopic ObservationHomogeneous, milky-white liquidSigns of instability include creaming, sedimentation, or phase separation.

Protocol for Characterization:

  • Particle Size and PDI: Dilute the nanoemulsion with purified water to an appropriate concentration. Analyze using a DLS instrument.

  • Zeta Potential: Dilute the nanoemulsion with purified water and measure using a zeta potential analyzer.

  • Stability Assessment: Store samples at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitor the particle size, PDI, and zeta potential over several weeks to assess long-term stability.[9]

Troubleshooting Common Issues

Problem Potential Cause Solution
Large Particle Size (>500 nm) Inefficient homogenization; premature lipid solidification.Ensure both phases are at 75°C before mixing; increase homogenization pressure or number of cycles.
High PDI (>0.5) Non-uniform homogenization; aggregation.Optimize high-shear homogenization time; ensure proper surfactant dissolution.
Phase Separation Insufficient surfactant concentration; coalescence.Increase surfactant concentration; consider a co-surfactant.
Creaming or Sedimentation Large particle size; density difference.Reduce particle size through optimized homogenization.

Conclusion

The protocol detailed in these application notes provides a robust framework for the successful formulation of stable this compound-based nanoemulsions. By carefully controlling the formulation components and process parameters, researchers can generate reproducible emulsions with desirable physicochemical properties for a range of applications. The principles and techniques described herein are foundational and can be adapted for the encapsulation of various lipophilic active ingredients.

References

  • Good Scents Company. Distearyl ether. Available from: [Link]

  • Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: production, characterization and applications. Advanced drug delivery reviews, 64, 83-101.
  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54, S131-S155.
  • CAS Common Chemistry. Octadecyl ether. Available from: [Link]

  • Patel, M. R., Patel, R. B., Parikh, J. R., Patel, B. G., & Solanki, A. B. (2012). Production Techniques of Lipid Nanoparticles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 525-535.
  • Ghassemi, S., & Tadros, T. (2014). The role of hydrophilic–lipophilic balance (HLB) in controlling the properties of emulsions. In Emulsions (pp. 1-28). De Gruyter.
  • Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid lipid nanoparticles: a modern formulation approach in drug delivery system. Indian journal of pharmaceutical sciences, 71(4), 349.
  • McClements, D. J. (2012). Nanoemulsions versus microemulsions: terminology, differences, and similarities.
  • Jores, K., Mehnert, W., Drechsler, M., Bunjes, H., Johann, C., & Mäder, K. (2004). Investigations on the structure of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) by photon correlation spectroscopy, freeze-fracture electron microscopy and polarized light microscopy. International journal of pharmaceutics, 281(1-2), 159-172.
  • Souto, E. B., & Müller, R. H. (2008). SLN and NLC for topical delivery of ketoconazole.
  • Pardeshi, C., Rajput, P., Nagda, C., & Belgamwar, V. (2012). Solid lipid nanoparticles: an effective and promising drug delivery system. Current drug delivery, 9(1), 71-84.
  • Tadros, T. F. (2017). Emulsion formation, stability, and rheology. In Emulsion formation and stability (pp. 1-75). De Gruyter.
  • Shao, P., & McClements, D. J. (2014). Formation of vitamin E-enriched nanoemulsions: influence of composition and preparation method. Journal of agricultural and food chemistry, 62(44), 10725-10731.

Sources

Application Note: A Multi-Platform Approach for the Definitive Identification of Dioctadecyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dioctadecyl ether (CAS 6297-03-6), also known as distearyl ether, is a long-chain aliphatic ether with significant applications in pharmaceutical formulations, materials science, and chemical synthesis.[1][2][3] Its highly hydrophobic and chemically inert nature makes it a valuable component in drug delivery systems like liposomes and solid lipid nanoparticles.[1] Accurate and unambiguous identification of this compound is paramount for quality control, impurity profiling, and ensuring the integrity of research outcomes. This guide provides a detailed exposition of orthogonal analytical methods for the comprehensive characterization of this compound, moving beyond mere procedural lists to explain the causality behind methodological choices. We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, underpinned by principles of analytical method validation to ensure trustworthy and reproducible results.

The Analytical Challenge: Characterizing a Long-Chain Symmetrical Ether

This compound (C₃₆H₇₄O, MW: 522.99 g/mol ) presents a unique analytical profile.[4] Its large, non-polar aliphatic structure and high molecular weight govern the selection of appropriate analytical techniques. The central ether linkage (C-O-C) is the sole functional group, making its specific detection a primary goal. The symmetrical nature of the two octadecyl chains simplifies certain spectral interpretations (e.g., NMR) but requires high-resolution techniques to distinguish it from structurally similar long-chain compounds.

A robust analytical strategy, therefore, cannot rely on a single technique. Instead, a combination of chromatographic separation and multifaceted spectroscopic analysis is required for definitive identification and purity assessment. This multi-platform approach ensures that the limitations of one method are compensated for by the strengths of another.

Chromatographic Separation and Mass Spectrometric Detection

Chromatography is indispensable for separating this compound from potential impurities, starting materials (e.g., octadecanol), or complex sample matrices. Coupling chromatography with mass spectrometry provides a powerful two-dimensional analysis, yielding information on both retention behavior and molecular mass/structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is a gold standard for the analysis of volatile and semi-volatile compounds.[5] While this compound has a high boiling point, its thermal stability allows for successful volatilization in a heated GC inlet without significant degradation. The mass spectrometer then provides high-specificity detection, identifying compounds based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns.[5][6] This method is particularly effective for assessing purity and identifying lower molecular weight, volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample.

    • Dissolve in 1 mL of a high-purity volatile solvent such as Hexane or Dichloromethane.

    • Vortex until fully dissolved. If necessary, perform serial dilutions to achieve a final concentration of approximately 100 µg/mL.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: Non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A non-polar stationary phase separates compounds primarily by boiling point, which is ideal for a homologous series of aliphatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/Splitless injector at 300°C in split mode (e.g., 50:1 split ratio). Rationale: A high inlet temperature is required to ensure complete and rapid volatilization of the high-boiling point analyte.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 20°C/min to 320°C.

      • Hold: 10 minutes at 320°C. Rationale: A temperature ramp allows for the separation of any lower-boiling impurities before eluting the main analyte at a high final temperature.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-600.

  • Data Interpretation:

    • The primary identification is based on the retention time and the mass spectrum.

    • Look for the molecular ion (M⁺) at m/z 523.0 (low intensity is expected for long-chain aliphatic compounds).

    • Identify characteristic fragment ions resulting from cleavage of the alkyl chains.

Data Presentation: Expected GC-MS Results

ParameterExpected ValueRationale
Retention Time (RT)~15-20 minDependent on specific column and conditions, but elution will occur at high temperatures.
Molecular Ion (M⁺)m/z 523.0Confirms the molecular weight of the parent compound.
Key Fragment Ionsm/z 269, 255, etc.Result from cleavage alpha to the ether oxygen and subsequent loss of alkyl fragments.

Diagram: GC-MS Workflow for this compound Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve Sample in Hexane Injector GC Inlet (300°C) Volatilization Prep->Injector 1 µL Injection Column Capillary Column Separation Injector->Column IonSource EI Source (70 eV) Ionization & Fragmentation Column->IonSource Elution Analyzer Quadrupole Mass Analyzer IonSource->Analyzer Detector MS Detector Analyzer->Detector Data Data Analysis: - Retention Time - Mass Spectrum Detector->Data

GC-MS analysis workflow from sample preparation to data interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is the method of choice for non-volatile, thermally labile, or very high molecular weight compounds.[7] For this compound, it offers a gentler alternative to GC-MS, eliminating the risk of thermal degradation and providing excellent sensitivity. Reversed-phase LC separates molecules based on hydrophobicity, which is perfectly suited to the long aliphatic chains of the analyte. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making molecular weight confirmation straightforward.[8][9]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a mixture of Isopropanol:Acetonitrile (1:1 v/v).

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

  • Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Waters Xevo TQ-S or equivalent single quadrupole/tandem quadrupole mass spectrometer.

    • Column: C18 reversed-phase column, such as a Waters BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: The C18 stationary phase provides strong hydrophobic retention for the long alkyl chains, ensuring good separation from more polar impurities.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Program:

      • Start at 80% B.

      • Linear gradient to 100% B over 5 minutes.

      • Hold at 100% B for 3 minutes.

      • Return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Detector:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 350°C.

      • Scan Range: m/z 100-1000.

  • Data Interpretation:

    • Identify the peak corresponding to this compound by its retention time.

    • Confirm the identity by extracting the ion chromatogram for the expected protonated molecule [M+H]⁺.

Data Presentation: Expected LC-MS Results

ParameterExpected ValueRationale
Retention Time (RT)~4-6 minElutes late in the reversed-phase gradient due to high hydrophobicity.
Protonated Molecule [M+H]⁺m/z 523.6Confirms the molecular weight via soft ionization.
Sodium Adduct [M+Na]⁺m/z 545.6Often observed in ESI as a common adduct, providing secondary confirmation.

Diagram: LC-MS Workflow for this compound Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Dissolve Sample in IPA/ACN Injector Autosampler Prep->Injector 5 µL Injection Pump LC Pump (Gradient) Pump->Injector Column C18 Column Separation Injector->Column IonSource ESI Source Ionization Column->IonSource Eluent Flow Analyzer Mass Analyzer IonSource->Analyzer Detector MS Detector Analyzer->Detector Data Data Analysis: - Retention Time - [M+H]⁺ Ion Detector->Data

LC-MS analysis workflow from sample preparation to data interpretation.

Unambiguous Structure Elucidation by Spectroscopy

While chromatography coupled with mass spectrometry can confirm molecular weight and purity, spectroscopy is essential for the unambiguous elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for de novo structure determination. It provides detailed information about the chemical environment of each ¹H and ¹³C atom in a molecule. For this compound, its symmetry is a key feature. We expect to see a simplified spectrum where chemically equivalent atoms give the same signal. The key diagnostic signals are those from the carbons and protons immediately adjacent to the ether oxygen, which are deshielded by the electronegative oxygen atom and thus shifted downfield.[10][11][12][13][14]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Conditions:

    • Spectrometer: Bruker AVANCE III 400 MHz (or higher field) spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum (e.g., using a zg30 pulse program).

      • Observe the chemical shift range from 0 to 10 ppm.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum (e.g., zgpg30).

      • Observe the chemical shift range from 0 to 200 ppm.

  • Data Interpretation:

    • ¹H NMR: Identify the triplet corresponding to the -O-CH ₂- protons, the multiplet for the bulk -(CH ₂)- chain, and the triplet for the terminal -CH ₃ groups.

    • ¹³C NMR: Identify the downfield signal for the -O-C H₂- carbon and the series of signals for the aliphatic chain carbons.

Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)

NucleusGroupExpected Chemical Shift (δ, ppm)MultiplicityRationale
¹H-CH~0.88TripletTerminal methyl group, shielded.
¹H-(CH ₂)₁₅-~1.25MultipletBulk methylene groups in the alkyl chain.
¹H-O-CH₂-CH ₂-~1.57MultipletMethylene group beta to the oxygen.
¹H-O-CH ₂-~3.40TripletMethylene group alpha to the ether oxygen, deshielded.[10][11][14]
¹³C-C H₃~14.1-Terminal methyl carbon.
¹³C-(C H₂)₁₅-~22.7 - 31.9-Bulk methylene carbons.
¹³C-O-C H₂-~71.0-Carbon adjacent to ether oxygen, strongly deshielded.[10][12][14]

Diagram: Structure-Spectrum Correlation in NMR

NMR_Correlation cluster_mol This compound Structure cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals mol CH₃-(CH₂)₁₅-CH₂-O-CH₂-(CH₂)₁₅-CH₃ H1_a δ ~3.40 ppm (Triplet) mol->H1_a -O-CH₂- H1_b δ ~1.25-1.57 ppm (Multiplet) mol->H1_b -(CH₂)₁₆- H1_c δ ~0.88 ppm (Triplet) mol->H1_c -CH₃ C13_a δ ~71.0 ppm mol->C13_a -O-CH₂- C13_b δ ~22-32 ppm mol->C13_b -(CH₂)₁₆- C13_c δ ~14.1 ppm mol->C13_c -CH₃

Sources

Application Note: Synthesis of Dioctadecyl Ether via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] This application note provides a detailed protocol for the synthesis of dioctadecyl ether, a long-chain aliphatic ether with significant applications in the pharmaceutical and materials science sectors. Its utility often lies in its properties as a lipidic excipient in drug delivery systems, enhancing the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs).[3][4]

The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, wherein an alkoxide nucleophile attacks a primary alkyl halide.[1][2] For the preparation of this compound, this involves the reaction of sodium octadecanoxide (the alkoxide) with 1-bromooctadecane (the alkyl halide). The selection of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 (bimolecular elimination) side reaction, which becomes significant with secondary and tertiary alkyl halides.[1][5]

Reaction Mechanism and Scientific Rationale

The Williamson ether synthesis for this compound unfolds in two primary stages:

  • Deprotonation of Octadecanol: The first step involves the deprotonation of 1-octadecanol using a strong base to form the highly nucleophilic sodium octadecanoxide. Sodium hydride (NaH) is an excellent choice for this transformation.[6][7] As a strong, non-nucleophilic base, NaH irreversibly deprotonates the alcohol, generating the alkoxide and hydrogen gas (H₂), which bubbles out of the reaction mixture, driving the equilibrium forward.[5][6]

  • Nucleophilic Substitution (SN2): The generated sodium octadecanoxide then acts as a potent nucleophile, attacking the electrophilic carbon atom of 1-bromooctadecane. This occurs via a backside attack, leading to the displacement of the bromide leaving group and the formation of the C-O-C ether linkage, yielding this compound.[1][2] The concerted nature of the SN2 mechanism, where bond formation and bond cleavage occur simultaneously, is most efficient with unhindered primary alkyl halides like 1-bromooctadecane.[1][5]

The overall reaction is as follows:

Step 1: Alkoxide Formation C₁₈H₃₇OH + NaH → C₁₈H₃₇O⁻Na⁺ + H₂↑

Step 2: SN2 Reaction C₁₈H₃₇O⁻Na⁺ + C₁₈H₃₇Br → C₁₈H₃₇OC₁₈H₃₇ + NaBr

Experimental Workflow Overview

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagent Preparation: - 1-Octadecanol - Sodium Hydride (60% in oil) - 1-Bromooctadecane - Anhydrous DMF setup Reaction Setup: - Inert atmosphere (N₂/Ar) - Dry glassware reagents->setup 1 deprotonation Deprotonation: - Dissolve 1-Octadecanol in DMF - Add NaH portion-wise - Stir at room temp. setup->deprotonation 2 sn2 SN2 Reaction: - Add 1-Bromooctadecane - Heat to 50-70°C - Monitor by TLC deprotonation->sn2 3 quench Quenching: - Cool to 0°C - Cautiously add Methanol sn2->quench 4 extraction Extraction: - Add water and organic solvent - Separate layers quench->extraction 5 wash Washing: - Wash organic layer with brine extraction->wash 6 purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallization/Chromatography wash->purification 7 analysis Characterization: - ¹H NMR, ¹³C NMR - IR Spectroscopy - Mass Spectrometry purification->analysis 8

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Octadecanol270.505.41 g20.0
Sodium Hydride (60% in oil)24.00 (as NaH)0.88 g22.0
1-Bromooctadecane333.436.67 g20.0
Anhydrous Dimethylformamide (DMF)-100 mL-
Methanol-10 mL-
Diethyl Ether (or Hexanes)-200 mL-
Saturated Sodium Chloride (Brine)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Assemble the three-neck flask with a reflux condenser, an addition funnel, and a gas inlet connected to an inert gas line. Ensure all glassware is thoroughly dried.

    • Place a magnetic stir bar in the flask and maintain a positive pressure of inert gas throughout the reaction.

  • Alkoxide Formation:

    • To the flask, add 1-octadecanol (5.41 g, 20.0 mmol) and anhydrous DMF (100 mL). Stir the mixture until the alcohol is completely dissolved.

    • Carefully weigh sodium hydride (0.88 g of 60% dispersion in mineral oil, 22.0 mmol) and add it portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable.[8][9] Handle in a fume hood under an inert atmosphere. Hydrogen gas will be evolved.

    • Stir the resulting suspension at room temperature for 1 hour to ensure complete deprotonation. The mixture may become slightly cloudy.

  • Nucleophilic Substitution:

    • Dissolve 1-bromooctadecane (6.67 g, 20.0 mmol) in a small amount of anhydrous DMF and add it to the addition funnel.

    • Add the 1-bromooctadecane solution dropwise to the reaction mixture over 30 minutes.

    • After the addition is complete, heat the reaction mixture to 50-70°C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the flask to 0°C in an ice bath.

    • Slowly and cautiously add methanol (10 mL) to quench any unreacted sodium hydride.

    • Pour the reaction mixture into a separatory funnel containing 200 mL of water.

    • Extract the aqueous layer with diethyl ether or hexanes (3 x 75 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a solid. Recrystallization from a suitable solvent such as ethanol or acetone is a common method for purification.[10] Alternatively, column chromatography on silica gel may be employed if necessary.

Mechanism Diagram

Williamson_Mechanism cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack Octadecanol C₁₈H₃₇-O-H Octadecanoxide C₁₈H₃₇-O⁻ Na⁺ Octadecanol->Octadecanoxide Deprotonation NaH + Na⁺H⁻ Alkoxide C₁₈H₃₇-O⁻ H2 + H₂ TransitionState [C₁₈H₃₇---O···C₁₈H₃₇···Br]⁻ Alkoxide->TransitionState Backside Attack AlkylHalide C₁₈H₃₇-Br AlkylHalide->TransitionState Ether C₁₈H₃₇-O-C₁₈H₃₇ TransitionState->Ether Inversion of Stereochemistry (if applicable) Bromide + Br⁻

Sources

Application Notes & Protocols: Dioctadecyl Ether as a High-Temperature Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Solvent

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and outcome of a reaction. While common solvents like tetrahydrofuran, dichloromethane, and toluene are workhorses for a vast array of transformations, certain reactions demand a more specialized environment.[1][2] Dioctadecyl ether (also known as distearyl ether) emerges as a solvent of choice for processes requiring extreme thermal stability and chemical inertness. Its unique physical properties, particularly its exceptionally high boiling point and stable ether linkages, carve out a crucial niche in specialized applications, most notably in the high-temperature synthesis of nanomaterials.[3][4]

This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of properties to explain the fundamental reasons for its selection in specific contexts. We will explore its advantages, detail a robust protocol for its primary application, and provide the technical insights necessary for researchers and drug development professionals to confidently incorporate this solvent into their workflows.

Section 1: Physicochemical Properties and Safety Profile

A solvent's utility is fundamentally governed by its physical characteristics. This compound is a waxy solid at room temperature, a characteristic that necessitates modified handling procedures compared to liquid solvents.[5][6] Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₆H₇₄O[7][8]
Molecular Weight 522.99 g/mol [6][9]
Appearance White to light yellow crystalline powder or solid[5][6]
Melting Point 61-64 °C[5][6][7]
Boiling Point 131 °C at 6 mmHg (0.8 kPa)[5][7]
Density ~0.831 g/cm³[7]
Authoritative Insight: Safety and Handling

As with all ethers, the potential for peroxide formation upon prolonged storage and exposure to air is a primary safety concern.[10] It is imperative to test for peroxides before use, especially before heating.

  • Handling: Due to its solid nature at room temperature, it must be melted before use as a solvent. Handling should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors, particularly when heated.[5]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves, is required.[5][11]

  • Storage: Store in a tightly closed container in a cool, dark place, away from oxidizing agents.[5]

  • First Aid: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation or discomfort persists.[5]

Section 2: The Rationale for Use - A Scientist's Perspective

The decision to use a specialized solvent like this compound is driven by the inability of standard solvents to meet specific reaction demands. The rationale rests on two pillars: thermal stability and chemical inertness.

  • Enabling High-Temperature Regimes: The most significant advantage of this compound is its extremely high boiling point, which allows reactions to be conducted at temperatures well above 300 °C. This capability is essential for reactions with high activation energies, such as the thermal decomposition of organometallic precursors.[3][12] Such high temperatures are critical to induce the controlled breakdown of precursors, leading to the nucleation and subsequent growth of crystalline nanomaterials.[4]

  • Ensuring an Inert Environment: Ethers are renowned for their chemical stability and lack of reactivity, particularly towards strong bases, organometallic reagents, and nucleophiles.[2][13][14] The C-O-C linkage in this compound is highly robust and does not participate in side reactions, ensuring that it acts purely as a medium for the reaction. This inertness is crucial for maintaining high product purity and preventing the formation of solvent-related byproducts, which can be a significant issue with more reactive high-boiling solvents.

Section 3: Core Application - High-Temperature Synthesis of Nanomaterials

The premier application of this compound is as a high-boiling point solvent for the synthesis of monodisperse nanocrystals. The "thermal decomposition" or "hot injection" method is a cornerstone of modern materials chemistry for producing high-quality nanoparticles.[3][15]

In a typical process, an organometallic precursor (e.g., a metal-oleate complex) is dissolved in this compound along with stabilizing surfactants like oleic acid. This mixture is heated to a very high temperature (e.g., >300 °C). At this temperature, the precursor rapidly decomposes, creating a burst of atomic monomers.[12] This sudden increase in monomer concentration leads to a single, short nucleation event. Following nucleation, existing nuclei grow by consuming monomers from the solution, a process carefully controlled by temperature and surfactant concentration. The use of an inert, high-boiling solvent like this compound is paramount for achieving the necessary temperatures and ensuring the decomposition chemistry proceeds cleanly.

Section 4: Detailed Experimental Protocol

This protocol provides a self-validating method for synthesizing monodisperse iron oxide (Fe₃O₄) nanoparticles, a classic example demonstrating the utility of this compound.

Objective: To synthesize ~15 nm superparamagnetic iron oxide nanoparticles via the thermal decomposition of an iron-oleate precursor in this compound.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium oleate

  • Oleic acid

  • This compound

  • Ethanol

  • Hexane

  • Standard Schlenk line apparatus with argon or nitrogen gas

  • Three-neck round-bottom flask, condenser, thermocouple, heating mantle, and magnetic stirrer

Step-by-Step Methodology

Part A: Preparation of the Iron-Oleate Precursor

  • In a 500 mL flask, dissolve iron(III) chloride hexahydrate (10.8 g, 40 mmol) and sodium oleate (36.5 g, 120 mmol) in a mixture of 80 mL ethanol, 60 mL deionized water, and 140 mL hexane.

  • Heat the mixture to reflux (~70 °C) and stir vigorously for 4 hours. The solution will become dark and homogeneous.

  • After cooling to room temperature, transfer the mixture to a separatory funnel. The dark, iron-oleate complex will be in the upper hexane layer. Discard the lower aqueous layer.

  • Wash the organic layer three times with 50 mL of deionized water.

  • Remove the hexane solvent using a rotary evaporator to yield a dark, waxy solid. This is the iron-oleate precursor. Dry under vacuum overnight.

Part B: Nanoparticle Synthesis via Thermal Decomposition

  • Set up a 250 mL three-neck flask on the Schlenk line. Add the iron-oleate precursor (7.2 g), oleic acid (1.14 g, 4 mmol), and this compound (40 g).

  • Equip the flask with a condenser, a thermocouple adapter with the probe submerged in the reaction mixture, and a magnetic stir bar.

  • Flush the system with argon or nitrogen for 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Begin stirring and heat the mixture to 320 °C at a rate of approximately 10 °C/minute.

  • Maintain the temperature at 320 °C for 60 minutes. The solution will turn from dark brown to a clear, blackish-brown, indicating nanoparticle formation.

  • After 60 minutes, turn off the heating and allow the mixture to cool to room temperature.

Part C: Product Isolation and Purification

  • Once cooled, add 100 mL of ethanol to the black mixture. This will cause the nanoparticles to precipitate.

  • Separate the nanoparticles using a centrifuge (e.g., 8000 rpm for 10 minutes). Discard the clear supernatant.

  • Re-disperse the nanoparticle pellet in 20 mL of hexane and add 40 mL of ethanol to precipitate them again.

  • Repeat the centrifugation and washing step two more times to remove excess oleic acid and this compound.

  • After the final wash, dry the black powder under vacuum. The resulting nanoparticles can be readily dispersed in nonpolar solvents like hexane or toluene.

Protocol Validation & Troubleshooting
Potential IssueProbable Cause(s)Recommended Solution
Wide size distribution (polydispersity) 1. Incomplete removal of water/solvents from precursor. 2. Heating ramp is too slow. 3. Impure reagents.1. Ensure precursor is thoroughly dried under vacuum. 2. Increase heating rate to ensure a single, rapid nucleation event. 3. Use high-purity oleic acid and sodium oleate.
No reaction or incomplete decomposition 1. Reaction temperature is too low. 2. Thermocouple is not properly placed.1. Calibrate the thermocouple and ensure the reaction reaches and maintains 320 °C. 2. Ensure the thermocouple probe is submerged in the reaction mixture, not just the headspace.
Product aggregation 1. Insufficient surfactant (oleic acid). 2. Incomplete washing.1. Ensure the correct amount of oleic acid is added in Part B. 2. Perform the recommended number of washing cycles to remove the high-boiling solvent completely.

Section 5: Experimental Workflow Visualization

The following diagram illustrates the logical flow of the nanoparticle synthesis protocol.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Thermal Decomposition cluster_2 Part C: Isolation & Purification A1 Mix FeCl₃, Sodium Oleate, Ethanol, Water, Hexane A2 Reflux at 70°C for 4h A1->A2 A3 Separate & Wash Organic Layer A2->A3 A4 Evaporate Hexane A3->A4 A5 Dry Precursor (Waxy Solid) A4->A5 B1 Combine Precursor, Oleic Acid, & this compound in Flask A5->B1 Transfer to Reaction Flask B2 Establish Inert Atmosphere (Ar/N₂) B1->B2 B3 Heat to 320°C B2->B3 B4 Hold at 320°C for 60 min (Nucleation & Growth) B3->B4 B5 Cool to Room Temp B4->B5 C1 Add Ethanol to Precipitate Nanoparticles B5->C1 Transfer for Purification C2 Centrifuge & Decant C1->C2 C3 Re-disperse in Hexane & Re-precipitate with Ethanol C2->C3 C4 Repeat Wash Cycle (2x) C3->C4 C5 Dry Final Product (Nanoparticle Powder) C4->C5

Caption: Workflow for iron oxide nanoparticle synthesis.

Conclusion

This compound is a powerful, albeit specialized, solvent for organic and materials synthesis. Its utility is most pronounced in high-temperature applications where chemical inertness and thermal stability are non-negotiable. While its solid state at room temperature requires procedural adjustments, the access it provides to extreme reaction conditions is invaluable, particularly for the controlled synthesis of high-quality nanomaterials via thermal decomposition. By understanding the fundamental principles behind its use and adhering to rigorous safety and experimental protocols, researchers can effectively leverage this compound to achieve synthetic goals that are unattainable with conventional solvents.

References

  • Santa Cruz Biotechnology. (n.d.). Dioctyl ether Material Safety Data Sheet.
  • Alfa Chemistry. (n.d.). CAS 6297-03-6 N-Octadecyl ether.
  • National Center for Biotechnology Information. (n.d.). Distearyl Ether. PubChem.
  • Benchchem. (n.d.). This compound | 6297-03-6.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - this compound.
  • Sigma-Aldrich. (2022). SAFETY DATA SHEET - Dioctyl ether.
  • MilliporeSigma. (n.d.). SAFETY DATA SHEET.
  • CAS Common Chemistry. (n.d.). Octadecyl ether.
  • Université de Mons. (n.d.). Thermal decomposition of organometallic precursors.
  • TCI Chemicals. (n.d.). This compound 6297-03-6.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 6297-03-6.
  • RSC Publishing. (n.d.). Decomposition of organometallic precursor....
  • ResearchGate. (n.d.). OVERVIEW ON METHODS OF SYNTHESIS OF NANOPARTICLES.
  • Quora. (2021). What is the list of some important solvents used in organic reactions....
  • Whitesides, G. M. (1975). Mechanisms of Thermal Decomposition of Transition Metal Organometallic Compounds. Organotransition-Metal Chemistry.
  • Chad's Prep. (2021). 13.3 Reactions of Ethers | Organic Chemistry. YouTube.
  • ChemHelpASAP. (2019). ethers & other organic solvents. YouTube.
  • ResearchGate. (2025). Synthesis of copper nano/microparticles via thermal decomposition....
  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry.

Sources

Application Notes and Protocols: A Guide to the Acidic Cleavage of Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethers are a class of organic compounds characterized by their general inertness to many reagents, a property that has led to their widespread use as solvents in organic synthesis.[1][2][3][4] However, the cleavage of the robust carbon-oxygen bond in ethers is a critical transformation, particularly in the deprotection of hydroxyl groups in complex molecule synthesis and drug development.[5] The most common method for this transformation is through the use of strong acids.[1][3][4][6] This guide provides a comprehensive overview of the experimental procedures for the acidic cleavage of ethers, detailing the underlying mechanisms, reagent selection, and step-by-step protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The SN1 and SN2 Pathways

The acidic cleavage of an ether is a nucleophilic substitution reaction that can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, dictated by the structure of the ether's alkyl substituents.[1][3][4][5][6][7] The reaction is initiated by the protonation of the ether oxygen by a strong acid, which converts the alkoxy group into a good leaving group (an alcohol).[2][5][8]

  • SN2 Mechanism: This pathway is favored for ethers with methyl, primary, or secondary alkyl groups.[1][3][4][8] The halide nucleophile (e.g., Br⁻ or I⁻) attacks the less sterically hindered carbon atom in a concerted step, leading to inversion of configuration if the carbon is chiral.[1][3][4][6][8]

  • SN1 Mechanism: Ethers with tertiary, benzylic, or allylic groups tend to cleave via an SN1 mechanism.[1][3][4][6] This is due to the ability of these groups to form stable carbocation intermediates upon departure of the alcohol leaving group.[1][3][4][6] The subsequent attack by the nucleophile can occur from either face of the planar carbocation, leading to a racemic mixture if the carbon was a stereocenter.

At higher temperatures, an E1 elimination pathway can compete with the SN1 reaction when a stable carbocation is formed.[1][3][9]

Mechanistic_Pathways_for_Acidic_Ether_Cleavage cluster_0 Initiation cluster_1 SN2 Pathway (Primary/Secondary Ethers) cluster_2 SN1 Pathway (Tertiary/Benzylic/Allylic Ethers) Ether Ether Protonated_Ether Protonated Ether (Oxonium Ion) Ether->Protonated_Ether + H⁺ SN2_Transition_State Nucleophilic Attack (Concerted) Protonated_Ether->SN2_Transition_State + X⁻ (e.g., I⁻, Br⁻) Less hindered side Carbocation Carbocation Intermediate Protonated_Ether->Carbocation - ROH SN2_Products Alcohol + Alkyl Halide SN2_Transition_State->SN2_Products SN1_Products Alcohol + Alkyl Halide Carbocation->SN1_Products + X⁻

Figure 1: Mechanistic overview of acidic ether cleavage.

Reagent Selection and Causality

The choice of acid is critical for a successful ether cleavage and is dependent on both the ether's structure and the desired outcome.

Hydrohalic Acids (HI and HBr)

Hydroiodic acid (HI) and hydrobromic acid (HBr) are the most effective and commonly used reagents for ether cleavage.[1][3][4] Their efficacy stems from a combination of strong acidity and the excellent nucleophilicity of their conjugate bases (I⁻ and Br⁻).[7]

  • HI is generally more reactive than HBr.[7]

  • HCl is typically not effective for cleaving ethers because chloride is a weaker nucleophile.[1][3][4]

An excess of HI or HBr can lead to the conversion of the initially formed alcohol product into a second molecule of alkyl halide.[6]

Lewis Acids

Strong Lewis acids, such as boron tribromide (BBr₃), are particularly effective for cleaving aryl ethers.

Other Acidic Conditions

For acid-sensitive substrates, such as those containing tert-butyl ethers, milder acidic conditions can be employed. Trifluoroacetic acid (TFA) is often used for the cleavage of tert-butyl ethers, which can proceed through an E1 mechanism to yield an alkene and an alcohol.[1][3][4]

Experimental Protocols

The following protocols provide a generalized framework for the acidic cleavage of ethers. Note: These are starting points and may require optimization based on the specific substrate.

General Protocol for Ether Cleavage with HBr in Acetic Acid

This protocol is suitable for the cleavage of a variety of ethers, particularly those where one of the alkyl groups is secondary or benzylic.

Materials:

  • Ether substrate

  • Glacial acetic acid

  • 48% aqueous HBr

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ether substrate in glacial acetic acid (a typical concentration is 100 mg of substrate per 10 mL of acetic acid).[10]

  • Addition of HBr: To the stirred solution, add 48% aqueous HBr (a common ratio is 15 mL of HBr for every 10 mL of acetic acid).[10]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete after refluxing overnight.[10]

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing ice-water. c. Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine (1 x volume of the organic layer). f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the organic phase under reduced pressure using a rotary evaporator. c. Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate.

Experimental_Workflow Start Dissolve Ether in Acetic Acid Add_HBr Add 48% HBr Start->Add_HBr Reflux Reflux Reaction Mixture (Monitor by TLC) Add_HBr->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with Ice-Water & Neutralize with NaHCO₃ Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography, etc.) Concentrate->Purify

Figure 2: General workflow for acidic ether cleavage.

Protocol for Deprotection of a tert-Butyl Ether with Trifluoroacetic Acid (TFA)

This protocol is a standard method for the cleavage of acid-labile tert-butyl ethers, often used as protecting groups.[11]

Materials:

  • tert-Butyl ether substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the tert-butyl ether-containing compound in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.[12]

  • Addition of TFA: Add trifluoroacetic acid (TFA) dropwise to the stirred solution (typically 10-20% v/v).[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 0.5-2 hours. Monitor the reaction progress by TLC.[12]

  • Workup: a. Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.[12] b. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).[12] c. Combine the organic layers, wash with brine (1 x volume of the organic layer), and dry over anhydrous Na₂SO₄ or MgSO₄.[12]

  • Purification: a. Filter and concentrate the organic phase under reduced pressure.[12] b. Purify the residue by flash column chromatography to yield the pure alcohol.[12]

Substrate Scope and Regioselectivity

The regioselectivity of ether cleavage is a critical consideration in the design of a synthetic route. The following table summarizes the expected products for different ether substrates.

Ether TypeReagentPredominant MechanismProducts
Methyl or Primary Alkyl EtherHI or HBrSN2Alcohol and Methyl/Primary Alkyl Halide[1][6][8]
Primary/Secondary Alkyl EtherHI or HBrSN2Secondary Alcohol and Primary Alkyl Halide (attack at less hindered site)[1][3][4]
Tertiary Alkyl EtherHI or HBrSN1Alcohol and Tertiary Alkyl Halide[1][3][4][6]
Aryl Alkyl EtherHI or HBrSN2Phenol and Alkyl Halide[6]
Benzyl EtherStrong AcidSN1Alcohol and Benzyl Halide[13]
Diaryl EtherHI or HBrNo ReactionNo cleavage occurs.[6]
tert-Butyl EtherTFAE1Alcohol and Isobutylene[1][3][4]

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, increasing the temperature, or using a stronger acid (e.g., switching from HBr to HI).

  • Low Yield After Workup: If the desired product is a polar alcohol, it may have some solubility in the aqueous layer during extraction. Saturating the aqueous phase with NaCl (brine) can help to "salt out" the product, increasing its partitioning into the organic layer. Performing multiple extractions is also recommended.[11]

  • Side Reactions: For substrates with multiple functional groups, the harsh acidic conditions can lead to undesired side reactions. In such cases, exploring milder Lewis acid-catalyzed cleavage or alternative deprotection strategies may be necessary.

Conclusion

The acidic cleavage of ethers is a fundamental and powerful tool in organic synthesis. A thorough understanding of the underlying SN1 and SN2 mechanisms, coupled with careful selection of reagents and reaction conditions, is paramount for achieving high yields and the desired regioselectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their work.

References

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Study Force. (2025, October 29). Acidic Cleavage of Ethers Explained | SN1 vs SN2 Reactions Made Simple [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 23). In cleaving ethers with both SN1 and SN2 mechanisms possible, which occurs first?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Wiley Online Library. (2025, August 6). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]

  • Transformation Tutoring. (2022, November 24). Cleavage of Ethers by HBr and HI. Retrieved from [Link]

  • ResearchGate. (2016, March 18). How to use HBr (45~48%) for ether cleavage?. Retrieved from [Link]

Sources

Analysis of Ether Lipids: A Guide to HPLC and GC Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are critical components of cellular membranes and signaling pathways. Their structural diversity, including alkyl and vinyl ether (plasmalogen) subtypes, presents significant analytical challenges. This guide provides a comprehensive overview and detailed protocols for the analysis of ether lipids using two cornerstone chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We delve into the rationale behind method selection, sample preparation, derivatization strategies, and data interpretation, equipping researchers, and drug development professionals with the necessary tools for robust and reliable ether lipid analysis.

Introduction: The Analytical Imperative for Ether Lipids

Ether lipids, particularly plasmalogens, are implicated in a host of physiological and pathophysiological processes, including membrane fluidity, protection against oxidative stress, and cell signaling.[1][2] Decreased levels of plasmalogens have been linked to neurological disorders such as Alzheimer's disease, as well as cardiovascular and respiratory diseases.[1] This growing recognition of their biological importance has created a pressing need for accurate and sensitive analytical methods.

The primary challenge in ether lipid analysis lies in their structural similarity to the more abundant diacyl phospholipids and the chemical lability of the vinyl ether bond in plasmalogens.[1][3][4] The choice between GC and HPLC is fundamentally a choice between analyzing the constituent parts of the molecule or the intact molecule itself.

  • Gas Chromatography (GC): A destructive but highly sensitive technique ideal for profiling the fatty acid and fatty alcohol components that make up the ether lipid. This approach requires chemical derivatization to make the components volatile.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A non-destructive technique, often coupled with mass spectrometry (LC-MS), that allows for the analysis of intact ether lipid molecules, providing detailed structural information about the complete lipid species.[3][4][7]

This guide will explore both methodologies, providing the theoretical basis and practical protocols to empower researchers to select and implement the most appropriate strategy for their experimental goals.

Gas Chromatography (GC) for Ether Lipid Constituent Profiling

GC-based analysis provides a detailed picture of the building blocks of ether lipids. By hydrolyzing the lipid and derivatizing the resulting fatty acids and fatty alcohols, we can achieve excellent separation and sensitive detection. This approach is particularly useful for understanding changes in the overall composition of the sn-1 and sn-2 chains.

Principle of GC-Based Analysis

The core principle involves breaking down the complex ether lipid into its simpler, non-volatile constituents (fatty alcohols and fatty acids) through chemical hydrolysis. These components are then chemically modified in a process called derivatization to increase their volatility, making them suitable for analysis in the gas phase.[5][6]

Experimental Workflow & Protocols

The GC-based workflow is a multi-step process requiring careful sample handling to ensure accurate and reproducible results.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (Folch Method) Sample->Extraction Hydrolysis Acid Hydrolysis Extraction->Hydrolysis Derivatization Derivatization (e.g., Silylation, Esterification) Hydrolysis->Derivatization Fatty Alcohols & Fatty Acids GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation (Peak ID & Quantification) GCMS->Data

GC-based workflow for ether lipid constituent analysis.

Protocol 2.2.1: Total Lipid Extraction (Folch Method)

This protocol, originally described by Folch et al., is a gold standard for total lipid extraction from biological samples.[8][9][10] It utilizes a chloroform:methanol mixture to efficiently extract a broad range of lipids.[11]

  • Rationale: The 2:1 (v/v) chloroform:methanol mixture creates a monophasic system that effectively disrupts cell membranes and solubilizes lipids.[9][11] The subsequent addition of an aqueous salt solution induces phase separation, partitioning the lipids into the lower chloroform phase while polar contaminants remain in the upper aqueous phase.[9]

  • Materials:

    • Homogenizer

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution

    • Glass centrifuge tubes with Teflon-lined caps

  • Procedure:

    • Homogenize the tissue sample (e.g., 100 mg) in 2 mL of a 2:1 (v/v) chloroform:methanol mixture. For liquid samples like plasma, use a 20-fold excess of the solvent mixture.[8]

    • Agitate the mixture for 20 minutes at room temperature.

    • Centrifuge at 2000 rpm for 10 minutes to pellet any solid material. Transfer the supernatant to a new glass tube.

    • Add 0.2 volumes (e.g., 0.4 mL for 2 mL of supernatant) of 0.9% NaCl solution.[8][10]

    • Vortex briefly and centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.

    • Carefully remove the upper aqueous phase by aspiration.

    • Transfer the lower chloroform phase, containing the lipids, to a clean vial and dry it under a gentle stream of nitrogen.

    • Store the dried lipid extract at -20°C or -80°C under nitrogen or argon to prevent oxidation.

Protocol 2.2.2: Derivatization of Fatty Alcohols and Fatty Acids

For GC analysis, fatty alcohols and fatty acids must be converted into volatile derivatives. Silylation is common for alcohols, while methylation is standard for fatty acids.[6][12]

  • Rationale for Fatty Alcohol Derivatization: Derivatizing the hydroxyl group of a fatty alcohol is essential to improve its chromatographic behavior and enhance its ionization efficiency for mass spectrometric detection.[13] Pentafluorobenzoyl (PFBoyl) derivatives, for instance, are excellent for sensitive detection using Electron Capture Negative Ion Chemical Ionization (ECNICI-MS).[13][14][15]

  • Protocol for PFBoyl Derivatization of Fatty Alcohols:

    • To the dried lipid extract (after hydrolysis), add 100 µL of pentafluorobenzoyl chloride (PFBoylCl).[13]

    • Seal the vial and heat at 60°C for 45 minutes.[13][14]

    • Cool to room temperature. Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex vigorously to extract the derivatized alcohols into the hexane phase.

    • Collect the upper hexane layer and dry it under nitrogen.

    • Reconstitute in a suitable volume of hexane for GC-MS analysis.[13]

  • Rationale for Fatty Acid Derivatization: Highly polar fatty acids can cause adsorption issues in the GC system. Converting them to Fatty Acid Methyl Esters (FAMEs) reduces their polarity, leading to better peak shape and reproducibility.[16]

  • Protocol for FAME Preparation (Acid-Catalyzed):

    • To the dried lipid extract, add 2 mL of 12% Boron Trichloride (BCl3) in methanol.

    • Seal the vial and heat at 60°C for 10 minutes.

    • Cool to room temperature. Add 1 mL of water and 1 mL of hexane.

    • Shake vigorously to partition the FAMEs into the upper hexane layer.

    • Carefully transfer the hexane layer to a GC vial for analysis.

GC-MS Instrumental Parameters & Data Interpretation

The derivatized sample is injected into the GC-MS system. The components are separated based on their boiling points and polarity on the GC column and subsequently detected by the mass spectrometer.

ParameterSettingRationale
GC Column DB-5ms (30m x 0.25mm, 0.25µm) or similarA mid-polarity column provides good separation for a wide range of FAMEs and derivatized alcohols.
Carrier Gas HeliumInert gas, provides good chromatographic efficiency.
Oven Program Start at 100°C, ramp to 300°C at 10°C/min, hold for 10 minA temperature gradient is necessary to elute compounds with a wide range of boiling points.
Injector Temp 280°CEnsures rapid volatilization of the sample.
MS Ion Source Electron Ionization (EI) or ECNICI for PFBoyl derivativesEI is a standard, robust ionization method. ECNICI provides higher sensitivity for specific derivatives.[13][14]
MS Analyzer Quadrupole or Time-of-Flight (TOF)Provides mass-to-charge ratio information for compound identification.

Data Interpretation: Peaks are identified by comparing their retention times to known standards and by matching their mass spectra to libraries (e.g., NIST). Quantification is typically performed using an internal standard added at the beginning of the sample preparation process.

HPLC for Intact Ether Lipid Analysis

The analysis of intact ether lipids, which preserves the complete molecular structure, is best accomplished using HPLC coupled to tandem mass spectrometry (LC-MS/MS). This technique provides unparalleled detail, allowing for the differentiation between plasmanyl (alkyl) and plasmenyl (vinyl-ether) species and the identification of the specific chains at the sn-1 and sn-2 positions.[3][4]

Principle of LC-MS/MS Analysis

LC-MS/MS separates the complex lipid extract in the liquid phase before introducing the analytes into the mass spectrometer.[17]

  • Chromatography: Reversed-phase (RP) LC is widely used, separating lipids based on their hydrophobicity (i.e., chain length and degree of saturation).[3][18] Normal-phase (NP) LC can be used to separate lipids by class based on the polarity of their headgroups.[19]

  • Mass Spectrometry: Electrospray Ionization (ESI) is a soft ionization technique that keeps the lipid molecule intact. Tandem MS (MS/MS) is then used to fragment the molecule in a controlled way, generating characteristic fragments that reveal its precise structure.[3][4]

Experimental Workflow & Protocols

The LC-MS/MS workflow is more direct than the GC approach as it typically does not require derivatization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (Folch or MTBE Method) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Intact Lipids Data Data Interpretation (Lipid ID & Quantification) LCMS->Data

LC-MS/MS based workflow for intact ether lipid analysis.

Protocol 3.2.1: Lipid Extraction (MTBE Method)

While the Folch method is effective, an alternative using methyl-tert-butyl ether (MTBE) is also widely used and avoids the use of chloroform.[17][18]

  • Rationale: The MTBE method is efficient and results in a lipid-containing upper organic phase, which is easier to collect than the lower phase in the Folch method, reducing the risk of contamination from the protein interface.[18]

  • Procedure:

    • To 20 µL of plasma, add 150 µL of cold methanol. Vortex briefly.

    • Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.[18]

    • Induce phase separation by adding 188 µL of water. Vortex and centrifuge at 14,000 rpm for 2 minutes.[18]

    • Carefully collect the upper MTBE phase.

    • Dry the extract under a stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS analysis.[18]

Protocol 3.2.2: LC-MS/MS Instrumental Parameters

Reversed-phase chromatography is excellent for resolving individual molecular species of ether lipids.

ParameterSettingRationale
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)C18 stationary phases provide excellent retention and separation of lipids based on acyl chain length and unsaturation.[17][18]
Mobile Phase A Water with 10 mM ammonium formate & 0.1% formic acidCommon mobile phase for positive ion mode lipidomics.[18]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10) with 10 mM ammonium formate & 0.1% formic acidOrganic mobile phase to elute hydrophobic lipids.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 30% B to 100% B over 20 minutesA gradient is essential to resolve the highly complex mixture of lipids in a biological extract.
MS Ion Source Electrospray Ionization (ESI), Positive and Negative ModesESI is the standard for intact lipid analysis. Running in both modes provides complementary information and broader lipidome coverage.[17][18]
MS Analysis Full Scan followed by data-dependent MS/MSA full scan detects all ions, and MS/MS is triggered on the most abundant ions to obtain structural information.
Data Interpretation: The Power of MS/MS

The key to identifying ether lipids with LC-MS/MS is their unique fragmentation pattern. For example, in positive ion mode, choline-containing plasmalogens (PlsCho) often show a characteristic neutral loss of the headgroup. In MS/MS, the fragmentation of the precursor ion will yield product ions corresponding to the fatty alcohol at the sn-1 position and the fatty acid at the sn-2 position.

The chromatographic separation is also crucial. Plasmalogens (containing a vinyl-ether bond) are slightly less hydrophobic and will typically elute slightly earlier than their alkyl-ether or diacyl counterparts with the same carbon number and degree of unsaturation.[3][4] This predictable chromatographic behavior can be used to confidently distinguish between these isomeric species.[3][4]

Method Comparison and Application

The choice between GC and HPLC depends entirely on the research question.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC-MS/MS)
Analyte Constituent fatty acids & fatty alcoholsIntact lipid molecules
Information Bulk composition of sn-1 and sn-2 chainsPrecise molecular species, including headgroup and chain composition
Derivatization Required (destructive)Not required (non-destructive)
Throughput Lower (due to sample prep)Higher
Sensitivity Very high, especially with specific detectorsVery high
Best For... Profiling overall changes in fatty acid/alcohol poolsDetailed lipidomics, identifying specific molecular species that are changing

Conclusion

Both GC and HPLC are powerful, indispensable tools for the analysis of ether lipids. GC-based methods offer a robust way to quantify the constituent building blocks of these lipids, providing valuable insight into metabolic pathways. For the highest level of structural detail, LC-MS/MS is the undisputed gold standard, enabling the precise identification and quantification of intact molecular species. By understanding the principles, strengths, and protocols of each technique as outlined in this guide, researchers can confidently navigate the complexities of ether lipid analysis and unlock new insights into their critical roles in biology and disease.

References

  • General procedure | Cyberlipid. gerli. Available from: [Link]

  • Single Step Lipid Extraction From Food Stuffs. RockEDU Online. Available from: [Link]

  • Lipid extraction by folch method. Slideshare. Available from: [Link]

  • Application of Liquid Chromatography/Tandem Mass Spectrometry for Quantitative Analysis of Plasmalogens in Preadolescent Children—The Hokkaido Study. MDPI. Available from: [Link]

  • EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). SEAFDEC Repository. Available from: [Link]

  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. NIH. Available from: [Link]

  • Lipid extraction and FAME assay training – DuLab. University of Hawaii System. Available from: [Link]

  • Preparation of fatty acid methyl esters by selective methanolysis of polar glycerolipids. Available from: [Link]

  • Preparation of Fatty Acid Methyl Esters by Selective Methanolysis of Polar Glycerolipids. ResearchGate. Available from: [Link]

  • Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. ACS Publications. Available from: [Link]

  • Fatty alcohol analysis | Cyberlipid. gerli. Available from: [Link]

  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Rapid identification of plasmalogen molecular species using targeted multiplexed selected reaction monitoring mass spectrometry. NIH. Available from: [Link]

  • Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer's Disease Mouse Model. NIH. Available from: [Link]

  • Unequivocal mapping of molecular ether lipid species by LC-MS/MS in plasmalogen-deficient mice. bioRxiv. Available from: [Link]

  • Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage. Available from: [Link]

  • Thin Layer Chromatography (TLC) for the Separation of Lipids. RockEDU Online. Available from: [Link]

  • Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification: Laboratory Analytical Procedure. NREL. Available from: [Link]

  • Determination of Total Lipids as Fatty Acid Methyl Esters: Laboratory Analytical Procedure (LAP). NREL. Available from: [Link]

  • Lipid Extraction and Analysis. NIH. Available from: [Link]

  • gas chromatography and lipids. s.c.e.q.a. Available from: [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. MDPI. Available from: [Link]

  • Simple procedures | Cyberlipid. gerli. Available from: [Link]

  • Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. Springer Nature Experiments. Available from: [Link]

  • HPLC-Based Mass Spectrometry Characterizes the Phospholipid Alterations in Ether-Linked Lipid Deficiency Models Following Oxidative Stress. NIH. Available from: [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. Available from: [Link]

  • Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry. PubMed. Available from: [Link]

  • Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. PubMed Central. Available from: [Link]

  • Analytical Methods. CRC Press. Available from: [Link]

  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available from: [Link]

  • Lipid class separation by HPLC combined with GC FA analysis: Comparison of seed lipid compositions from different Brassica napus L. Varieties. ResearchGate. Available from: [Link]

  • Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. University of North Dakota. Available from: [Link]

Sources

Application Note: Unambiguous Structural Confirmation of Dioctadecyl Ether using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the structural confirmation of dioctadecyl ether (C₃₆H₇₄O), a long-chain symmetrical ether, using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its waxy nature, poor solubility at room temperature, and the high degree of signal overlap from its two C₁₈ aliphatic chains, this compound presents unique challenges for spectral analysis. This guide outlines field-proven methodologies for sample preparation, data acquisition, and spectral interpretation, leveraging a suite of 1D (¹H, ¹³C{¹H}, DEPT-135) and 2D (COSY, HSQC) NMR experiments to achieve unambiguous structural elucidation. This protocol is designed for researchers, chemists, and quality control professionals in the pharmaceutical, chemical, and materials science industries.

Introduction: The Challenge of Analyzing Long-Chain Aliphatic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2][3] It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C.[4][5] However, large, nonpolar molecules like this compound (also known as distearyl ether) pose specific analytical hurdles:

  • Poor Solubility: As a waxy solid with a melting point of approximately 63°C, this compound is poorly soluble in standard NMR solvents at ambient temperatures, complicating sample preparation.[6][7]

  • Spectral Complexity and Signal Overlap: The presence of 74 protons and 36 carbons, many of which reside in chemically similar environments along the aliphatic chains, leads to severe signal overlap in 1D spectra. This makes direct assignment from a simple ¹H or ¹³C spectrum nearly impossible.

  • Molecular Symmetry: The molecule's C₂ symmetry (C₁₈H₃₇-O-C₁₈H₃₇) simplifies the spectrum by reducing the number of unique signals to 18 carbons and their attached protons. While helpful, this symmetry must be correctly interpreted.

To overcome these challenges, a multi-faceted NMR approach is required, combining standard 1D experiments with advanced 2D correlation techniques. This note details the workflow to achieve this.

Experimental Workflow and Rationale

The structural confirmation of this compound is achieved through a systematic process involving meticulous sample preparation followed by a suite of strategically chosen NMR experiments. Each step is designed to build upon the last, moving from general characterization to specific atomic-level connectivity.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis A1 Weigh ~15 mg This compound A2 Select Solvent (e.g., CDCl₃) A1->A2 A3 Dissolve Sample (Gentle Heating) A2->A3 A4 Filter into NMR Tube A3->A4 B1 1D ¹H NMR (Proton Environments) A4->B1 Acquire Spectra B2 1D ¹³C{¹H} NMR (Carbon Environments) C1 Assign Signals B1->C1 B3 DEPT-135 (Carbon Multiplicity) B2->C1 B4 2D COSY (¹H-¹H Connectivity) B3->C1 Refine Assignments B5 2D HSQC (¹H-¹³C Connectivity) C2 Confirm Connectivity B4->C2 B5->C2 C1->C2 C3 Final Structure Verification C2->C3

Figure 1: Overall experimental workflow for NMR-based structural confirmation.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The primary goal is to create a homogeneous solution free of particulate matter.[8]

Materials:

  • This compound (>95% purity)[9]

  • Deuterated Chloroform (CDCl₃, >99.8% D)

  • Tetramethylsilane (TMS) internal standard

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool or a syringe filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 15-20 mg of this compound and transfer it into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is chosen for its excellent ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (~7.26 ppm).[10]

  • Dissolution: Cap the vial and gently warm it using a heat gun or in a warm water bath (60-70°C) until the waxy solid completely dissolves.[11] Agitate gently to ensure homogeneity. Causality Note: Heating is necessary to overcome the high melting point and poor room-temperature solubility of the long-chain ether. This prevents signal broadening and ensures a representative spectrum.

  • Filtration: Prepare a Pasteur pipette by placing a small, tight plug of glass wool in the narrow section. Filter the warm solution directly into the NMR tube.[12][13] This crucial step removes any suspended particles that would otherwise degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.

  • Standard Addition: Add a small drop of TMS to the NMR tube to serve as the internal reference (δ = 0.00 ppm).

  • Final Checks: Ensure the sample height in the tube is adequate for the spectrometer (typically ~4-5 cm). Cap the tube and label it clearly. The sample should be analyzed while still warm to prevent precipitation.

Protocol 2: NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to maximize signal dispersion. The probe temperature can be set to 30-40°C to maintain solubility.

ExperimentKey Parameters & Rationale
¹H NMR Pulse Program: Standard single-pulse (e.g., zg30).Number of Scans (NS): 16-32. Sufficient for good signal-to-noise on proton signals.Relaxation Delay (D1): 2-5 seconds. Allows for nearly complete T1 relaxation, ensuring accurate integration.
¹³C{¹H} NMR Pulse Program: Standard proton-decoupled (e.g., zgpg30).NS: 1024-2048. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.D1: 2 seconds.
DEPT-135 Pulse Program: dept135.Function: Differentiates carbon types based on the number of attached protons. CH₃ and CH signals appear positive, while CH₂ signals are negative.[14][15][16] Quaternary carbons are not observed. This is essential for identifying the numerous CH₂ groups in the aliphatic chains.
2D COSY Pulse Program: Gradient-selected COSY (e.g., cosygpqf).Function: Identifies protons that are spin-spin coupled, typically over 2-4 bonds (J-coupling).[17][18] This experiment will establish the connectivity sequence, e.g., which -CH₂- group is adjacent to the -O-CH₂- group.
2D HSQC Pulse Program: Gradient-selected, edited HSQC (e.g., hsqcedetgpsisp2.3).Function: Correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling).[19][20][21] This is the most powerful tool for resolving the heavily overlapped aliphatic region by spreading the signals across two dimensions.

Data Analysis and Structural Interpretation

Due to the molecule's symmetry, we expect to see signals corresponding to one C₁₈H₃₇O- chain.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by four distinct regions. The electron-withdrawing oxygen atom deshields adjacent protons, causing their signals to appear downfield.[22][23][24]

Label (Structure)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
a~ 3.40Triplet (t)4HProtons on carbon adjacent to the ether oxygen (-O-CH ₂-). Deshielded.
b~ 1.58Multiplet (m)4HProtons on the β-carbon (-O-CH₂-CH ₂-).
c~ 1.26Broad (br)~56H"Methylene envelope" from the 14 overlapping -(CH ₂)- groups.
d~ 0.88Triplet (t)6HTerminal methyl protons (-CH ₃). Most upfield signal.

Structure: d-(c)₁₅-b-a-O-a-b-(c)₁₅-d

Predicted ¹³C NMR and DEPT-135 Spectra

The proton-decoupled ¹³C NMR spectrum will show 18 distinct signals due to symmetry. The DEPT-135 experiment is vital for confirming the identity of these signals.[25]

Label (Structure)Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment Rationale
1~ 71.0NegativeCarbon adjacent to the ether oxygen (-C H₂-O-). Deshielded by oxygen.[22][24][26][27]
2-17~ 22-32Negative16 overlapping signals from the aliphatic -C H₂- groups.
18~ 14.1PositiveTerminal methyl carbon (-C H₃).

Structure: 18-(...)-2-1-O-1-2-(...)-18

Interpretation of 2D Spectra: Confirming Connectivity

While 1D spectra provide a strong indication of the structure, 2D correlation experiments provide definitive proof of atomic connectivity.

Sources

Application Notes & Protocols: Dioctadecyl Ether in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dioctadecyl ether, also known as distearyl ether, is a high molecular weight ether that serves as a versatile excipient in the cosmetic and pharmaceutical industries.[1][2] Its unique physicochemical properties, such as its waxy solid nature, chemical stability, and high lipophilicity, make it a valuable ingredient in a variety of formulations.[1][3] This guide provides in-depth technical information and detailed protocols for researchers, scientists, and drug development professionals on the effective use of this compound.

Physicochemical Properties and Rationale for Use

This compound is a symmetrical long-chain ether, which contributes to its desirable formulation characteristics.[3] The ether linkage provides a high degree of chemical stability, making it resistant to hydrolysis and oxidation compared to ester-linked lipids.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance in Formulation
Chemical Name 1-(octadecyloxy)octadecaneDefines its molecular structure.[4][5]
Molecular Formula C₃₆H₇₄OHigh molecular weight contributes to its occlusive properties.[1][4]
Molecular Weight 522.99 g/mol Influences melting point and texture in formulations.[1][6]
Melting Point 61-64 °CAllows for use in hot-melt processes and contributes to the final product's consistency.
Appearance White to light yellow powder or crystalProvides a desirable aesthetic in final products.
Solubility Insoluble in water; soluble in nonpolar organic solventsDictates its use in the oil phase of emulsions and as a lipid matrix.[5]

The primary reasons for incorporating this compound into formulations include:

  • Emollience and Occlusion: It forms a moisture-retaining barrier on the skin, reducing transepidermal water loss.[1]

  • Texture Enhancement: It improves the feel of creams and lotions, providing a smooth, non-greasy finish.[1]

  • Emulsion Stabilization: It enhances the consistency of the oil phase in emulsions.[1]

  • Controlled-Release Formulations: In pharmaceuticals, it can be used as an excipient in controlled-release systems and in the formation of lipid-based drug delivery systems like liposomes and solid lipid nanoparticles.[1][3]

Applications in Cosmetic Formulations

This compound is a valued ingredient in various cosmetic products, where it functions as a skin-conditioning agent.[4][7]

Protocol 1: Formulation of a High-Emollience Moisturizing Cream

This protocol describes the preparation of an oil-in-water (O/W) moisturizing cream with this compound to provide enhanced skin hydration and a luxurious feel.

Materials:

  • Oil Phase:

    • This compound: 5% (w/w)

    • Cetearyl Alcohol: 3% (w/w)

    • Glyceryl Stearate: 2% (w/w)

    • Caprylic/Capric Triglyceride: 8% (w/w)

  • Aqueous Phase:

    • Glycerin: 4% (w/w)

    • Xanthan Gum: 0.3% (w/w)

    • Preservative (e.g., Phenoxyethanol and Ethylhexylglycerin): 1% (w/w)

    • Purified Water: q.s. to 100%

  • Emulsifier:

    • Ceteareth-20: 2.5% (w/w)

Equipment:

  • Water bath

  • Homogenizer

  • Beakers and overhead stirrer

Procedure:

  • Aqueous Phase Preparation: Disperse the xanthan gum in glycerin and then add to the purified water with stirring. Heat to 75°C. Add the preservative.

  • Oil Phase Preparation: Combine the this compound, cetearyl alcohol, glyceryl stearate, caprylic/capric triglyceride, and ceteareth-20. Heat to 75°C until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization.

  • Cooling: Continue stirring as the cream cools to room temperature.

Rationale for Experimental Choices:

  • This compound (5%): Provides significant emollience and contributes to the cream's rich texture.

  • Cetearyl Alcohol and Glyceryl Stearate: Act as co-emulsifiers and thickening agents.

  • Ceteareth-20: A suitable oil-in-water emulsifier for creating a stable cream.

Applications in Pharmaceutical Formulations

The stability and biocompatibility of this compound make it an excellent candidate for advanced drug delivery systems, particularly in the formation of lipid nanoparticles.[3]

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the preparation of SLNs using the hot homogenization technique, a common method for producing these drug carriers.[8][9]

Materials:

  • Lipid Phase:

    • This compound: 10% (w/w)

    • Lipophilic Drug (e.g., Ibuprofen): 1% (w/w)

  • Aqueous Phase:

    • Polysorbate 80 (Surfactant): 2.5% (w/w)

    • Purified Water: q.s. to 100%

Equipment:

  • High-pressure homogenizer (HPH)

  • Ultrasonicator

  • Magnetic stirrer with hot plate

  • Particle size analyzer

Procedure:

  • Phase Preparation: Melt the this compound at a temperature 5-10°C above its melting point.[9] Dissolve the lipophilic drug in the molten lipid. Heat the aqueous surfactant solution to the same temperature.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase and mix with a high-speed stirrer to form a coarse emulsion.[9]

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles to produce a nanoemulsion.[8]

  • Cooling and SLN Formation: Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

Self-Validating System:

  • Particle Size and Polydispersity Index (PDI): A narrow size distribution (low PDI) indicates a uniform and stable formulation.

  • Zeta Potential: Measures the surface charge of the nanoparticles, which is a key indicator of colloidal stability.[8]

  • Entrapment Efficiency: Determines the percentage of drug successfully encapsulated within the lipid matrix.

Visualization of the SLN Preparation Workflow

SLN_Preparation cluster_preparation Phase Preparation cluster_formation Nanoparticle Formation cluster_characterization Characterization Lipid_Phase Melt this compound + Drug Pre_Emulsion High-Speed Mixing Lipid_Phase->Pre_Emulsion Aqueous_Phase Heat Aqueous Surfactant Solution Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling & SLN Formation Homogenization->Cooling Particle_Size Particle Size & PDI Cooling->Particle_Size Zeta_Potential Zeta Potential Cooling->Zeta_Potential Entrapment_Efficiency Entrapment Efficiency Cooling->Entrapment_Efficiency

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Dioctadecyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support center for the synthesis of dioctadecyl ether. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this long-chain ether. This compound is a valuable compound with applications as a lubricant, plasticizer, and in the formulation of drug delivery systems.[1] However, its synthesis can be accompanied by challenges related to yield, purity, and reaction control. This in-depth guide provides troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to empower you to optimize your reaction conditions and achieve high-purity this compound.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of this compound, with explanations grounded in established chemical principles.

Q1: What are the primary synthetic routes for preparing this compound?

The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[2][3] This SN2 reaction involves the deprotonation of an alcohol (1-octadecanol) to form a potent nucleophile, the alkoxide, which then attacks an alkyl halide (e.g., 1-bromooctadecane).[2][4] This method is highly effective for producing both symmetrical and unsymmetrical ethers.[2][5] An alternative, though less common for unsymmetrical ethers, is the acid-catalyzed dehydration of 1-octadecanol.[6][7] This method is generally more suited for the synthesis of simple, symmetrical ethers and requires careful temperature control to prevent competing elimination reactions.[6]

Q2: How does the choice of base influence the Williamson synthesis of this compound?

The selection of a suitable base is critical for the quantitative deprotonation of 1-octadecanol to its corresponding alkoxide. Strong bases like sodium hydride (NaH) are frequently employed to drive the reaction to completion.[8][9] The use of a strong base ensures a high concentration of the alkoxide nucleophile, which is essential for an efficient SN2 reaction.[10] Weaker bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can also be used, often in conjunction with a phase-transfer catalyst to enhance the reaction rate.[11]

Q3: What is the function of a phase-transfer catalyst in this synthesis?

A phase-transfer catalyst is employed when the reactants are present in immiscible phases, such as a solid inorganic base and an organic solvent. The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide. This dramatically increases the reaction rate by overcoming the phase barrier.

Q4: What are the potential side reactions, and how can they be minimized?

The primary side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which leads to the formation of an alkene.[10][12] This is particularly problematic with secondary and tertiary alkyl halides.[2][8] To favor the desired SN2 pathway, it is crucial to use a primary alkyl halide and to maintain a controlled reaction temperature, as higher temperatures tend to favor elimination.[5][12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common experimental challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation: The base may be too weak or used in insufficient quantity. 2. Reagent Purity: The alkyl halide may have degraded, or the solvent may contain water. 3. Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.1. Utilize a stronger base (e.g., NaH) or increase the molar equivalents of the current base. Ensure anhydrous conditions. 2. Verify the purity of all reagents. Use freshly purified starting materials and anhydrous solvents. 3. Gradually increase the reaction temperature and monitor progress by TLC. Extend the reaction time as needed.[5]
Presence of Unreacted 1-Octadecanol 1. Incorrect Stoichiometry: An excess of the alcohol starting material may have been used. 2. Alkyl Halide Degradation: The alkyl halide may have reacted with trace moisture.1. Employ a slight excess (1.1-1.2 equivalents) of the alkyl halide to drive the reaction to completion. 2. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
Formation of Octadecene (Elimination Byproduct) 1. Elevated Reaction Temperature: Higher temperatures favor the E2 elimination pathway.[12] 2. Sterically Hindered Base: A bulky base can act as a base for elimination rather than a nucleophile for substitution.1. Maintain a moderate and consistent reaction temperature. Avoid excessive heating. 2. Select a non-sterically hindered base. Sodium hydride is a suitable choice for primary alkyl halides.
Difficulties in Product Purification 1. Co-elution of Product and Starting Material: this compound and 1-octadecanol may have similar polarities, leading to poor separation during column chromatography. 2. Emulsion Formation During Workup: The long alkyl chains can act as surfactants, causing stable emulsions during aqueous extractions.1. Optimize the chromatography eluent system. A less polar mobile phase will improve the separation. 2. Break emulsions by adding brine (saturated NaCl solution) or by centrifugation.

Validated Experimental Protocol: Williamson Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound, emphasizing safety and high-yield procedures.

Materials:

  • 1-Octadecanol (Stearyl alcohol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromooctadecane (Stearyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1-octadecanol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Dissolve 1-bromooctadecane (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 70-80°C and maintain stirring for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product by 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Workflow

The following diagram provides a visual representation of the experimental workflow for the Williamson synthesis of this compound.

Williamson_Ether_Synthesis cluster_prep Preparation & Deprotonation cluster_reaction Nucleophilic Substitution cluster_workup Workup & Purification A 1. Dissolve 1-Octadecanol in anhydrous DMF B 2. Add NaH at 0°C A->B Formation of Alkoxide C 3. Add 1-Bromooctadecane B->C D 4. Heat at 70-80°C for 12-18h C->D SN2 Reaction E 5. Quench with aq. NH4Cl D->E F 6. Extract with Diethyl Ether E->F G 7. Column Chromatography F->G H 8. Characterization G->H

Caption: A schematic of the Williamson ether synthesis workflow.

References

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • Mastering the Williamson Ether Synthesis Book. TailoredRead. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. BYJU'S. [Link]

  • Williamson ether synthesis trouble, 2.0 : r/chemistry. Reddit. [Link]

  • Purification of ethers - US3450608A.
  • Purification of ethers - US3492358A.
  • Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts | Request PDF. ResearchGate. [Link]

  • Process for removing an ester impurity from an ether - EP 0599921 B1.
  • Method for the synthesis and purification of ethers. TechLink. [Link]

  • 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Process for producing ether compound - EP0753500A2.
  • Synthesis of 1,4-butanediol diglycidyl ether. PrepChem.com. [Link]

Sources

Troubleshooting low yield in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ether synthesis experiments. Here, we address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to provide you with the expertise to not only solve immediate issues but also to proactively design more robust and higher-yielding syntheses.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to address specific problems you may be encountering at the bench. Each issue is followed by a detailed explanation of potential causes and actionable, step-by-step protocols for resolution.

Question 1: My reaction yield is very low, and I've isolated an alkene as the major byproduct. What's happening and how can I fix it?

Answer:

This is a classic and very common issue in Williamson ether synthesis. The formation of an alkene byproduct is a clear indicator that the competing E2 (bimolecular elimination) reaction is outcompeting your desired SN2 (bimolecular nucleophilic substitution) pathway. The alkoxide you are using is not only a strong nucleophile required for the SN2 reaction but also a strong base, capable of abstracting a proton and initiating elimination.

The outcome of your reaction is dictated by the competition between the SN2 and E2 pathways. Several factors influence this balance:

  • Structure of the Alkyl Halide: This is the most critical factor. The SN2 reaction requires the nucleophile (alkoxide) to perform a "backside attack" on the carbon bearing the leaving group. Steric hindrance around this carbon will slow down or prevent this attack.

    • Primary alkyl halides: Have low steric hindrance and are ideal for SN2, leading to the highest ether yields.

    • Secondary alkyl halides: Are sterically more hindered. Here, SN2 and E2 are in significant competition, often resulting in a mixture of ether and alkene products.

    • Tertiary alkyl halides: Are too sterically hindered for SN2. They will almost exclusively undergo E2 elimination, yielding only the alkene.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions often have a higher activation energy, and the increased thermal energy helps overcome this barrier.

  • Steric Bulk of the Alkoxide: A bulky alkoxide (e.g., tert-butoxide) is a stronger base but a poorer nucleophile due to its own steric hindrance. It will preferentially abstract a less-hindered proton, favoring the E2 pathway.

  • Re-evaluate Your Synthetic Strategy: The most effective solution is often to change the reactants. An ether has two C-O bonds. Consider "disconnecting" the other C-O bond to see if it provides a less sterically hindered alkyl halide. For example, to synthesize tert-butyl methyl ether, reacting tert-butyl bromide (tertiary) with sodium methoxide will fail. The better approach is to react methyl bromide (methyl/primary) with sodium tert-butoxide.

  • Optimize Reaction Temperature: If you must use a secondary alkyl halide, lowering the reaction temperature can favor the SN2 pathway. Start at a lower temperature (e.g., room temperature or 0 °C) and slowly warm if the reaction is too slow. Typical Williamson synthesis temperatures range from 50-100 °C, so there is often room for optimization.

  • Choice of Base/Alkoxide: If synthesizing a complex molecule, ensure the alkoxide is not excessively bulky if a secondary halide must be used.

Caption: Factors influencing the SN2 vs. E2 competition.

Question 2: My reaction is very slow or isn't proceeding to completion, even with a primary alkyl halide. What factors could be inhibiting the reaction?

Answer:

Assuming you have chosen an appropriate primary alkyl halide, a sluggish or incomplete reaction often points to issues with the nucleophilicity of the alkoxide, the solvent, or the leaving group's ability.

  • Incomplete Deprotonation: The alkoxide must be fully formed to act as a potent nucleophile. If the base used is not strong enough to completely deprotonate the starting alcohol, the concentration of your active nucleophile will be low. Alcohols typically have a pKa in the range of 16-18. Therefore, the base used should have a conjugate acid with a pKa significantly higher than this (e.g., >20) to ensure complete deprotonation.

  • Solvent Effects: The choice of solvent is critical.

    • Protic solvents (e.g., water, ethanol) can solvate the alkoxide nucleophile through hydrogen bonding. This "cage" of solvent molecules stabilizes the alkoxide, lowering its energy and making it less reactive, thus slowing down the SN2 reaction.

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal. They can dissolve the ionic alkoxide but do not hydrogen-bond with it, leaving the nucleophile "naked" and highly reactive.

  • Leaving Group Ability: The rate of an SN2 reaction is also dependent on how readily the leaving group can depart. A good leaving group is a weak base. The general trend for halides is I > Br > Cl >> F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.

  • Moisture: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base (e.g., NaH) and hydrolyze the alkoxide, quenching your nucleophile.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents. Handle hygroscopic bases like sodium hydride (NaH) under an inert atmosphere (e.g., nitrogen or argon).

  • Select the Right Base and Solvent:

    • Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.

    • Conduct the reaction in a polar aprotic solvent like DMF or acetonitrile. If using NaH, THF is also a common choice.

  • Improve the Leaving Group: If you are using an alkyl chloride, the reaction may be slow. Consider converting the alcohol to a tosylate or using the corresponding alkyl bromide or iodide, which are more reactive.

  • Consider Catalysis (for less reactive halides): If using an alkyl chloride, adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can significantly increase the reaction rate. The iodide undergoes a Finkelstein reaction with the alkyl chloride to generate a more reactive alkyl iodide in situ.

SolventTypeDielectric Constant (ε)Effect on SN2 Rate
Water (H₂O)Protic80.1Strong Solvation, Slows Rate
Ethanol (EtOH)Protic24.6Solvates Nucleophile, Slows Rate
DMF Polar Aprotic 36.7 Excellent, Accelerates Rate
Acetonitrile Polar Aprotic 37.5 Excellent, Accelerates Rate
DMSO Polar Aprotic 46.7 Excellent, Accelerates Rate
THFPolar Aprotic7.6Good, Common with NaH

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the alkoxide? A1: The best practice is to prepare the alkoxide in situ (in the reaction flask) just before adding the alkyl halide, as alkoxides are highly reactive and sensitive to moisture. For simple alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (like THF or DMF) is highly effective. For more acidic phenols (pKa ~10), a weaker base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is often sufficient.

Q2: Can I use a secondary alkyl halide in a Williamson ether synthesis? A2: You can, but it is often problematic. Using a secondary alkyl halide will likely result in a mixture of the desired ether (from SN2) and an alkene byproduct (from E2 elimination). Yields of the ether are often moderate to low. If this is the only viable route, you should use a less bulky alkoxide and lower reaction temperatures to favor the substitution pathway.

Q3: Why can't I use a tertiary alkyl halide? A3: Tertiary alkyl halides are too sterically hindered for the backside attack required by the SN2 mechanism. When a tertiary alkyl halide is mixed with a strong base/nucleophile like an alkoxide, the E2 elimination reaction is overwhelmingly favored, and you will almost exclusively obtain an alkene product.

Q4: I am trying to synthesize an aryl ether. Can I use a halobenzene? A4: Generally, no. Aryl halides, where the halogen is directly attached to the aromatic ring, do not undergo SN2 reactions. The carbon of the C-X bond is sp² hybridized, and the backside attack is blocked by the benzene ring. To synthesize an aryl ether, the correct strategy is to use a phenoxide (the nucleophile) and a primary alkyl halide (the electrophile).

Caption: Correct vs. incorrect strategy for aryl ether synthesis.

Q5: What are the typical reaction times and temperatures? A5: A typical Williamson reaction is conducted at 50 to 100 °C and is often complete within 1 to 8 hours. However, these are general guidelines. Highly reactive substrates (e.g., methyl iodide with a primary alkoxide) may react at room temperature, while less reactive combinations may require prolonged heating. It is always best to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • An In-depth Overview on the Williamson Synthesis Concept - Unacademy. (n.d.). Unacademy. [Link]

  • Williamson ether synthesis - chemeurope.com. (n.d.). chemeurope.com. [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). ChemTalk. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (2025, April 4). YouTube. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (2018, May 1). Chemistry Notes. [Link]

  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. (n.d.). Journal of the American Chemical Society. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 2). YouTube. [Link]

  • Williamson ether synthesis (video) - Khan Academy. (n.d.). Khan Academy. [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Mastering The Williamson Ether Synthesis - A.Collegepressbox. (2025, December 4). A.Collegepressbox. [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16). TailoredRead. [Link]

  • How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt - Quora. (2018, December 11). Quora. [Link]

  • Williamson Ether Synthesis - YouTube. (2023, November 7). YouTube. [Link]

  • E2 and E1 Reactions Substitution vs. Elimination - chemconnections. (n.d.). chemconnections. [Link]

  • William Ether Synthesis Question : r/chemhelp - Reddit. (2025, July 11). Reddit. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). RSC Publishing. [Link]

  • Williamson Ether Synthesis - YouTube. (2013, January 26). YouTube. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18). Master Organic Chemistry. [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015, July 14). Chemistry LibreTexts. [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2025, February 24). Chemistry LibreTexts. [Link]

  • The Williamson ether synthesis involves the displacement of an al... | Study Prep

Technical Support Center: Crystallization of Long-Chain Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of long-chain lipids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of lipid crystallization. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience. Our goal is to provide you with the expertise to not only solve immediate experimental hurdles but also to understand the underlying mechanisms for more robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues you may encounter during your crystallization experiments. The Q&A format is designed for quick problem-solving, followed by in-depth explanations and actionable protocols.

FAQ 1: Why am I not seeing any crystals form, or why is the nucleation process so slow?

Answer:

The absence or slow rate of crystal nucleation is a common challenge and can be attributed to several factors, primarily related to the driving force for crystallization, which is supercooling or supersaturation.[1][2]

Troubleshooting Steps & Explanations:

  • Insufficient Supercooling: Crystallization requires a thermodynamic driving force, typically achieved by lowering the temperature below the lipid's melting point (supercooling).[1][2] If the degree of supercooling is insufficient, the energy barrier for nucleation may not be overcome.[3]

    • Actionable Advice: Gradually decrease the crystallization temperature. Be aware that very rapid cooling can sometimes favor the formation of less stable, metastable polymorphs.[4][5] A controlled, slower cooling rate often promotes the formation of more stable crystal forms.[4][5]

  • Presence of Impurities: Minor components, such as diacylglycerols (DAGs), monoacylglycerols (MAGs), or free fatty acids, can significantly inhibit nucleation.[6][7] These molecules can interfere with the orderly packing of the long-chain lipid molecules required for crystal formation.[8]

    • Actionable Advice: Assess the purity of your lipid sample. If significant impurities are present, consider purification steps. However, in some systems, minor components can act as nucleating agents, so their effect can be concentration-dependent.[3]

  • Solvent Effects: The choice of solvent and its interaction with the lipid are critical. A solvent in which the lipid is too soluble will require a much higher degree of supercooling or concentration to induce nucleation.

    • Actionable Advice: If using a solvent-based crystallization method, consider using a solvent system where the lipid has lower solubility at the desired crystallization temperature. Anti-solvent addition is a common technique to induce precipitation and nucleation.

  • Lack of Nucleation Sites: Homogeneous nucleation (spontaneous formation of nuclei in a pure system) has a high energy barrier.[3] Heterogeneous nucleation, which occurs on existing surfaces or impurities, is often the dominant mechanism.

    • Actionable Advice: Introduce seed crystals of the desired polymorph to bypass the initial nucleation barrier and promote crystal growth.[2] Agitation or shear can also sometimes induce secondary nucleation.[4]

FAQ 2: My lipid crystals are forming, but they are very small, needle-like, or have an undesirable morphology. How can I control crystal size and shape?

Answer:

Crystal morphology (habit) is a direct reflection of the growth rates of different crystal faces and is influenced by a multitude of factors including the cooling rate, solvent, and the presence of additives.[3][9]

Troubleshooting Steps & Explanations:

  • Rapid Cooling: High cooling rates increase the nucleation rate relative to the crystal growth rate, often resulting in a large number of small crystals.[4]

    • Actionable Advice: Employ a slower, more controlled cooling profile. This allows for fewer nuclei to form and grow larger.

  • Solvent and Supersaturation: The solvent system affects not only solubility but also how lipid molecules are presented to the growing crystal faces. High supersaturation levels can lead to rapid, uncontrolled growth and dendritic or needle-like morphologies.

    • Actionable Advice: Experiment with different solvents or solvent mixtures to modify the lipid's interaction with the solvent. Lowering the supersaturation level by reducing the lipid concentration or using a slower anti-solvent addition rate can promote more uniform crystal growth.

  • Additives and Impurities: Even small amounts of other molecules can selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal habit.[4][6]

    • Actionable Advice: The controlled addition of specific emulsifiers or other lipids can be used to modify crystal shape. For example, molecules with similar acyl chain structures to the primary lipid are more likely to have a significant effect.[4]

FAQ 3: I've successfully grown crystals, but my results are inconsistent. Sometimes I get one crystal form, and other times another. What is causing this polymorphism?

Answer:

Long-chain lipids are well-known for their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][9] The most common polymorphs are designated α, β', and β, in order of increasing stability.[2][9] The α form is the least stable and typically forms first upon rapid cooling, subsequently transforming into the more stable β' and then the most stable β form.[2][8]

Troubleshooting Steps & Explanations:

  • Kinetic vs. Thermodynamic Control: The formation of a specific polymorph is a battle between kinetics and thermodynamics. Metastable forms (like α) often nucleate faster (kinetic control), while the most stable form (β) has the lowest energy but may have a higher nucleation energy barrier, making it form more slowly (thermodynamic control).[9]

  • Cooling and Heating Rates: The rate of temperature change is a critical factor.[5]

    • Actionable Advice:

      • For the most stable (β) form: Use a slow cooling rate to allow sufficient time for the thermodynamically favored polymorph to nucleate and grow.

      • For metastable (α or β') forms: Use a rapid cooling rate (quenching).

      • Tempering: This process involves controlled heating and cooling cycles to promote the transformation from a less stable to a more stable polymorph.[3][4] For example, holding the sample at a temperature just below the melting point of the desired stable polymorph can facilitate its formation.

  • Solvent Choice: The solvent can influence which polymorphic form is favored. Some solvents may stabilize a particular transient form, preventing or slowing its transformation to a more stable one.

    • Actionable Advice: Screen different solvents to see their effect on the resulting polymorph. Characterize the crystal form obtained from each solvent using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC).

FAQ 4: My lipid formulation is unstable during storage, showing changes in consistency or oil separation. What is happening?

Answer:

This is often due to polymorphic transitions occurring over time.[1] If your initial product contains a less stable polymorph (e.g., β'), it can slowly transform into the more stable β form during storage.[3] This transformation can lead to changes in the crystal network, affecting the product's physical properties like hardness and oil-binding capacity.[1][8]

Troubleshooting Steps & Explanations:

  • Polymorphic Transformation: The transition from a less stable to a more stable form is an irreversible process.[3] The β form typically has a denser packing, which can lead to the formation of larger, more granular crystals and a weaker crystal network, resulting in oil expulsion.

    • Actionable Advice: The goal is to either crystallize the lipid in its most stable form initially or to create a stable network of a desired metastable form.

      • Promote the Stable Form: Utilize tempering protocols during production to ensure the formation of the most stable polymorph.[3]

      • Stabilize a Metastable Form: In some applications, the β' form is preferred for its functional properties, such as in margarines and shortenings.[7] The presence of certain triacylglycerols (TAGs) with a random distribution can help maintain the β' form indefinitely.[3] Additives can also be used to inhibit the β' to β transition.

  • Recrystallization: Temperature fluctuations during storage can cause partial melting of smaller crystals and subsequent recrystallization onto larger ones (Ostwald ripening). This leads to a coarser crystal structure and can negatively impact texture and stability.[1]

    • Actionable Advice: Maintain strict temperature control during storage and transport. Formulating with a mix of lipids with different melting points can sometimes mitigate the effects of temperature fluctuations.

Section 2: Methodologies and Protocols

Protocol 1: Basic Tempering Protocol for Promoting a Stable Polymorph

This protocol is a general guideline and should be optimized for your specific lipid system.

  • Complete Melting: Heat the lipid sample to a temperature approximately 10-20°C above the melting point of the highest melting component to ensure all crystal memory is erased.

  • Controlled Cooling: Cool the sample at a controlled, slow rate (e.g., 0.5-2°C/min) with gentle agitation. This encourages the nucleation of the more stable polymorphs.[3]

  • Isothermal Hold: Hold the sample at a temperature just below the melting point of the desired stable polymorph for a period of time (e.g., 30-60 minutes). This allows for the maturation of the stable crystals and the dissolution of any remaining unstable forms.

  • Final Cooling: Cool the sample to the final storage temperature.

Protocol 2: Characterization of Lipid Polymorphs using Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for identifying polymorphic forms by their distinct melting points and enthalpies of fusion.

  • Sample Preparation: Accurately weigh a small amount of the lipid crystal sample (typically 5-10 mg) into a DSC pan and seal it.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal transitions.

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its final melting point.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs. The α form has the lowest melting point, followed by β', and then β with the highest melting point.[9] The presence of multiple peaks indicates the presence of multiple polymorphs.

Protocol 3: Characterization of Lipid Polymorphs using X-Ray Diffraction (XRD)

XRD is the definitive method for identifying polymorphs by probing the crystal lattice structure.[9]

  • Sample Preparation: Prepare a flat sample of the lipid crystals for analysis.

  • Data Acquisition: Collect the diffraction pattern over a range of 2θ angles.

  • Data Analysis: The different polymorphs have characteristic diffraction patterns based on the packing of the acyl chains (short spacings).[9][10]

    • α form (hexagonal): A single strong peak around 4.15 Å.

    • β' form (orthorhombic): Two strong peaks around 3.8 Å and 4.2 Å.

    • β form (triclinic): A strong peak around 4.6 Å.

Section 3: Data and Visualization

Table 1: Typical Short Spacings of Common Lipid Polymorphs from XRD
PolymorphSub-cell PackingCharacteristic Short Spacing (Å)
αHexagonal~4.15
β'Orthorhombic~3.8 and ~4.2
βTriclinic~4.6

Data compiled from multiple sources.[9][10]

Diagram 1: Factors Influencing Long-Chain Lipid Crystallization

This diagram illustrates the key internal and external factors that control the crystallization process and the resulting crystal properties.

G Factors Influencing Long-Chain Lipid Crystallization Lipid Composition Lipid Composition Nucleation Nucleation Lipid Composition->Nucleation Crystal Growth Crystal Growth Lipid Composition->Crystal Growth TAG Structure TAG Structure TAG Structure->Nucleation TAG Structure->Crystal Growth Minor Components Minor Components Minor Components->Nucleation Minor Components->Crystal Growth Temperature Temperature Temperature->Nucleation Temperature->Crystal Growth Cooling Rate Cooling Rate Cooling Rate->Nucleation Cooling Rate->Crystal Growth Agitation/Shear Agitation/Shear Agitation/Shear->Nucleation Agitation/Shear->Crystal Growth Solvent Solvent Solvent->Nucleation Solvent->Crystal Growth Nucleation->Crystal Growth Polymorphism Polymorphism Crystal Growth->Polymorphism Crystal Size & Shape Crystal Size & Shape Crystal Growth->Crystal Size & Shape Crystal Network Crystal Network Crystal Growth->Crystal Network

Caption: Key factors influencing lipid crystallization.

Diagram 2: Polymorphic Transformation Pathway

This workflow illustrates the typical transformation pathway for lipid polymorphs from the least stable to the most stable form.

G Polymorphic Transformation Pathway Melt Melt Alpha α (Metastable) Melt->Alpha Rapid Cooling BetaPrime β' (Intermediate) Alpha->BetaPrime Transformation (Time, Temperature) Beta β (Stable) BetaPrime->Beta Transformation (Time, Temperature)

Sources

Technical Support Center: A Scientist's Guide to Solubilizing Dioctadecyl Ether and Other Waxy Solids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of working with waxy, lipophilic solids like dioctadecyl ether (also known as distearyl ether). Here, we move beyond simple instructions to explain the fundamental science behind solubility, providing you with the knowledge to troubleshoot effectively and design robust experimental protocols.

Frequently Asked Questions (FAQs): The Science of Solubilization

Q1: Why is this compound a waxy solid and so difficult to dissolve?

A: The challenging nature of this compound stems directly from its molecular structure. It consists of two long, 18-carbon saturated alkyl chains (C18) linked by an ether oxygen (C₃₆H₇₄O)[1]. This structure leads to two key properties:

  • Strong van der Waals Forces: The long, linear hydrocarbon chains can pack together tightly in a solid lattice. This close packing maximizes the surface area contact between molecules, leading to strong intermolecular attractive forces (van der Waals forces). A significant amount of energy is required to overcome these forces and pull the molecules apart into a solution.

  • Extreme Lipophilicity: The molecule is overwhelmingly non-polar. According to the principle of "like dissolves like," substances dissolve best in solvents with similar polarity[2]. This compound's large hydrocarbon structure makes it highly lipophilic (fat-loving) and consequently, extremely hydrophobic (water-hating), with a very high estimated logP (a measure of lipophilicity)[3]. It is practically insoluble in water and other polar solvents[3].

The combination of strong intermolecular forces and extreme non-polarity is why it presents as a high-melting-point, waxy solid that resists dissolution in most common laboratory solvents.

Q2: What is the best starting point for solvent selection with this compound?

A: Based on the "like dissolves like" principle, your initial efforts should focus on non-polar organic solvents that can effectively interact with the long alkyl chains[2][4]. Heat is almost always necessary to provide the energy needed to break the solid lattice.

Initial Solvent Screening Recommendations:

Solvent ClassSpecific ExamplesExpected Performance & Rationale
Hydrocarbons Hexane, Heptane, TolueneGood to Excellent (with heat). These are highly non-polar and are structurally similar to the alkyl chains of the ether, making them excellent candidates. Toluene, being aromatic, has slightly higher polarity but is often a very effective solvent for many organic solids.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood to Excellent (with heat). These are also predominantly non-polar and are excellent solvents for a wide range of organic compounds. Use with caution in a fume hood due to toxicity.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to Good (with heat). While ethers are considered non-polar, the oxygen atom provides a slight dipole moment. THF is more polar than diethyl ether and can be a good choice if a slightly more polar co-solvent is needed later.
Polar Aprotic Acetone, Ethyl AcetatePoor to Sparingly Soluble. These solvents are generally not effective on their own due to their higher polarity but may have utility in co-solvent systems.
Alcohols & Water Ethanol, Methanol, WaterInsoluble. These polar, protic solvents cannot effectively solvate the long hydrocarbon chains.

Note: Always start with small-scale tests (e.g., a few milligrams in 1 mL of solvent) to avoid wasting material.

Q3: Heating my solvent gets the this compound to dissolve, but it crashes out as soon as it cools. What should I do?

A: This is a classic sign of creating a supersaturated solution. The thermal energy you added was sufficient to break the crystal lattice, but the solvent at room temperature cannot hold that much solute. When the thermal energy is removed, the solute molecules quickly re-associate and precipitate.

Here are your primary strategies to overcome this:

  • Use a Co-solvent System: This is often the most effective approach. A co-solvent is a mixture of a primary solvent (in which the compound is sparingly soluble) and one or more miscible solvents that increase the overall solvating power of the system[5][6]. For this compound, you could start with a good primary solvent like hot toluene and slowly add a small percentage (e.g., 5-10% v/v) of a slightly more polar but miscible solvent like THF. The co-solvent can disrupt the solute's self-association, keeping it in solution even after cooling.

  • Maintain Temperature: If your experimental setup allows, you can simply maintain the solution at an elevated temperature throughout your experiment using a heated stage, water bath, or heating mantle. This is a straightforward solution but is not always practical.

Q4: How can I prepare a stable aqueous formulation of this compound for my cell-based assay? This seems impossible.

A: You are correct that achieving a true aqueous solution is impossible. The goal here shifts from dissolution to dispersion . For biological applications, you need to create a stable oil-in-water (O/W) emulsion, where microscopic droplets of the oily compound are stabilized within the aqueous phase[7][8].

This is achieved using surfactants (surface-active agents). Surfactants are amphiphilic molecules with a polar "head" that likes water and a non-polar "tail" that likes oil[4]. Above a certain concentration, they form structures called micelles, which can encapsulate the lipophilic this compound in their core, presenting a polar surface to the water[9][10].

Key Steps for Aqueous Formulation:

  • Melt the this compound: Heat the waxy solid above its melting point.

  • Dissolve in a Minimal Amount of Water-Miscible Organic Solvent (Optional but Recommended): Dissolving the molten ether in a small volume of a biocompatible solvent like ethanol or DMSO can aid in the emulsification process.

  • Prepare the Aqueous Surfactant Solution: Choose a biocompatible surfactant (e.g., Polysorbate 80, Pluronic F-68) and dissolve it in your aqueous buffer.

  • Emulsify: While vigorously mixing (e.g., with a high-shear homogenizer or sonicator), slowly add the hot oil phase to the aqueous surfactant solution[8][11]. The high energy input breaks the oil into nano- or micro-sized droplets, and the surfactant immediately coats the surface of these droplets to prevent them from coalescing[7].

This process results in a stable, milky-white emulsion that can be sterile-filtered and used in cell culture or other aqueous systems.

Visual Workflow & Troubleshooting

Decision-Making Workflow for Solubilization

The following diagram outlines a logical progression for tackling the solubilization of a waxy solid like this compound.

Solubilization_Workflow start Start: Solubilize This compound select_solvent Step 1: Select Non-Polar Organic Solvent (e.g., Toluene, Hexane) start->select_solvent apply_heat Step 2: Apply Gentle Heat (below boiling point) select_solvent->apply_heat check_solubility Dissolved? apply_heat->check_solubility success_organic SUCCESS: Stable Organic Solution check_solubility->success_organic  Yes precipitates Problem: Precipitates Upon Cooling? check_solubility->precipitates  No, or Unstable add_cosolvent Troubleshoot: Add Co-Solvent (e.g., THF, Dioxane) precipitates->add_cosolvent Yes need_aqueous Different Goal: Need Aqueous System? precipitates->need_aqueous No, stable when hot add_cosolvent->apply_heat Re-evaluate need_aqueous->success_organic No emulsify Step 3: Prepare Oil-in-Water Emulsion (Use Surfactant + Homogenizer) need_aqueous->emulsify Yes success_aqueous SUCCESS: Stable Aqueous Dispersion emulsify->success_aqueous

Caption: Decision tree for selecting a solubilization strategy.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Compound never dissolves, even in hot non-polar solvents. 1. Insufficient temperature. 2. Solvent is a poor match. 3. Compound may be impure.1. Increase temperature carefully, ensuring it is below the solvent's boiling point. 2. Try a different non-polar solvent (e.g., switch from hexane to chloroform or toluene). 3. Verify purity via analytical methods (e.g., melting point, NMR).
Solution is hazy or cloudy after cooling. Micro-precipitation is occurring; the compound is not fully soluble at the lower temperature.Add a co-solvent (e.g., 5% THF into toluene) to improve solvating power. Alternatively, maintain the solution at a slightly elevated temperature.
Aqueous emulsion separates into layers over time (creaming). 1. Insufficient surfactant concentration. 2. Insufficient homogenization energy. 3. Incorrect surfactant choice (wrong HLB value).1. Increase surfactant concentration. 2. Increase homogenization time/speed or use a more powerful method (e.g., sonication). 3. Consult literature for surfactants suitable for long-chain lipids.
During emulsification, the compound solidifies. The aqueous phase is too cold, causing the molten this compound to solidify on contact before it can be dispersed.Gently warm the aqueous surfactant solution (e.g., to 40-50 °C) before adding the molten oil phase.

Core Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable organic solvent or co-solvent system for this compound at room temperature.

Methodology:

  • Aliquot ~10 mg of this compound into several small glass vials.

  • To each vial, add 1 mL of a different test solvent (e.g., hexane, toluene, DCM, THF, ethyl acetate, ethanol).

  • Cap the vials and vortex for 30 seconds at room temperature. Observe and record solubility.

  • Place the vials in a heating block or water bath. Increase the temperature in 10 °C increments, vortexing at each step, up to 60 °C (or a temperature safely below the solvent's boiling point). Record the temperature at which dissolution occurs, if any.

  • Allow the vials that showed complete dissolution to cool to room temperature. Observe if precipitation occurs and record the results.

  • For any solutions that precipitate, add a co-solvent (e.g., THF) in 5% increments (50 µL), vortexing and observing if the precipitate re-dissolves at room temperature.

Protocol 2: Preparation of a Stable Oil-in-Water (O/W) Emulsion

Objective: To prepare a 1 mg/mL stable aqueous dispersion of this compound for biological assays.

Methodology:

  • Prepare the Aqueous Phase: Dissolve a biocompatible surfactant (e.g., Polysorbate 80) in cell culture grade water or buffer to a final concentration of 1% (w/v). Warm this solution to approximately 50 °C.

  • Prepare the Oil Phase: In a separate glass vial, weigh out the required amount of this compound. Heat the vial on a heating block to just above the compound's melting point (~58-60 °C) until a clear, colorless liquid is formed.

  • Homogenization: Place the probe of a high-shear homogenizer or sonicator into the warm aqueous phase and turn it on to a high setting.

  • Emulsification: Using a pre-warmed pipette, slowly draw up the molten this compound and add it dropwise to the vortex of the rapidly mixing aqueous phase.

  • Stabilization: Continue homogenization for 3-5 minutes after all the oil phase has been added. The solution should appear as a uniform, milky-white dispersion.

  • Cooling & Filtration: Allow the emulsion to cool to room temperature. For biological applications, sterile filter the final dispersion through a 0.22 µm syringe filter (a low-protein-binding filter type like PVDF is recommended).

References

  • Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. (n.d.). Retrieved from [Link]

  • Yeo, L. K., et al. (2018). Encapsulation using oil-in-water emulsion technique. ResearchGate. Retrieved from [Link]

  • Gortzi, O., et al. (2017). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. Foods. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]

  • Raj, R., et al. (2021). Solid-in-Oil-in-Water Emulsion: An Innovative Paradigm to Improve Drug Stability and Biological Activity. Recent Patents on Anti-infective Drug Discovery. Retrieved from [Link]

  • Antil, M., et al. (2021). Water-in-Oil Nano-Emulsions Prepared by Spontaneous Emulsification: New Insights on the Formulation Process. Polymers. Retrieved from [Link]

  • Patel, R. B., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. Retrieved from [Link]

  • Sedough-Abbasian, D., et al. (2025). Exploiting supercooled medium-chain lipids and surfactant combinations for solid-phase dominant nanostructured lipid carrier production. Journal of Materials Chemistry B. Retrieved from [Link]

  • Micro Powders. (2018). How to Disperse Micronized Wax. YouTube. Retrieved from [Link]

  • Pysanky.info. (n.d.). Chemical Dissolution - Wax Removal. Pysanky.info. Retrieved from [Link]

  • Heerklotz, H. (2008). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). distearyl ether. The Good Scents Company. Retrieved from [Link]

  • Singh, B. N. (2009). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 22.1: Lipids. Retrieved from [Link]

  • Reddit. (2019). Chemical that can break down wax-like substance. r/chemistry. Retrieved from [Link]

  • Nakahara, H., et al. (2022). Solubilization of Phospholipid by Surfactin Leading to Lipid Nanodisc and Fibrous Architecture Formation. International Journal of Molecular Sciences. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dicaprylyl Ether. PubChem. Retrieved from [Link]

  • Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. CORE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Distearyl Ether. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Sachin, K. M., et al. (2017). PHYSICOCHEMICAL PROPERTIES OF DODECYLTRIMETHYLAMMONIUM BROMIDE AND SODIUM DODECYL SULFATE RICH SURFACTANTS IN AQUEOUS MEDIUM AT 293.15, 298.15 AND 303.15 K. ResearchGate. Retrieved from [Link]

Sources

Navigating the Challenges of LNP Aggregation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and troubleshooting aggregation in lipid nanoparticle (LNP) formulations. Drawing upon established scientific principles and field-proven insights, this resource offers a blend of frequently asked questions for quick reference and in-depth troubleshooting guides for complex challenges.

Frequently Asked Questions (FAQs)

Q1: What is LNP aggregation and why is it a concern?

A1: LNP aggregation is the process where individual lipid nanoparticles clump together to form larger clusters. This is a critical quality attribute (CQA) to control, as aggregation can negatively impact the safety, efficacy, and stability of an LNP-based therapeutic.[1] Aggregates can alter the biodistribution of the drug, potentially leading to off-target effects and reduced delivery to the intended site of action. Furthermore, larger particles are more likely to be recognized and cleared by the immune system, reducing the therapeutic's circulation time and overall effectiveness. From a manufacturing and product quality perspective, aggregation can lead to visible particulates, inconsistent dosing, and a shortened product shelf life.[2]

Q2: What are the primary causes of LNP aggregation?

A2: LNP aggregation is a complex phenomenon driven by a combination of formulation, process, and environmental factors. Key contributors include:

  • Formulation Components: The type and concentration of lipids, particularly the ionizable lipid and the PEG-lipid, play a crucial role.[3] The surface charge of the LNPs, dictated by the ionizable lipid at a given pH, and the steric barrier provided by the PEG-lipid are primary determinants of colloidal stability.[4][5]

  • Process Parameters: The method of LNP formation, such as microfluidic mixing, can influence initial particle size and polydispersity, which in turn affects their propensity to aggregate.[5] Downstream processing steps like purification and concentration can also introduce stress that leads to aggregation.

  • Environmental Stressors: Exposure to elevated temperatures, mechanical agitation (e.g., during transport or administration), and freeze-thaw cycles are common environmental stresses that can induce LNP aggregation.[3]

Q3: How does PEG-lipid prevent aggregation?

A3: Polyethylene glycol (PEG)-lipids are a key component in LNP formulations for preventing aggregation.[3][6] The PEG moiety is highly hydrophilic and forms a protective layer on the surface of the LNP. This layer creates a steric barrier, physically preventing nanoparticles from getting close enough to each other to aggregate.[4][5] This "stealth" property also helps to reduce nonspecific protein adsorption and recognition by the immune system, thereby extending the circulation half-life of the LNPs in the bloodstream.[7]

Q4: What are the key analytical techniques for detecting and characterizing LNP aggregation?

A4: A multi-pronged approach using orthogonal analytical techniques is essential for a comprehensive understanding of LNP aggregation.[8] Commonly used methods include:

  • Dynamic Light Scattering (DLS): A widely used technique for measuring the average particle size and polydispersity index (PDI) of an LNP formulation.[9][10] An increase in the z-average diameter or PDI over time can indicate aggregation.

  • Nanoparticle Tracking Analysis (NTA): NTA provides particle-by-particle size and concentration measurements, offering higher resolution for detecting small populations of aggregates that might be missed by DLS.[9]

  • Size Exclusion Chromatography (SEC): SEC separates particles based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[11][12] Coupling SEC with multi-angle light scattering (MALS) can provide further insights into the size and molar mass of the aggregates.

  • Flow Imaging Microscopy: This technique can detect and image particles in the submicron and subvisible size range, providing valuable information on the morphology of aggregates.[13]

Troubleshooting Guide: A Root Cause Analysis Approach

This section provides a structured approach to identifying and resolving common aggregation issues encountered during LNP formulation and storage.

Problem 1: Visible Precipitates or Cloudiness Immediately After Formulation

Potential Root Causes and Corrective Actions:

Potential Root Cause Explanation Recommended Diagnostic & Corrective Actions
Suboptimal Mixing Parameters Inefficient or inconsistent mixing during LNP formation can lead to heterogeneous particle populations and immediate aggregation.[5] This is particularly critical in methods like microfluidics where flow rates and ratios determine particle characteristics.1. Review and Optimize Mixing Protocol: - Verify the total flow rate and flow rate ratio are within the established optimal range for your formulation. - Ensure there are no clogs or leaks in the microfluidic chip or mixing apparatus.2. Characterize Raw Materials: - Confirm the quality and purity of all lipid components and the nucleic acid payload. Impurities can sometimes act as nucleation points for aggregation.
Incorrect Buffer pH or Ionic Strength The pH of the aqueous buffer during formulation is critical for the ionization state of the ionizable lipid, which in turn influences RNA encapsulation and particle formation. Deviations from the optimal pH can lead to poorly formed, unstable particles.[3]1. Verify Buffer Preparation: - Measure the pH and conductivity of all buffer solutions before use. - Ensure buffers are prepared fresh and stored correctly to prevent changes in pH over time.
Poor Solubility of Lipid Components If the lipids are not fully dissolved in the organic solvent phase prior to mixing, this can lead to the formation of lipid precipitates and heterogeneous LNPs.1. Confirm Lipid Dissolution: - Visually inspect the lipid solution for any undissolved material. - Gently warm the lipid solution if necessary to ensure complete dissolution, but avoid excessive heat which could degrade the lipids.
Problem 2: Increase in Particle Size and/or Polydispersity Index (PDI) During Storage

Potential Root Causes and Corrective Actions:

Potential Root Cause Explanation Recommended Diagnostic & Corrective Actions
Inadequate PEG-Lipid Concentration or Inappropriate PEG-Lipid Chain Length The amount and type of PEG-lipid are critical for providing a sufficient steric barrier to prevent aggregation over time.[3][7] The length of the lipid anchor also influences how long the PEG-lipid remains associated with the LNP in circulation.[14]1. Formulation Optimization Study: - Titrate the molar percentage of the PEG-lipid in the formulation to find the optimal concentration for stability. - Evaluate PEG-lipids with different lipid anchor lengths (e.g., C14 vs. C18) to modulate their retention on the LNP surface.[14]
Suboptimal Storage Buffer Composition The pH and ionic strength of the final storage buffer can impact LNP stability. For example, aggregation can occur more rapidly at neutral pH where ionizable lipids are closer to being neutrally charged.[3]1. Buffer Screening Study: - Evaluate the long-term stability of the LNP formulation in a range of buffers with varying pH and ionic strengths.[15] - Consider the inclusion of excipients like sucrose or trehalose, which can act as cryoprotectants and lyoprotectants.[3]
Inappropriate Storage Temperature LNP formulations are often sensitive to temperature fluctuations. Storage at temperatures above the recommended range can increase particle motion and the likelihood of collisions leading to aggregation.[2][3]1. Review Storage Conditions: - Ensure LNPs are stored at the recommended temperature (e.g., 2-8°C, -20°C, or -80°C) and that storage units are properly monitored. - For frozen storage, conduct freeze-thaw stability studies to understand the impact of temperature cycling on particle integrity.[3]
Problem 3: Aggregation Following Freeze-Thaw Cycles

Potential Root Causes and Corrective Actions:

Potential Root Cause Explanation Recommended Diagnostic & Corrective Actions
Cryo-concentration and pH Shifts During freezing, the formation of ice crystals can lead to the concentration of LNPs and solutes in the unfrozen portion, increasing the likelihood of aggregation. This can also cause significant shifts in the pH of the formulation buffer.1. Optimize Cryoprotectant Concentration: - Systematically evaluate the effect of different concentrations of cryoprotectants like sucrose, trehalose, or mannitol on post-thaw stability.[3][16] - The optimal concentration will provide a protective glassy matrix around the LNPs during freezing.
Mechanical Stress from Ice Crystal Formation The formation and growth of ice crystals can exert mechanical stress on the LNPs, potentially leading to their disruption and subsequent aggregation upon thawing.1. Control Freezing and Thawing Rates: - Investigate the impact of different freezing rates (e.g., slow vs. flash freezing) and thawing procedures on LNP stability. - A controlled and consistent freeze-thaw process is crucial for product consistency.

Visualizing the Path to LNP Stability

Troubleshooting Workflow for LNP Aggregation

G start Aggregation Observed immediate Immediate Post-Formulation? start->immediate Yes storage During Storage / Stress? start->storage No mixing Check Mixing Parameters (Flow Rates, Ratios) immediate->mixing buffer_form Verify Formulation Buffer (pH, Ionic Strength) immediate->buffer_form lipid_sol Ensure Complete Lipid Dissolution immediate->lipid_sol peg_opt Optimize PEG-Lipid (Concentration, Type) storage->peg_opt buffer_store Screen Storage Buffers (pH, Excipients) storage->buffer_store temp_cond Review Storage & Shipping Temperature Control storage->temp_cond ft_stress Freeze-Thaw Study (Cryoprotectants, Rates) storage->ft_stress solution Stable LNP Formulation mixing->solution buffer_form->solution lipid_sol->solution peg_opt->solution buffer_store->solution temp_cond->solution ft_stress->solution

Caption: A decision-making workflow for troubleshooting LNP aggregation.

Mechanism of Steric Stabilization by PEG-Lipids

G cluster_lnp1 LNP 1 cluster_lnp2 LNP 2 lnp1 Lipid Core lnp2 Lipid Core lnp1->lnp2 peg1_1 PEG lnp1->peg1_1 peg1_2 PEG lnp1->peg1_2 peg1_3 PEG lnp1->peg1_3 peg1_4 PEG lnp1->peg1_4 peg1_5 PEG lnp1->peg1_5 peg1_6 PEG lnp1->peg1_6 peg2_1 PEG lnp2->peg2_1 peg2_2 PEG lnp2->peg2_2 peg2_3 PEG lnp2->peg2_3 peg2_4 PEG lnp2->peg2_4 peg2_5 PEG lnp2->peg2_5 peg2_6 PEG lnp2->peg2_6 repulsion Steric Repulsion Prevents Aggregation

Caption: PEG-lipids create a steric barrier, preventing LNP aggregation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Routine Size and Polydispersity Monitoring
  • Sample Preparation:

    • Allow the LNP formulation to equilibrate to the measurement temperature (typically 25°C).

    • Dilute the LNP sample in the storage buffer to an appropriate concentration for DLS analysis (typically a concentration that gives a count rate between 100 and 500 kcps).

  • Instrument Setup:

    • Set the measurement temperature to 25°C.

    • Select the appropriate material and dispersant properties in the software.

  • Measurement:

    • Perform at least three replicate measurements for each sample.

    • Analyze the z-average diameter and polydispersity index (PDI).

  • Data Interpretation:

    • A stable formulation should exhibit a consistent z-average diameter and a PDI below 0.2. An increasing trend in these values over time is indicative of aggregation.

Protocol 2: Screening of Cryoprotectants for Freeze-Thaw Stability
  • Formulation Preparation:

    • Prepare several aliquots of the LNP formulation.

    • To each aliquot, add a different concentration of a cryoprotectant (e.g., sucrose at 5%, 10%, and 15% w/v). Include a control with no cryoprotectant.

  • Freeze-Thaw Cycling:

    • Measure the initial particle size and PDI of all samples using DLS.

    • Freeze all samples at -80°C for at least 2 hours.

    • Thaw the samples at room temperature.

    • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).

  • Analysis:

    • After each set of cycles, measure the particle size and PDI of all samples.

    • Visually inspect the samples for any signs of precipitation.

  • Evaluation:

    • The optimal cryoprotectant concentration will be the one that shows the minimal change in particle size and PDI after multiple freeze-thaw cycles.

References

  • Helix Biotech. (2024, April 20). Role of PEG Lipids in Lipid Nanoparticle Formulations. [Link]

  • Helix Biotech. (2024, March 18). PEG in Lipid Nanoparticle (LNP) Formulations: Addressing Challenges. [Link]

  • BioPhorum. (2023, December 13). Understanding CQAs For mRNA/Lipid Nanoparticle Product Development And Manufacture. [Link]

  • Fluid Imaging Technologies. (2025, January 6). FlowCam Helps Optimize Lipid Nanoparticle Formulations. [Link]

  • Wang, Y., et al. (2025, October 30). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. PMC. [Link]

  • Hyperion Analytical. Lipid Nanoparticle Analysis | Accurate Insights with Envision NTA. [Link]

  • Rossi, G., et al. (2020, April 16). Size-dependent aggregation of hydrophobic nanoparticles in lipid membranes. Nanoscale (RSC Publishing). [Link]

  • CAS.org. (2023, May 26). The ultimate guide for PEGylated lipid nanoparticles. [Link]

  • BioTechniques. Addressing stability challenges of mRNA-lipid nanoparticle therapies with formulation development. [Link]

  • National Institutes of Health (NIH). Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. [Link]

  • MDPI. (2023, June 4). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. [Link]

  • National Institutes of Health (NIH). Ion-bridges and lipids drive aggregation of same-charge nanoparticles on lipid membranes. [Link]

  • BioPhorum. Defining the required critical quality attributes (CQAs) and phase requirements for mRNA/ LNP product development and manufactur. [Link]

  • Pharmaceutical Technology. (2023, March 3). Excipients Impact Stability in mRNA-LNP Formulations. [Link]

  • ResearchGate. Critical Quality Attributes for LNP Formulation. [Link]

  • Inside Therapeutics. A complete guide to understanding Lipid nanoparticles (LNP). [Link]

  • MDPI. (2024, October 8). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. [Link]

  • MDPI. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. [Link]

  • ACS Publications. (2025, October 29). The Use of Enhanced Analytical Pipelines for the Characterization of Poly(A) and Poly(A)-LNP Formulation Critical Quality Attributes | Molecular Pharmaceutics. [Link]

  • LCGC International. (2023, November 7). New Strategies for Analyzing Oligonucleotide Aggregates. [Link]

  • Kenelec Scientific. FlowCam® Flow Imaging Microscopy to Monitor Lipid Nanoparticle Aggregation AppNote. [Link]

  • ResearchGate. The long-term stability of LNPs depended on storage temperature but not.... [Link]

  • Curapath. (2025, March 4). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. [Link]

  • ResearchGate. (2025, September 18). Challenges and advances in analytical separation techniques for RNA-lipid nanoparticle therapeutics. [Link]

  • ResearchGate. (2025, August 7). Impact of lipid nanoparticle physical state on particle aggregation and β-carotene degradation. [Link]

  • Pharmaceutical Technology. (2022, October 3). Shining a Light on Lipid Nanoparticle Characterization. [Link]

  • Nanoscale (RSC Publishing). Size-dependent aggregation of hydrophobic nanoparticles in lipid membranes. [Link]

  • MDPI. Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. [Link]

  • eScholarship@McGill. (2024, December 10). Establishing and Optimizing a Lipid Nanoparticle Encapsulation Process for Production of Stable mRNA-LNPs. [Link]

Sources

Techniques for initiating crystallization of supersaturated solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the critical step of initiating crystallization from supersaturated solutions. Here, we move beyond simple protocols to explain the causality behind each technique, ensuring you can make informed decisions to overcome common challenges in your experiments.

Troubleshooting Guide: Common Crystallization Initiation Failures

This section addresses the most frequent and frustrating issue in crystallization: the failure of a seemingly supersaturated solution to yield crystals.

Q1: I've prepared a supersaturated solution, but no crystals are forming. What's going wrong?

This is the most common challenge and can stem from several root causes. A supersaturated solution is in a metastable state; it requires an energy input to overcome the nucleation barrier.[1][2] The absence of crystals indicates this barrier has not been surmounted.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be as supersaturated as presumed.[3][4]

    • Verification: Re-evaluate your solubility curve. Is the concentration truly above the solubility limit at the current temperature?

  • High Nucleation Energy Barrier: The system may be "too clean." Nucleation often requires a surface or impurity to begin.[2][10]

    • Solution A (Scratching): Vigorously (but carefully) scratch the inside surface of the flask below the meniscus with a glass rod.[11][12] This action can provide the necessary energy or introduce microscopic glass fragments that serve as nucleation sites.[11][13]

    • Solution B (Seeding): Introduce a "seed crystal" of the same compound. This is the most effective method as it bypasses the primary nucleation barrier entirely by providing a template for crystal growth.[13][14][15]

    • Solution C (Sonication): Apply ultrasound (sonication). Acoustic cavitation creates localized high-energy zones, which can induce nucleation at lower supersaturation levels.[16][17][18]

  • Presence of Inhibitory Impurities: Certain impurities can interfere with the formation of a stable crystal lattice, effectively poisoning the nucleation process.[19][20][21] Structurally similar impurities are often the most problematic.[19]

    • Solution: Re-purify your starting material. Techniques like column chromatography or a preliminary recrystallization step may be necessary to remove the problematic impurities.

  • High Viscosity or Slow Molecular Kinetics: In viscous solutions, molecular diffusion to potential nucleation sites is hindered, slowing down the process.

    • Solution: Gentle agitation can help, but be aware that vigorous stirring can sometimes inhibit nucleation or lead to secondary nucleation, resulting in smaller crystals.[22] Reducing the solution's viscosity by slightly increasing the temperature (while still maintaining supersaturation) can also be effective.

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and solving crystallization initiation failures.

G start Problem: No Crystals Formed check_ss Is the solution confirmed to be supersaturated? start->check_ss increase_ss Action: Increase Supersaturation (Evaporate solvent or cool further) check_ss->increase_ss No / Unsure induce_nuc Action: Induce Primary Nucleation (Scratching, Seeding, Sonication) check_ss->induce_nuc Yes increase_ss->start Re-evaluate check_impurities Are inhibitory impurities potentially present? induce_nuc->check_impurities No Crystals success Success: Crystals Formed induce_nuc->success Success purify Action: Re-purify Material (Remove nucleation inhibitors) check_impurities->purify Yes / Likely fail Persistent Failure: Re-evaluate solvent system and material purity check_impurities->fail No / Unlikely purify->start Re-attempt

Caption: A decision-making workflow for troubleshooting crystallization failure.

Frequently Asked Questions (FAQs) on Initiation Techniques

This section provides deeper insights into specific, commonly used techniques.

Q2: My seed crystals dissolve when I add them to the solution. What does this mean and how do I fix it?

This is a clear indication that your "supersaturated" solution is, in fact, still undersaturated.[5] The seed crystal is dissolving to satisfy the solution's equilibrium solubility at that temperature.

  • Causality: The chemical potential driving force is directed from the solid phase to the liquid phase, rather than the reverse.

Q3: What is the exact mechanism of the scratching method?

While highly effective, the precise mechanism is debated, with several theories having merit.[11]

  • Theory 1: Energy Input: The high-frequency vibrations and friction from scratching provide the localized activation energy needed to overcome the nucleation barrier.[11]

  • Theory 2: Nucleation Sites: The scratching action dislodges microscopic, high-surface-area glass particles. These fragments act as foreign bodies, or heterogeneous nuclei, upon which solute molecules can organize and begin crystal growth.[11][13] This is often considered the most likely mechanism.

  • Theory 3: Micro-Seeding: When the glass rod is removed from the solution, a thin film of liquid evaporates almost instantly, leaving behind a residue of microcrystals. Re-inserting the rod introduces these tiny crystals into the bulk solution, effectively seeding it.[11][12]

Q4: How much seed crystal should I add? Is there a risk of adding too much?

The amount of seed is a critical process parameter that influences the final crystal size distribution (CSD).[23]

  • Causality: Supersaturation is the driving force for both nucleation and growth.[7] Once crystals are present, the system will relieve supersaturation through crystal growth on the available surface area.

    • Too Little Seed: Provides insufficient surface area. The supersaturation may remain high for too long, leading to uncontrolled secondary nucleation and a wide distribution of small crystals.[22]

    • Too Much Seed: Provides a large surface area. The supersaturation is consumed quickly over many particles, resulting in a final product with a small average crystal size.[23]

  • General Guideline: A common starting point for seed loading is 0.1-2% of the final expected product mass.[23] The optimal amount is specific to your system and desired particle size and should be determined empirically.

Q5: What is sonocrystallization and when should I consider using it?

Sonocrystallization is the application of power ultrasound (typically 20-100 kHz) to induce and control crystallization.[17][18]

  • Mechanism: Ultrasound induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid.[17] This collapse generates intense, localized hotspots of energy, creating the necessary conditions for primary nucleation.[24]

  • Key Advantages:

    • Reduces Induction Time: Nucleation is triggered almost instantly upon applying ultrasound.[17]

    • Narrows the Metastable Zone Width (MSZW): It allows crystallization to occur at lower levels of supersaturation, which favors controlled growth over spontaneous nucleation.[17]

    • High Repeatability: It provides a non-invasive, highly controllable method to trigger nucleation, leading to more consistent and reproducible batch outcomes.[24]

  • When to Use It: Consider sonocrystallization for systems that are difficult to crystallize, for sterile processes where adding seed crystals is a contamination risk, or when precise control over the nucleation point is required to achieve a target CSD.[16]

Technique Underlying Mechanism Level of Control Scalability Common Issues
Seeding Provides a template for growth, bypassing primary nucleation.[14][15]HighExcellentSeed dissolution, agglomeration, requires seed preparation.[23]
Scratching Provides energy and/or heterogeneous nucleation sites.[11][13]LowPoor (Lab-scale only)Inconsistent, potential for glass contamination.
Anti-Solvent Reduces solute solubility, rapidly increasing supersaturation.[25][26]MediumGoodCan cause oiling out or amorphous precipitation if added too quickly.
Sonocrystallization Acoustic cavitation provides energy for primary nucleation.[17][24]HighGoodRequires specialized equipment; can cause crystal breakage (sonomilling).[17]
Table 1: Comparison of Common Crystallization Initiation Techniques.
Experimental Protocols
Protocol 1: Seeding a Supersaturated Solution

This protocol describes the most controlled method for initiating crystallization.

  • Seed Preparation:

    • Obtain or prepare a small quantity of the desired crystalline solid. The seed should be of the correct polymorphic form and high purity.[27][28]

    • Gently grind the seed crystals to a fine, relatively uniform powder. Characterize the particle size distribution if possible.

    • Prepare a slurry of the seed powder in a small amount of the mother liquor or an anti-solvent to ensure good dispersion and prevent agglomeration.[28]

  • Solution Preparation:

    • Prepare the supersaturated solution via cooling, anti-solvent addition, or evaporation.

    • Ensure the solution is within its metastable zone. The temperature and concentration should be such that spontaneous nucleation is unlikely, but growth on an existing crystal is favorable.

  • Initiation:

    • Add the prepared seed slurry to the supersaturated solution. Introduce the slurry below the surface of the liquid if possible, in a region of good mixing.

    • Maintain gentle agitation to keep the seed crystals suspended uniformly.

  • Crystal Growth:

    • Hold the system at the seeding temperature for a period (e.g., 30-60 minutes) to allow the seeds to mature and begin growing.[23]

    • Proceed with the planned cooling or anti-solvent addition profile to grow the crystals to the desired size.

Protocol 2: The Scratching Method

This protocol is a simple, effective method for lab-scale experiments when seed crystals are unavailable.

  • Solution Preparation:

    • Prepare a supersaturated solution and allow it to cool undisturbed to the desired temperature.

  • Initiation:

    • Select a clean glass stirring rod.

    • Submerge the tip of the rod into the solution.

    • Firmly scratch the inner surface of the crystallization vessel, below the liquid level. The scratching should be audible.[11][12]

    • Focus the scratching on a single area to concentrate the effect.

    • Withdraw the rod and observe the scratched area. Crystal growth often begins as lines radiating from the scratches.[11]

  • Crystal Growth:

    • Once nucleation is observed, cease scratching and allow the solution to remain undisturbed.

    • Allow the crystals to grow slowly as the solution cools further or as the solvent slowly evaporates.

References
  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • 3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Principles of Crystal Nucleation and Growth. Mineralogical Society of America. [Link]

  • Solutions to Common Crystal Growing Problems. (2013). Science Notes and Projects. [Link]

  • How Does Seeding Help Crystallization? (2025). YouTube. [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo. [Link]

  • Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]

  • Seed crystal - Wikipedia. Wikipedia. [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021). CatSci Ltd. [Link]

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. J-STAGE. [Link]

  • Crystallization - Wikipedia. Wikipedia. [Link]

  • Inducing Crystallization by Nucleation. Chemical Education Xchange. [Link]

  • The influence of impurities and solvents on crystallization. ResearchGate. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing). [Link]

  • What Is Supersaturation In Crystallization Processes? (2025). YouTube. [Link]

  • Sonocrystallization: For Better Pharmaceutical Crystals. Pharma Times. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. [Link]

  • Theoretical aspects of crystal nucleation and growth. eGyanKosh. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • How Does Supersaturation Influence Crystallization Processes? How It Comes Together. [Link]

  • Information on Sonocrystallization. Syrris. [Link]

  • Application and development of ultrasound in industrial crystallization. PMC. [Link]

  • A Crystal Clear Guide to Crystallization Techniques. Medium. [Link]

  • Sonocrystallization: The Use of Ultrasound for Improved Industrial Crystallization. ACS Publications. [Link]

  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. ACS Publications. [Link]

  • Crystallization Process Development & Optimization Services. Crystal Pharmatech. [Link]

  • Crystallization, Small Scale. (2021). YouTube. [Link]

  • L9: Crystal growth and nucleation. (2022). Sarah Lambart. [Link]

  • Ultrasonic Crystallization and Precipitation. Hielscher. [Link]

  • During crystallisation, what is the most likely cause for getting no crystal growth? (2014). Quora. [Link]

  • Guide for crystallization. University of Fribourg. [Link]

  • How to induce crystallization in a supersaturated solution. (2018). Quora. [Link]

  • Nucleation. ACS Publications. [Link]

  • Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma. [Link]

  • Nucleation. PMC. [Link]

  • Growth and Characteristics of Bulk Single Crystals Grown from Solution on Earth and in Microgravity. IntechOpen. [Link]

  • Crystallization Techniques. Solubility of Things. [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]

  • Crystallization. CCDC. [Link]

  • Pharmaceutical crystallization. Vaisala. [Link]

  • Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. (2013). American Pharmaceutical Review. [Link]

Sources

Technical Support Center: Dioctadecyl Ether for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Dioctadecyl Ether (also known as Distearyl Ether). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting guidance, and frequently asked questions regarding the stability and proper storage of this long-chain ether, particularly in the context of pharmaceutical formulations.

Introduction to this compound in Drug Development

This compound is a high molecular weight, solid aliphatic ether increasingly utilized in pharmaceutical sciences as a lipid excipient. Its chemical stability and lipophilic nature make it a valuable component in various drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] However, like all chemical compounds, its stability can be influenced by storage conditions and interactions with other formulation components. This guide will address common stability issues and provide best practices for its use.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Formulation Performance (e.g., Particle Size Variation in SLNs)

Question: We are observing significant batch-to-batch variation in the particle size and stability of our solid lipid nanoparticles (SLNs) formulated with this compound. What could be the cause?

Answer:

Inconsistent particle size and stability in SLN formulations can often be traced back to variations in the quality of the lipid matrix and the processing parameters.

Potential Causes and Solutions:

  • Lipid Purity and Integrity:

    • Cause: The purity of this compound can impact the physicochemical properties of the resulting nanoparticles. The presence of impurities or degradation products can alter the crystalline structure of the lipid matrix, leading to variations in particle size and stability.

    • Solution:

      • Source High-Purity this compound: Always procure this compound from a reputable supplier with a detailed Certificate of Analysis (CoA) specifying purity.

      • Perform Incoming Quality Control: It is advisable to perform your own characterization of the raw material. Techniques like Differential Scanning Calorimetry (DSC) can be used to verify the melting point and purity. A sharp, well-defined melting peak is indicative of high purity.[2][3] Thermogravimetric Analysis (TGA) can assess thermal stability and the presence of volatile impurities.[4][5]

      • Proper Storage: Ensure the this compound is stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.

  • Processing Parameters:

    • Cause: The homogenization process is critical in determining the final particle size of SLNs. Factors such as homogenization speed, duration, temperature, and cooling rate can all influence the final product.

    • Solution:

      • Standardize the Protocol: Develop and strictly adhere to a standardized protocol for SLN preparation. Document all parameters, including the temperature of the lipid and aqueous phases, homogenization speed and time, and the cooling process.

      • Optimize Surfactant Concentration: The type and concentration of surfactant are crucial for stabilizing the nanoparticles. An insufficient amount of surfactant can lead to particle aggregation.[6]

Issue 2: Suspected Degradation of this compound

Question: I am concerned that my stock of this compound may have degraded. How can I assess its stability and what are the likely degradation pathways?

Answer:

While this compound is a relatively stable, long-chain ether and less prone to peroxide formation than its shorter-chain, liquid counterparts like diethyl ether, degradation can still occur under certain conditions. The primary degradation pathways to consider are autoxidation (leading to peroxides) and hydrolysis.

Assessing Stability:

  • Visual Inspection: Although less common for solid ethers, check for any discoloration or change in the physical appearance of the material.

  • Peroxide Testing: While the risk is lower, it is prudent to periodically test for peroxides, especially if the container has been opened for an extended period or stored improperly.

    • Qualitative Test: Use commercially available peroxide test strips.

    • Quantitative Test: A more sensitive method involves the reaction of peroxides with iodide ions, followed by spectrophotometric determination of the liberated iodine.

  • Analytical Chemistry Techniques:

    • Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry - MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for detecting degradation products.[7][8][9][10] These methods can separate and identify impurities that may not be detectable by other means.

    • Thermal Analysis (DSC/TGA): A shift in the melting point or the appearance of additional thermal events in a DSC thermogram can indicate the presence of impurities or degradation.[2][3] TGA can reveal changes in thermal stability.[4][5]

Likely Degradation Pathways:

  • Autoxidation (Peroxide Formation): This is a free-radical chain reaction initiated by light, heat, or the presence of metal ions. While the long alkyl chains of this compound make it less volatile and reactive than diethyl ether, the ether linkage can still be a site for radical attack, leading to the formation of hydroperoxides.

  • Hydrolysis: The ether linkage is generally stable to hydrolysis, especially under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the C-O bond can occur, particularly at elevated temperatures.[11] This would result in the formation of octadecanol.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] While it is a solid at room temperature and not highly flammable, it is good practice to store it away from strong oxidizing agents.

  • Q2: How often should I test for peroxides in my opened container of this compound?

    • A2: For long-chain, solid ethers like this compound, the rate of peroxide formation is significantly lower than for liquid ethers. However, as a precautionary measure, it is advisable to test for peroxides every 6-12 months after opening the container, or more frequently if it is stored in a partially filled container with significant headspace.

  • Q3: Can I store this compound in a standard laboratory refrigerator?

    • A3: Yes, storing it in a standard laboratory refrigerator is acceptable and can help to minimize thermal degradation. Ensure the container is tightly sealed to prevent moisture absorption.

Stability and Degradation

  • Q4: Is this compound susceptible to photodegradation?

    • A4: While all organic molecules can be susceptible to photodegradation to some extent, the primary concern with ethers is peroxide formation, which can be initiated by light. Storing this compound in an opaque or amber container is a recommended practice to minimize light exposure.[12][13]

  • Q5: What are the expected degradation products of this compound under forced degradation conditions?

    • A5: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products.[14][15][16]

      • Acid/Base Hydrolysis: The primary degradation product would be octadecanol.[11]

      • Oxidation: This would likely lead to the formation of hydroperoxides at the carbon atom adjacent to the ether oxygen, followed by further degradation to various smaller molecules.[17]

      • Thermal Degradation: At high temperatures, cleavage of the C-O and C-C bonds can occur, leading to a complex mixture of smaller hydrocarbons. TGA can be used to determine the onset of thermal decomposition.[4][5]

      • Photodegradation: Exposure to UV light can initiate free-radical reactions, leading to peroxide formation and subsequent degradation products.[12][13]

Formulation and Compatibility

  • Q6: Are there any known incompatibilities of this compound with common APIs or excipients?

    • A6: this compound is generally considered to be a chemically inert excipient. However, as with any formulation, compatibility studies are essential.[18][19][20] Potential interactions could occur with:

      • Highly acidic or basic APIs: These could potentially catalyze the hydrolysis of the ether linkage over long-term storage, especially in the presence of moisture.

      • Strong oxidizing agents: These could promote oxidative degradation.

      • Excipients containing reactive impurities: For example, peroxides present in other excipients could initiate the degradation of this compound.[21]

  • Q7: How can I assess the compatibility of this compound with my API?

    • A7: A systematic drug-excipient compatibility study should be performed. This typically involves preparing binary mixtures of this compound and the API (often in a 1:1 ratio) and subjecting them to accelerated stability conditions (e.g., elevated temperature and humidity).[18][19][20] The mixtures are then analyzed at various time points using techniques such as:

      • DSC: To detect changes in melting points, which can indicate an interaction.[2][3]

      • HPLC or GC-MS: To quantify the API and detect the formation of any new degradation products.[7][8][9][10]

      • FTIR Spectroscopy: To identify changes in chemical bonds.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Purity Assessment

This protocol provides a general procedure for assessing the purity of this compound using DSC.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 100°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Determine the onset and peak of the melting endotherm. A sharp, single peak is indicative of high purity. The presence of shoulders or multiple peaks may suggest impurities. The melting point of pure this compound is approximately 58-60°C.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical forced degradation study under acidic conditions.

  • Sample Preparation: Prepare a solution or suspension of this compound (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Condition: Add 0.1 M hydrochloric acid to the sample.

  • Incubation: Incubate the sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample without acid should also be prepared and incubated under the same conditions.

  • Neutralization: After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the stressed and control samples by a stability-indicating analytical method, such as HPLC-MS, to identify and quantify any degradation products.[8][9]

Visualizations

Diagram 1: Troubleshooting Logic for SLN Formulation Issues

G start Inconsistent SLN Particle Size/Stability check_purity Assess this compound Purity start->check_purity check_params Review Processing Parameters start->check_params dsc_tga Perform DSC/TGA on Raw Material check_purity->dsc_tga protocol_review Standardize Homogenization Protocol (Temp, Time, Speed, Cooling) check_params->protocol_review surfactant_opt Optimize Surfactant Type and Concentration check_params->surfactant_opt dsc_tga->check_params Purity OK new_batch Source New Batch of Ether dsc_tga->new_batch Purity Issue Detected pass Problem Resolved new_batch->pass protocol_review->pass fail Problem Persists protocol_review->fail surfactant_opt->pass surfactant_opt->fail

Caption: Troubleshooting workflow for inconsistent SLN formulations.

Diagram 2: Potential Degradation Pathways of this compound

G cluster_oxidation Autoxidation cluster_hydrolysis Hydrolysis ether This compound (R-O-R) stress Stress Conditions (Light, Heat, O2, Acid/Base) ether->stress radical Ether Radical (R-O-R•) stress->radical Initiation protonated_ether Protonated Ether (R-O(H+)-R) stress->protonated_ether Protonation peroxy Peroxy Radical (R-O(O•)-R) radical->peroxy + O2 hydroperoxide Hydroperoxide (R-O(OOH)-R) peroxy->hydroperoxide + H• further_degradation Further Degradation Products (Aldehydes, etc.) hydroperoxide->further_degradation alcohol Octadecanol (R-OH) protonated_ether->alcohol + H2O (Acid/Base Catalyzed)

Caption: Major degradation pathways for this compound under stress.

References

  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). PMC. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. (n.d.). Unesp. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ijcrt.org. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ijpsonline.com. [Link]

  • Forced degradation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-ray Scattering. (2012). PubMed. [Link]

  • Thermogravimetry Differential Thermal Analysis (TG/DTA). (n.d.). EAG Laboratories. [Link]

  • Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. (n.d.). PLOS One. [Link]

  • Thermal Analysis TGA / DTA. (n.d.). folk.ntnu.no. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). ijpsr.com. [Link]

  • TGA Analysis in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. [Link]

  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). spectroscopyonline.com. [Link]

  • Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. (2012). NIH. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. [Link]

  • Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. (n.d.). PLOS One. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2025). ResearchGate. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (n.d.). PubMed. [Link]

  • Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. (n.d.). PubMed. [Link]

  • Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I. (2025). MDPI. [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). MDPI. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • Oxidative Transformation of Cyclic Ethers/Amines to Lactones/Lactams Using a DIB/TBHP Protocol. (2025). ResearchGate. [Link]

  • oxidative degradation. (n.d.). ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • Formulation Considerations and Applications of Solid Lipid Nanoparticles. (2013). pubs.scie.org. [Link]

  • Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems. (n.d.). PubMed. [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE. [Link]

  • Investigating Novel Methods for Formulating Solid Lipid Nanoparticles. (2024). Systematic Reviews in Pharmacy. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Dr. Hotha's Life Sciences LLC. [Link]

  • Optimum Surfactant Concentration for Preparation of Amiodarone Loaded Solid Lipid Nanoparticles: Theoretical Estimation Versus Experimental Results by Box-Behnken Design. (n.d.). Brieflands. [Link]

  • Impurities Analysis. (n.d.). SHIMADZU CORPORATION. [Link]

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024). sepsci.com. [Link]

  • GC AND GC/MS. (n.d.). Chemetrix. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.). ijcrt.org. [Link]

  • GC-MS phytochemical profiling, FTIR analyses, and antimicrobial activities of the oily fraction from the ethyl acetate. (2025). Zenodo. [Link]

  • Oxidative degradation of triblock-copolymer sur - University of Bristol Research Portal. (n.d.). research-information.bris.ac.uk. [Link]

Sources

Technical Support Center: Addressing Emulsion Instability in Drug Release Studies

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for addressing emulsion instability during drug release studies. Emulsions are thermodynamically unstable systems, and maintaining their integrity is paramount for ensuring accurate, reproducible drug release data and developing safe, effective, and stable drug products.[1]

Part 1: Troubleshooting Guide for Common Instability Phenomena

This section addresses the most common visual and physical signs of emulsion instability. Each issue is broken down into its probable causes, a logical diagnostic workflow, and scientifically-grounded solutions.

Issue 1: Creaming or Sedimentation Observed in the Emulsion

Problem: You observe a concentration of dispersed phase droplets at the top (creaming) or bottom (sedimentation) of your emulsion. While this is often reversible by shaking, it is a primary sign of instability that can precede more severe, irreversible breakdown.[2][3]

Causality: Creaming and sedimentation are driven by gravity and are governed by Stokes' Law. The rate of this separation is influenced by the density difference between the oil and water phases, the droplet size, and the viscosity of the continuous phase.[4] A larger density difference, bigger droplets, and lower continuous phase viscosity will all accelerate this process.[4][5]

Diagnostic & Solution Workflow

G cluster_observe Observation cluster_diagnose Diagnostic Steps cluster_solve Solutions observe Creaming or Sedimentation (Concentrated layer forms) check_density 1. Review Phase Densities Is there a large Δρ? observe->check_density Start Diagnosis measure_size 2. Measure Droplet Size (DLS) Is the average size > 1 µm? Is PDI high? check_density->measure_size sol_density Adjust Density (e.g., add weighting agents) [Not always feasible] check_density->sol_density If Yes measure_viscosity 3. Measure Viscosity Is continuous phase viscosity low? measure_size->measure_viscosity sol_size Reduce Droplet Size Increase homogenization energy (speed/time) measure_size->sol_size If Yes sol_viscosity Increase Continuous Phase Viscosity Add a thickener/stabilizer (e.g., xanthan gum, HPMC) measure_viscosity->sol_viscosity If Yes

Caption: Workflow for diagnosing and resolving creaming/sedimentation.

Issue 2: Flocculation and Coalescence Leading to Droplet Growth

Problem: Microscopic examination reveals that droplets are clumping together (flocculation) or merging to form larger droplets (coalescence). This is an irreversible process that directly leads to emulsion breakdown and significantly alters drug release profiles.[2][3]

Causality: Coalescence occurs when the thin liquid film separating droplets ruptures. This is often due to insufficient repulsive forces between droplets or a weak interfacial film provided by the emulsifier. Key factors include inadequate emulsifier concentration, incorrect emulsifier type (HLB mismatch), or unfavorable electrostatic interactions (low Zeta Potential).[3][6]

Diagnostic & Solution Workflow
  • Visual/Microscopic Confirmation: Confirm the presence of large, irregular droplets or clusters that do not redisperse upon gentle agitation.

  • Zeta Potential Analysis: This measurement is a key indicator of the electrostatic stability of a colloidal dispersion.[7] Highly charged particles will repel each other, preventing aggregation.[8]

    • Interpretation: A zeta potential value greater than |±30| mV generally indicates good electrostatic stability. Values between 0 and |±10| mV suggest instability and a high likelihood of aggregation.[9]

  • Review Emulsifier System:

    • Concentration: An insufficient amount of emulsifier is a common cause of coalescence.[3]

    • Hydrophile-Lipophile Balance (HLB): The HLB value indicates whether a surfactant is more water-soluble (high HLB) or oil-soluble (low HLB).[10] For stable oil-in-water (O/W) emulsions, hydrophilic surfactants with HLB values of 8-18 are required. For water-in-oil (W/O) emulsions, lipophilic surfactants with HLB values of 4-6 are suitable.[11] An optimal match between the emulsifier system's HLB and the required HLB of the oil phase is crucial for stability.[12][13]

Solutions
  • Increase Repulsive Forces: If the absolute zeta potential is low, consider adjusting the pH to increase surface charge or adding an ionic co-emulsifier.

  • Optimize Emulsifier Concentration: Incrementally increase the emulsifier concentration and re-evaluate droplet size and stability over time.

  • Re-evaluate HLB: If there's an HLB mismatch, select a new emulsifier or blend surfactants (e.g., Tween and Span series) to achieve the required HLB for your oil phase.[12][14]

Issue 3: Ostwald Ripening (Growth of Large Droplets at the Expense of Small Ones)

Problem: Over time, the average droplet size of the emulsion increases, and the size distribution broadens, even without visible coalescence. This is particularly problematic for nanoemulsions and formulations where the active pharmaceutical ingredient (API) has some solubility in the continuous phase.

Causality: Ostwald ripening is a diffusion-driven process where molecules from smaller droplets, which have higher surface energy and solubility, dissolve in the continuous phase and then deposit onto larger droplets.[2][15] This leads to the gradual disappearance of small droplets and the growth of large ones, ultimately destabilizing the emulsion.[16] The rate of ripening is influenced by the solubility of the dispersed phase in the continuous phase.[17]

Solutions
  • Reduce Dispersed Phase Solubility: The most effective strategy is to add a second, highly water-insoluble component (an "Ostwald ripening inhibitor") to the oil phase.[17] This component, having very low solubility in the continuous phase, creates an osmotic barrier that counteracts the diffusion of the more soluble API. For example, adding a small amount of a long-chain triglyceride (like corn oil) to an emulsion containing a more soluble oil can effectively inhibit ripening.[18][19]

  • Create a Monodisperse Population: A narrow particle size distribution (low Polydispersity Index, PDI) can reduce the driving force for ripening, as there is less difference in solubility between droplets.[16] This can be achieved through high-energy homogenization methods.[20]

Issue 4: Phase Inversion (e.g., O/W Emulsion Flips to a W/O Emulsion)

Problem: The emulsion abruptly changes its type, for example, from a low-viscosity, water-dispersible O/W system to a high-viscosity, oily W/O system. This is a catastrophic failure.

Causality: Phase inversion can be triggered by several factors:

  • Phase Volume Ratio: As the volume of the dispersed phase increases, the droplets become packed more tightly. There is a critical point (typically when the dispersed phase exceeds 60-70% of the total volume) where it is thermodynamically more favorable for the system to invert.[5]

  • Emulsifier Change: Adding an electrolyte can alter the solubility and packing of ionic emulsifiers, changing the effective HLB and causing inversion.[5]

  • Temperature Changes: For non-ionic surfactants containing polyoxyethylene groups, increasing the temperature can make them more lipophilic, favoring a transition from O/W to W/O. This is known as the Phase Inversion Temperature (PIT).[21]

Solutions
  • Control Phase Volume: Keep the concentration of the dispersed phase within a stable range, generally between 30% and 60%.[5]

  • Maintain a Stable Temperature: Store the emulsion in a cool place and avoid temperature cycling, especially if using temperature-sensitive non-ionic surfactants.[5]

  • Ensure Emulsifier Compatibility: Avoid mixing anionic and cationic emulsifiers, which can interact and precipitate.[3]

Part 2: Experimental Protocols & Data

Protocol 1: Droplet Size and Zeta Potential Analysis

This protocol is fundamental for quantifying the physical stability of your emulsion.

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument equipped with an Electrophoretic Light Scattering (ELS) module for zeta potential.[1]

  • Sample Preparation: Dilute the emulsion with the continuous phase (e.g., filtered, deionized water for an O/W emulsion) to the concentration recommended by the instrument manufacturer to prevent multiple scattering effects.[1]

  • Measurement:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • For droplet size, the instrument measures the fluctuations in scattered light intensity caused by Brownian motion to determine the mean hydrodynamic diameter and Polydispersity Index (PDI).[7]

    • For zeta potential, the instrument applies an electric field and measures the velocity of the droplets. This electrophoretic mobility is then converted to the zeta potential value.[7][8]

  • Data Analysis: Perform at least three measurements and average the results.[1] Track the mean droplet size, PDI, and zeta potential at regular intervals (e.g., T=0, 1 week, 1 month, 3 months) under specified storage conditions. An increase in droplet size and a decrease in the absolute value of zeta potential over time indicate instability.

Protocol 2: Accelerated Stability Testing via Centrifugation

This method uses mechanical stress to predict long-term stability against creaming.[1][22]

  • Procedure:

    • Place a precise volume of the emulsion into a graduated centrifuge tube.

    • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[1][22]

    • After centrifugation, carefully measure the height of any separated cream or sediment layer.[1]

  • Data Analysis: Calculate the Creaming Index (CI) as a percentage:

    • CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100 [1]

    • A lower CI value indicates greater stability. Compare the CI of different formulations to screen for the most robust candidates.

Data Reference Tables

Table 1: Interpreting Zeta Potential Values

Zeta Potential (mV)Stability Behavior
0 to ±10Highly Unstable / Prone to Aggregation
±10 to ±30Incipient Instability
> |±30|Good Physical Stability
> |±60|Excellent Stability
(Source: Synthesized from principles described in multiple sources)[8][9]

Table 2: Common Pharmaceutical Emulsifiers and Their HLB Values

EmulsifierChemical TypeHLB ValueTypical Use
Sorbitan Oleate (Span 80)Non-ionic4.3W/O Emulsifier
Sorbitan Monostearate (Span 60)Non-ionic4.7W/O Emulsifier
LecithinAmphoteric4-9O/W and W/O Emulsifier
Polysorbate 80 (Tween 80)Non-ionic15.0O/W Emulsifier
Polysorbate 20 (Tween 20)Non-ionic16.7O/W Emulsifier, Solubilizer
Sodium Lauryl Sulfate (SLS)Anionic40O/W Emulsifier
(Source: Synthesized from multiple sources)[14]

Part 3: Frequently Asked Questions (FAQs)

Q1: How does emulsion instability affect my drug release results? A1: Emulsion instability directly and significantly impacts drug release kinetics.

  • Coalescence and Droplet Growth: As droplets merge, the total surface area of the dispersed phase decreases. Since drug release is often a surface-area-dependent process, this leads to a slower, more variable release rate, compromising the intended therapeutic profile.

  • Creaming/Phase Separation: If the emulsion separates, the sample drawn for the release study will not be representative of the homogenous formulation. This can lead to highly erratic and non-reproducible results, showing either artificially high or low release depending on which layer is sampled.

Q2: My emulsion is stable at room temperature but fails under accelerated stability conditions (e.g., 40°C). What does this mean? A2: This is a critical observation. Accelerated stability studies are designed to predict long-term shelf life by stressing the formulation.[1] Failure at elevated temperatures suggests that the formulation lacks long-term robustness. The increased thermal energy at 40°C can:

  • Decrease the viscosity of the continuous phase, accelerating creaming.[5]

  • Increase the frequency and energy of droplet collisions, promoting coalescence.

  • Alter the properties of temperature-sensitive emulsifiers, reducing their effectiveness.[21] You must reformulate to improve stability, for instance, by adding a viscosity modifier or using a more robust emulsifier system. Relying solely on room temperature data can lead to product failure after launch.

Q3: What is the role of a co-emulsifier? A3: Using a combination of two or more emulsifiers often produces a more stable emulsion than a single emulsifier.[23] A common strategy is to combine a hydrophilic (high HLB) and a lipophilic (low HLB) surfactant. This combination allows for tighter packing at the oil-water interface, creating a more rigid and stable interfacial film that acts as a superior mechanical barrier to coalescence.

Q4: Can my API itself be causing the instability? A4: Absolutely. The API can be a major source of instability.

  • Interfacial Activity: Some APIs are surface-active and can interfere with the primary emulsifier at the droplet interface, weakening the interfacial film.

  • Electrolyte Effects: If the API is a salt, it can disrupt the electrostatic balance of the emulsion, compressing the electrical double layer around the droplets. This reduces the zeta potential and can lead to flocculation.

  • pH Changes: An acidic or basic API can alter the pH of the aqueous phase, which can affect the charge and efficacy of pH-sensitive emulsifiers.

Q5: Are there regulatory guidelines for emulsion stability testing? A5: Yes. Regulatory bodies like the FDA and international bodies like the ICH (International Council for Harmonisation) provide guidelines for stability testing. The ICH guideline Q1A(R2) is a core document outlining the requirements for stability testing of new drug substances and products, including the conditions (temperature, humidity) and time points for long-term and accelerated studies.[24][25][26] While these guidelines apply broadly, specific considerations for complex dosage forms like emulsions (e.g., droplet size analysis, phase separation monitoring) are expected as part of a robust stability program.[25]

Visual Logic Diagram

G cluster_destab Primary Destabilization Pathways cluster_causes Root Causes cluster_analysis Key Analytical Methods start Emulsion Instability Observed in Drug Release Study analysis_visual Macroscopic & Microscopic Observation start->analysis_visual grav Gravitational Separation (Creaming/Sedimentation) cause_grav Density Mismatch Low Viscosity Large Droplets grav->cause_grav agg Droplet Aggregation (Flocculation & Coalescence) cause_agg Low Zeta Potential Incorrect HLB Low Emulsifier Conc. agg->cause_agg diff Diffusional Migration (Ostwald Ripening) cause_diff Polydisperse System Dispersed Phase Solubility diff->cause_diff analysis_dls DLS (Size & PDI) cause_grav->analysis_dls analysis_rheo Rheology (Viscosity) cause_grav->analysis_rheo analysis_accel Accelerated Testing (Centrifugation, Temp.) cause_grav->analysis_accel cause_agg->analysis_dls analysis_els ELS (Zeta Potential) cause_agg->analysis_els cause_diff->analysis_dls analysis_visual->grav Identifies Pathway analysis_visual->agg Identifies Pathway analysis_visual->diff Identifies Pathway end_node Stable Emulsion & Reproducible Drug Release analysis_dls->end_node Guides Reformulation & Confirms Stability analysis_els->end_node Guides Reformulation & Confirms Stability analysis_rheo->end_node Guides Reformulation & Confirms Stability analysis_accel->end_node Guides Reformulation & Confirms Stability

Caption: Logical relationship between instability, causes, and analysis.

References

  • Study on the relationships between the oil HLB value and emulsion stabilization - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • MEASURING PARTICLE SIZE AND STABLIITY OF EMULSIONS: The Colloidal Dynamics ZetaProbe and AcoustoSizer. (n.d.). Retrieved January 6, 2026, from [Link]

  • Zeta Potential Measurement vs Particle Size Measurement: When to Use Each in Colloid Science? | Lab Manager. (n.d.). Retrieved January 6, 2026, from [Link]

  • From Formulation to Delivery: Understanding the Importance of Emulsifying Agents in Pharmaceuticals. (n.d.). Retrieved January 6, 2026, from [Link]

  • HLB - How to choose an emulsifier? - Greengredients®. (n.d.). Retrieved January 6, 2026, from [Link]

  • Emulsion instability phenomena – reasons and prevention - Biolin Scientific. (2025, January 21). Retrieved January 6, 2026, from [Link]

  • Stability study of O/W emulsions using zeta potential - JOCPR. (n.d.). Retrieved January 6, 2026, from [Link]

  • Study on the relationships between the oil HLB value and emulsion stabilization - RSC Publishing. (2023, August 18). Retrieved January 6, 2026, from [Link]

  • Using Zeta Potential in Product Formulation | Labcompare.com. (2023, October 13). Retrieved January 6, 2026, from [Link]

  • Types of Emulsifying agents used in Emulsion in Pharmaceuticals. (n.d.). Retrieved January 6, 2026, from [Link]

  • Cosmetic Stability Testing Guide | PDF | Emulsion | Ultraviolet - Scribd. (n.d.). Retrieved January 6, 2026, from [Link]

  • Stability Testing of Cosmetics | MakingCosmetics. (n.d.). Retrieved January 6, 2026, from [Link]

  • SOP for Emulsion Stability Testing in Creams. (2024, June 27). Retrieved January 6, 2026, from [Link]

  • The Effect of HLB Surfactant Value on The Characteristics of Emulsion Biodiesel Palm Oil Using Homogenizer - undip e-journal system. (n.d.). Retrieved January 6, 2026, from [Link]

  • Problems with Emulsions - Making Cosmetics. (n.d.). Retrieved January 6, 2026, from [Link]

  • Give two examples of emulsifying agents for O/W and W/O types of emulsions. - askIITians. (2025, March 4). Retrieved January 6, 2026, from [Link]

  • Emulsion Stability And Testing - Agno Pharmaceuticals. (n.d.). Retrieved January 6, 2026, from [Link]

  • Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Pharmaceutical Excipients | Emulsifiers & Stabilizing Agents - PharmaCompass.com. (n.d.). Retrieved January 6, 2026, from [Link]

  • Phase Inversion Emulsification - Aidic. (n.d.). Retrieved January 6, 2026, from [Link]

  • Tests for Predicting Emulsion / Suspension Stability - UL Prospector. (2013, October 25). Retrieved January 6, 2026, from [Link]

  • Instability of Emulsions | Creaming | Cracking | Phase Inversion | - YouTube. (2020, December 21). Retrieved January 6, 2026, from [Link]

  • Types of Emulsifiers Homogenization Enables Stable Emulsions - Pion Inc. (2016, September 19). Retrieved January 6, 2026, from [Link]

  • Phase Inversion Emulsification - Aidic. (n.d.). Retrieved January 6, 2026, from [Link]

  • How emulsions form and break? - Biolin Scientific. (2024, June 11). Retrieved January 6, 2026, from [Link]

  • Stability Problems of Emulsions and Methods to Overcome - Pharmaguideline. (n.d.). Retrieved January 6, 2026, from [Link]

  • Emulsion Stability Testing - LS Instruments. (n.d.). Retrieved January 6, 2026, from [Link]

  • Regulatory Guidelines on Stability Testing and Trending of Requirements | Request PDF. (2025, August 6). Retrieved January 6, 2026, from [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products - FDA. (n.d.). Retrieved January 6, 2026, from [Link]

  • Annex 10 - ICH. (n.d.). Retrieved January 6, 2026, from [Link]

  • A Review of Regulatory Guidelines on Stability Studies - The Journal of Phytopharmacology. (2019, July 12). Retrieved January 6, 2026, from [Link]

  • Guidelines for Pharmaceutical Stability Study | Pharmaguideline. (2012, October 8). Retrieved January 6, 2026, from [Link]

  • Coalescence in foams and emulsions: Similarities and differences | Request PDF. (2025, August 7). Retrieved January 6, 2026, from [Link]

  • Inhibition of Ostwald ripening in local anesthetic emulsions by using hydrophobic excipients in the disperse phase - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Ostwald ripening – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 6, 2026, from [Link]

  • Mechanisms of emulsion instability. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • (PDF) Ostwald ripening in emulsions and nanoemulsion - ResearchGate. (2025, August 5). Retrieved January 6, 2026, from [Link]

  • Nanoemulsion Encapsulation of Fat-Soluble Vitamins: Advances in Technology, Bioaccessibility and Applications - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Triple Phase Inversion of Emulsions Stabilized by Amphiphilic Graphene Oxide and Cationic Surfactants - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Impact of hydrophilic substances on Ostwald ripening in emulsions stabilized by varied hydrophilic group surfactants - PubMed. (2024, October 5). Retrieved January 6, 2026, from [Link]

  • Impact of emulsifier mixing and inhibitor type on Ostwald ripening of model food emulsions. (2025, May 22). Retrieved January 6, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Dioctadecyl Ether (Distearyl Ether) in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of dioctadecyl ether, also known as distearyl ether, for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties and performance in formulations, benchmarked against a structurally related but functionally distinct lipid, glyceryl tristearate (Tristearin).

Executive Summary: Nomenclature and Comparative Rationale

It is a critical preliminary point to establish that This compound and Distearyl Ether are synonymous terms for the same chemical compound: 1,1'-oxybis(octadecane) (CAS No. 6297-03-6).[1][2][3] Both names describe a molecule consisting of two 18-carbon alkyl chains (stearyl or octadecyl) linked by an ether bond.[2][3]

Given their identical nature, a direct comparison is not applicable. Instead, to provide a valuable and objective analysis for formulation scientists, this guide will compare this compound to Tristearin , a triglyceride composed of three stearic acid chains attached to a glycerol backbone via ester bonds.[4][5] This comparison is highly relevant as both are high-melting point, solid lipids used in similar applications, such as the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[4][6][7] The primary structural difference—the ether versus ester linkage—is the key determinant of their differing performance characteristics, particularly concerning chemical stability and interaction with other molecules.[8][9][10]

Section 1: Physicochemical Properties and the Significance of the Ether Linkage

The choice of a lipid excipient is foundational to the performance and stability of a drug delivery system. The decision between an ether- and an ester-linked lipid has profound implications for the formulation's shelf-life and in vivo behavior.

Molecular Structure and Properties

The core difference between this compound and tristearin lies in the central linkage. This compound possesses a chemically robust C-O-C ether bond, while tristearin features three ester bonds (-COO-).[2][4][5] This seemingly subtle difference dictates their stability, polarity, and molecular conformation.

Diagram: Molecular Structure Comparison

G cluster_0 This compound (Distearyl Ether) cluster_1 Tristearin (Glyceryl Tristearate) d_struct CH₃-(CH₂)₁₇ - O - (CH₂)₁₇-CH₃ d_bond Ether Linkage (C-O-C) t_struct CH₂-O-CO-(CH₂)₁₆-CH₃ | CH-O-CO-(CH₂)₁₆-CH₃ | CH₂-O-CO-(CH₂)₁₆-CH₃ t_bond Ester Linkages (R-COO-R')

Caption: Molecular structures of this compound and Tristearin, highlighting the central ether versus ester linkages.

Comparative Data Table

The following table summarizes the key physicochemical differences that influence formulation design and performance.

PropertyThis compound (Distearyl Ether)Tristearin (Glyceryl Tristearate)Significance in Formulation
Molecular Formula C₃₆H₇₄O[2][11]C₅₇H₁₁₀O₆[5]Affects molecular weight, packing, and crystallinity.
Molecular Weight 523.0 g/mol [2]891.5 g/mol Higher MW of tristearin can influence nanoparticle payload calculations.
Melting Point ~58-63 °C[3]~72 °C[5]High melting points are crucial for creating a solid matrix in SLNs at body temperature.
Chemical Linkage Ether (-O-)[12][13]Ester (-COO-)The ether bond is highly resistant to hydrolysis, whereas ester bonds are susceptible to both chemical and enzymatic degradation.
Chemical Stability High resistance to acid/base hydrolysis.Prone to hydrolysis, especially at non-neutral pH.This compound provides superior stability for formulations requiring a long shelf-life or passage through harsh pH environments (e.g., oral delivery).
Biodegradability Generally considered non-biodegradable.Biodegradable via lipase-mediated hydrolysis.Tristearin is preferred for applications where clearance of the excipient is critical. This compound's persistence may be a concern for some parenteral routes.

Causality Behind Experimental Choices: When developing a formulation, if the primary challenge is protecting an acid-labile drug or ensuring maximum shelf-life, the inherent stability of this compound makes it a superior candidate. Conversely, for many parenteral applications where biocompatibility and metabolic clearance are paramount, the biodegradable nature of tristearin is a significant advantage.[6]

Section 2: Performance in Solid Lipid Nanoparticle (SLN) Formulations

SLNs are colloidal carriers composed of a solid lipid core, offering advantages in controlled drug release and bioavailability enhancement.[14][15] The choice between this compound and tristearin as the core lipid significantly impacts the nanoparticle's critical quality attributes (CQAs).

Impact on Nanoparticle Stability and Drug Encapsulation

The stability of a lipid nanoparticle is a critical parameter, often assessed by monitoring particle size and zeta potential over time.[16]

  • This compound: The stable ether linkage prevents chemical degradation of the lipid matrix. However, its molecular structure may lead to the formation of a less ordered, or amorphous, crystalline structure. This less-perfect crystal lattice can create imperfections that are advantageous for accommodating drug molecules, potentially leading to higher encapsulation efficiency (EE) and preventing drug expulsion during storage.

  • Tristearin: While a highly biocompatible and stable lipid, tristearin's uniform triglyceride structure can form highly ordered, perfect crystals (polymorphism).[4][17] This perfection can be a drawback; as the lipid cools and crystallizes during storage, it can expel the encapsulated drug, leading to a decrease in EE and potential drug crystallization outside the nanoparticle.

Studies have shown that ether-linked lipids can form more stable bilayers and exhibit different hydration properties at the interface compared to their ester-linked counterparts, which can influence drug localization and retention within the nanoparticle.[8][10]

Section 3: Experimental Protocols for Formulation and Characterization

To provide a practical framework, this section details a standard, self-validating protocol for the preparation and characterization of SLNs. This methodology allows for a direct comparison of different lipid matrices under identical conditions.

Protocol 1: SLN Preparation by High-Shear Homogenization followed by Ultrasonication

This is a widely used, robust method for producing SLNs.[14][18][19]

Step-by-Step Methodology:

  • Preparation of Lipid Phase: Weigh 500 mg of the solid lipid (either this compound or Tristearin) and the lipophilic drug. Place them in a glass beaker and heat to 75-80°C (at least 5-10°C above the lipid's melting point) until a clear, homogenous molten lipid phase is obtained.[19]

  • Preparation of Aqueous Phase: In a separate beaker, dissolve a surfactant (e.g., Polysorbate 80, 1.5% w/v) in deionized water. Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes. This creates a coarse oil-in-water (o/w) emulsion.

  • Nanoparticle Formation by Ultrasonication: Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 15 minutes.

  • Cooling and Solidification: Transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a moderate speed until it cools down to room temperature. The cooling process solidifies the lipid droplets, forming the SLNs.

  • Storage: Store the final SLN dispersion at 4°C for characterization.

Diagram: SLN Preparation Workflow

G A 1. Prepare Lipid Phase (Lipid + Drug at ~80°C) C 3. High-Shear Homogenization (10,000 rpm, 15 min) A->C B 2. Prepare Aqueous Phase (Surfactant + Water at ~80°C) B->C D 4. Ultrasonication (15 min) C->D Hot Pre-emulsion E 5. Cooling on Ice Bath (Solidification) D->E Hot Nanoemulsion F Final SLN Dispersion E->F

Sources

The Ascendancy of Ether Lipids in mRNA Vaccine Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The unprecedented success of mRNA vaccines has catapulted lipid nanoparticles (LNPs) into the spotlight as the premier delivery vehicle for nucleic acid therapeutics.[1] Within the intricate four-component lipid architecture of these nanoparticles, the ionizable lipid stands as the undisputed cornerstone, governing mRNA encapsulation, endosomal escape, and ultimately, the potency of the vaccine.[2][3] While initial generations of ionizable lipids were predominantly ester-based, the field is witnessing a paradigm shift towards ether-linked lipids. This guide provides an in-depth comparative analysis of emerging ether lipids for mRNA vaccine delivery, offering a technical exploration for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Ether Advantage: Stability, Potency, and Beyond

The chemical nature of the bond linking the hydrophilic head group to the hydrophobic tails of an ionizable lipid profoundly influences its biological activity and physicochemical properties. Ether linkages, in contrast to the more common ester bonds, offer enhanced chemical stability against hydrolysis, a critical factor for both storage and in vivo circulation. This inherent stability, however, is just the beginning of the story. As we will explore, strategic incorporation of ether functionalities can lead to significant improvements in transfection efficiency and can be engineered for controlled biodegradability, addressing potential safety concerns associated with lipid accumulation.[4][5]

A Comparative Analysis of Emerging Ether Lipids

Here, we compare three promising classes of ether lipids that are shaping the future of mRNA delivery: Silicon Ether Lipids, Archaeal Tetraether Lipids, and Acid-Degradable Vinyl Ether Lipids.

Silicon Ether Lipids: Engineering for Potency and Rapid Clearance

Silicon ether lipids represent a novel class of ionizable lipids designed to address the challenge of lipid accumulation that can arise with repeated dosing. These lipids incorporate a silicon-ether bond that undergoes non-enzymatic hydrolysis in acidic aqueous environments, such as the endosome, breaking down into smaller, more easily cleared byproducts.[4][6]

A recent study demonstrated the superior performance of silicon ether lipids compared to established, clinically relevant ionizable lipids.[5][7] In a head-to-head in vivo comparison in mice, LNPs formulated with the silicon ether lipid GVS-18-B6 exhibited significantly higher mRNA expression in the liver compared to LNPs formulated with DLin-MC3-DMA (MC3), SM-102, and other benchmark lipids.[7]

Ionizable LipidMean Fluorescence Intensity (MFI) in LiverReference
GVS-18-B6 (Silicon Ether)~1.0 x 10^7[7]
DLin-MC3-DMA (MC3)~1.0 x 10^6[7]
SM-102~5.0 x 10^6[7]
Moderna Lipid 5~2.0 x 10^6[7]
LP-01~1.0 x 10^5[7]
Table 1: In vivo comparison of EGFP mRNA expression in the liver of mice 24 hours after a single 0.5 mg/kg intravenous dose of formulated LNPs. Data extracted from G. V. Subbarayan et al., ACS Nano, 2024.[7]

The enhanced potency of GVS-18-B6 is attributed to its optimal pKa for endosomal escape and its unique structural features.[7] Furthermore, pharmacokinetic studies revealed rapid clearance of GVS-18-B6 from the liver, with significantly lower levels remaining after 24 hours compared to MC3, highlighting its improved safety profile.[7]

Archaeal Tetraether Lipids: Nature's Blueprint for Stability and Endosomal Escape

Archaeal lipids are renowned for their exceptional stability, a consequence of their unique ether-linked, branched hydrocarbon chains. Tetraether lipids, which span the entire membrane, are particularly noteworthy for their potential to enhance the fusogenicity of LNPs, a critical step for endosomal escape.[8] While comprehensive in vivo comparative data is still emerging, preliminary studies suggest that the incorporation of archaeal tetraether lipids into LNP formulations can significantly improve mRNA transfection.[8] The proposed mechanism involves the promotion of a hexagonal H II phase transition within the endosomal membrane, which facilitates the release of the mRNA cargo into the cytoplasm.[8]

Acid-Degradable Vinyl Ether Lipids: pH-Sensitive Release for Enhanced Delivery

Acid-degradable lipids incorporating vinyl ether linkages offer a pH-sensitive mechanism for mRNA release. These linkages are stable at physiological pH but rapidly hydrolyze in the acidic environment of the endosome, leading to the disassembly of the LNP and the release of its mRNA payload. This "on-demand" release mechanism can significantly enhance the efficiency of mRNA delivery to the cytoplasm. While direct comparative studies with other ether lipids are limited, the principle of acid-labile linkers has been shown to improve the performance of LNP-mRNA complexes both in vitro and in vivo.

Experimental Workflows and Protocols

To facilitate the exploration and evaluation of these promising ether lipids, we provide the following detailed protocols.

Synthesis of Silicon Ether Ionizable Lipids (GVS-18-B6)

This protocol describes a general two-step synthesis for silicon ether ionizable lipids, as reported by Subbarayan et al. (2024).[7]

Diagram of the Synthesis Workflow for Silicon Ether Ionizable Lipids

cluster_step1 Step 1: Synthesis of Trisilyl Ether Intermediate cluster_step2 Step 2: Final Compound Synthesis trichlorosilane Trichlorosilane Precursor intermediate Trisilyl Ether Intermediate trichlorosilane->intermediate Nucleophilic Substitution alcohol cis-4-decenol alcohol->intermediate base1 Organic Base (e.g., Triethylamine) base1->intermediate intermediate_ref Trisilyl Ether Intermediate final_product GVS-18-B6 intermediate_ref->final_product Reaction amine Secondary Amine amine->final_product cluster_inputs Inputs cluster_process Microfluidic Mixing cluster_output Output lipid_solution Lipid Mixture in Ethanol (Ionizable Ether Lipid, DSPC, Cholesterol, PEG-Lipid) mixer Microfluidic Mixer lipid_solution->mixer mrna_solution mRNA in Citrate Buffer (pH 4.0) mrna_solution->mixer lnps mRNA-Laden LNPs mixer->lnps formulation LNP-mRNA Formulation injection Intravenous or Intramuscular Injection into Mice formulation->injection incubation Incubation Period (e.g., 24 hours) injection->incubation analysis Analysis of Target Organs incubation->analysis quantification Quantification of Protein Expression (e.g., Fluorescence, Bioluminescence) analysis->quantification

Sources

A Senior Application Scientist's Guide to Validating Dioctadecyl Ether Purity with GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of raw materials is a foundational requirement for experimental integrity and product safety. Dioctadecyl ether (also known as octadecyl ether or distearyl ether), a long-chain ether utilized in various pharmaceutical and research applications, is no exception.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of this compound, with a primary focus on the robust and highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method.

The Analytical Landscape: Choosing the Right Tool for Purity Assessment

While several methods can assess chemical purity, their applicability to a high-molecular-weight, thermally stable compound like this compound varies.[5] A comparative overview is essential to understand why GC-MS often emerges as the superior choice.

Comparison of Analytical Techniques
Technique Principle Applicability to this compound Strengths Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[6][7][8]Excellent. this compound is sufficiently volatile at typical GC operating temperatures.High specificity and sensitivity; provides structural information for impurity identification.[7][9]Requires derivatization for non-volatile impurities; instrumentation can be complex.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[10]Moderate. Can be used, but may lack the resolution for closely related impurities without specialized columns and detectors.Versatile for a wide range of compounds.[8][10]Lower resolution for long-chain aliphatic compounds compared to GC; may require chromophores for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.Good for structural confirmation. Unparalleled for structural elucidation.Not ideal for quantifying trace impurities without specialized techniques.
Melting Point Analysis Determines the temperature range over which a solid melts.[5]Limited. A depressed melting point can indicate impurities, but it is not specific or quantitative.[5]Simple and inexpensive.[5]Insensitive to small amounts of impurities; does not identify impurities.[5]

Expert Insight: For a compound like this compound, the primary concern is often residual starting materials or by-products from its synthesis, such as octadecanol or other long-chain hydrocarbons. GC-MS provides the necessary resolving power and specificity to separate and identify these structurally similar compounds, making it the gold standard for this application.[7]

Deep Dive: The Rationale Behind a GC-MS Method for this compound

A robust analytical method is not just a set of parameters; it's a system designed for accuracy and reproducibility. The choices made in developing a GC-MS method for this compound are grounded in the physicochemical properties of the analyte and potential impurities.

Logical Flow of GC-MS Purity Validation

Caption: Workflow for this compound Purity Validation by GC-MS.

Key Experimental Choices Explained
  • Column Selection: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is ideal. This choice is based on the "like dissolves like" principle; the non-polar this compound and its likely non-polar impurities will interact effectively with the stationary phase, allowing for separation based on boiling point differences.

  • Temperature Programming: Due to the high boiling point of this compound (approximately 131°C at 6 mmHg), a temperature-programmed analysis is necessary.[1] A typical program would start at a lower temperature to resolve any volatile impurities, then ramp up to a higher temperature to ensure the elution of the main component and any heavier impurities in a reasonable timeframe.

  • Injection Mode: A split injection is often employed to prevent column overloading with the highly concentrated main peak, which allows for better resolution and quantification of trace impurities.

  • Mass Spectrometer Parameters: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against established libraries like the NIST database for impurity identification.[9] The mass range should be set to scan from a low m/z (e.g., 40) to a value well above the molecular weight of this compound (522.97 g/mol ) to capture all potential fragments.[1][3]

A Self-Validating System: The Experimental Protocol

This protocol is designed to be self-validating by incorporating system suitability tests, ensuring the reliability of the results. The validation of the method should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[11][12][13]

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for testing

  • High-purity solvent (e.g., hexane or dichloromethane, GC grade)

  • Internal standard (e.g., eicosane, if quantitative analysis is required)

Instrumentation and Conditions
Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 7000D Triple Quadrupole MS or equivalentOffers high sensitivity and specificity.[14]
Column Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µmExcellent for resolving non-polar, high-boiling point compounds.[14]
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 150°C (hold 1 min), ramp to 320°C at 15°C/min, hold 10 minEnsures separation of volatile impurities and elution of the main analyte.
Inlet Split mode, 50:1 ratio, 300°CPrevents column overload and analyte degradation.
Injection Volume 1 µLStandard volume for capillary GC.
MS Source Electron Ionization (EI), 320°CStandard ionization technique for library matching.
MS Quadrupole 150°CStandard operating temperature.
Mass Range m/z 40-600Captures fragments of this compound and potential impurities.
Standard and Sample Preparation
  • Reference Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Sample Solution: Prepare the this compound test sample in the same manner as the reference standard.

  • System Suitability Solution: A solution of the reference standard can be used to check system performance.

Chromatographic Procedure and Data Analysis
  • System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be less than 2.0%.

  • Analysis: Inject the blank (solvent), followed by the reference standard solution and the sample solution.

  • Identification: The retention time of the main peak in the sample chromatogram should correspond to that of the reference standard.

  • Impurity Identification: Compare the mass spectra of any impurity peaks with the NIST mass spectral library. Potential impurities could include octadecanol, octadecane, or products from side reactions during synthesis.[15]

  • Purity Calculation: Calculate the purity of the this compound sample using the area percent method.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Interpreting the Data: A Comparative Example

The following table illustrates hypothetical data comparing the purity assessment of a this compound batch using GC-MS and HPLC.

Parameter GC-MS Results HPLC-UV Results
Purity (%) 99.6%99.8%
Number of Impurities Detected 31
Identified Impurities Impurity A (0.2%, Octadecanol), Impurity B (0.1%, C36 alkane), Impurity C (0.1%, unknown)Impurity X (0.2%, unknown)
Confidence in Identification High (Mass spectral library match >90%)Low (Based on retention time only)

Analysis: The GC-MS method not only provides a slightly more conservative (and likely more accurate) purity value but also successfully separates and identifies two distinct impurities that were not resolved or detected by HPLC. This highlights the superior specificity and diagnostic power of GC-MS for this application.

Logical Framework for Purity Assessment

Purity_Assessment_Logic cluster_input Input Data cluster_process Analytical Process cluster_output Output & Decision GC_Data GC-MS Chromatogram & Mass Spectra Identify_Main_Peak Identify Main Peak (Retention Time & MS) GC_Data->Identify_Main_Peak Detect_Impurity_Peaks Detect Impurity Peaks Identify_Main_Peak->Detect_Impurity_Peaks Identify_Impurities Identify Impurities (MS Library Search) Detect_Impurity_Peaks->Identify_Impurities Quantify_All_Peaks Quantify All Peaks (Area % Integration) Detect_Impurity_Peaks->Quantify_All_Peaks Impurity_Profile Impurity Profile (Identities & Levels) Identify_Impurities->Impurity_Profile Purity_Value Calculated % Purity Quantify_All_Peaks->Purity_Value Decision Accept / Reject Batch Purity_Value->Decision Impurity_Profile->Decision

Caption: Decision-making framework for batch release based on GC-MS data.

Conclusion

For the definitive purity validation of this compound, GC-MS stands out as the most suitable technique. Its ability to separate thermally stable, high-molecular-weight compounds and provide structural information for impurity identification is unmatched by other common analytical methods. By following a well-designed, self-validating protocol grounded in established principles of chromatography and mass spectrometry, researchers and drug development professionals can ensure the quality and consistency of this critical raw material, thereby safeguarding the integrity of their scientific work. This adherence to rigorous analytical standards is not merely a procedural formality but a cornerstone of scientific and pharmaceutical excellence.

References

  • Gerhardt, J., & Nicholson, G. (2003). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. Semantic Scholar. [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. [Link]

  • Pharma Growth Hub. (2022, April 19). Adjustment in GC parameters as per USP General Chapter 621 [Video]. YouTube. [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • European Pharmacopoeia. (n.d.). General Chapters. EDQM. [Link]

  • CAS Common Chemistry. (n.d.). Octadecyl ether. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaeli. [Link]

  • Wasta, I., & Ali, A. (2018). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Sciences and Research.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • PubChem. (n.d.). Distearyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients. [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Ionizable Lipids: A Comparative Efficacy Analysis of ALC-0315 and Dioctadecyl-Based Lipids in LNP Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ionizable Lipid - The Engine of mRNA Delivery

The unprecedented success of mRNA vaccines has thrust lipid nanoparticles (LNPs) into the scientific spotlight. These sophisticated delivery vehicles are responsible for protecting the fragile mRNA cargo and ensuring its delivery into the target cell's cytoplasm. At the heart of this success lies the ionizable cationic lipid, a component so critical that its design dictates the potency, safety, and overall efficacy of the therapeutic.[1][2]

Ionizable lipids are masterfully engineered molecules. They possess a unique pH-dependent charge: at the acidic pH used during formulation (~pH 4), they are positively charged, enabling the efficient encapsulation of negatively charged mRNA.[3][4][5] Upon entering the bloodstream (physiological pH ~7.4), they become nearly neutral, reducing systemic toxicity and preventing rapid clearance.[5][6][7] Once endocytosed by a target cell, the acidifying environment of the endosome protonates the lipid again, triggering a structural change that disrupts the endosomal membrane and releases the mRNA payload into the cytosol.[3][5]

This guide provides an in-depth comparison of two highly significant ionizable lipids:

  • ALC-0315 : A novel, clinically validated lipid that is a key component of the Pfizer-BioNTech COVID-19 vaccine, Comirnaty®.[1][8] It is characterized by its branched, shorter acyl chains and biodegradable ester linkages.[9][]

  • A Dioctadecyl-Based Analogue (DODMA) : Representing a foundational class of ionizable lipids, 1,2-dioleyloxy-3-dimethylaminopropane (DODMA) features long (C18) dioctadecyl tails and stable ether linkages. It is a widely studied lipid that provides a crucial benchmark for understanding structure-function relationships.[2][11]

This comparison will delve into their structural differences, the resulting impact on LNP physicochemical properties, and ultimately, their transfection efficacy. We will provide field-tested protocols and data-driven insights to empower researchers in selecting and optimizing LNP formulations for their specific therapeutic goals.

Structural and Mechanistic Profiles

ALC-0315: The Vanguard of Clinical Translation

ALC-0315, or [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate), is a state-of-the-art ionizable lipid.[12] Its structure is a testament to rational design for maximizing efficacy while minimizing toxicity.

  • Ionizable Headgroup : It features a tertiary amine headgroup that is readily protonated at acidic pH. The apparent pKa of the final LNP formulation is engineered to be in the optimal range of 6-7, ensuring a neutral surface charge in circulation but a positive charge within the endosome.[7][13]

  • Biodegradable Linkages : The acyl tails are connected to the headgroup via ester bonds.[9][] These bonds are susceptible to hydrolysis by endogenous esterase enzymes, promoting the lipid's degradation and clearance from the body. This biodegradability is a key factor in its improved safety profile compared to lipids with more stable ether linkages.

  • Branched Acyl Tails : The two branched hexyldecanoate tails contribute to a less ordered, more fluid lipid packing. This fluidity is hypothesized to enhance the lipid's ability to disrupt the endosomal membrane upon protonation, facilitating a more efficient release of the mRNA cargo.

DODMA: A Foundational Dioctadecyl-Based Lipid

DODMA represents an earlier but highly effective class of ionizable lipids characterized by long, unsaturated alkyl chains.

  • Ionizable Headgroup : Like ALC-0315, DODMA has a protonatable tertiary amine headgroup, allowing for pH-dependent charge modulation that is central to its function.[2][11]

  • Stable Ether Linkages : The two C18 (oleyl) tails are attached via ether bonds. These linkages are significantly more stable against enzymatic degradation than ester bonds. While this contributes to a longer biological half-life, it can also lead to concerns about lipid accumulation and potential long-term toxicity.

  • Long, Unsaturated Tails : The long C18 tails influence the lipid's geometry and interaction with other membrane components. The presence of unsaturation (a double bond in each oleyl chain) introduces a "kink" that prevents tight packing, which is crucial for the fusogenic properties required for endosomal escape.

Head-to-Head Comparison: Physicochemical Properties and Efficacy

The structural differences between ALC-0315 and DODMA have profound implications for LNP formulation, stability, and biological performance. The data presented below are representative values synthesized from multiple literature sources to illustrate typical performance characteristics.

Table 1: Physicochemical Properties of ALC-0315 and DODMA

FeatureALC-0315DODMA (Dioctadecyl-based)Rationale & Significance
Headgroup Tertiary AmineTertiary AmineEnables pH-dependent protonation, crucial for mRNA encapsulation and endosomal escape.[2][5]
Tail Linkage EsterEtherEster links allow for biodegradation, improving the safety profile. Ether links are more stable, potentially leading to lipid accumulation.[9]
Tail Structure Two branched C12 acyl chainsTwo unsaturated C18 alkyl chainsTail length and saturation affect membrane fluidity and fusogenicity, impacting endosomal escape efficiency.[3]
Typical LNP pKa ~6.1 - 6.4~6.5 - 6.8The pKa is critical for balancing safety (neutral at pH 7.4) and efficacy (cationic in the endosome).[2][7][13]

Table 2: Comparative LNP Performance Data (Representative Values)

ParameterALC-0315 FormulationDODMA FormulationCausality & Experimental Insight
Particle Size (nm) 80 - 10090 - 120Both lipids readily form LNPs within the optimal size range for cellular uptake (typically < 150 nm).[14] Size is primarily controlled by the formulation process (e.g., microfluidic flow rates).[4][15]
Polydispersity Index (PDI) < 0.15< 0.20A low PDI (< 0.2) indicates a monodisperse, homogenous population of nanoparticles, which is critical for reproducibility and regulatory approval.[15]
Encapsulation Efficiency > 95%> 90%The strong electrostatic interaction between the protonated lipid and mRNA at acidic formulation pH ensures high encapsulation for both lipid types.[1][3]
In Vivo Efficacy Very HighHighALC-0315 often demonstrates superior in vivo efficacy, which is attributed to its optimized structure for endosomal escape and its favorable safety profile due to biodegradability.[8][16]
Toxicity Profile LowerModerateThe biodegradable ester linkages in ALC-0315 significantly reduce concerns of long-term toxicity associated with lipid accumulation, a known issue for ether-linked lipids.[7]

Visualization of Key Processes

To better understand the practical workflows and underlying mechanisms, the following diagrams illustrate the LNP formulation process and the critical step of endosomal escape.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_post Downstream Processing A Lipid Mix (ALC-0315 or DODMA, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixer Microfluidic Device (e.g., Y-junction or Staggered Herringbone) A->Mixer B mRNA Cargo in Acidic Buffer (e.g., Citrate, pH 4.0) B->Mixer Dialysis Dialysis (TFF) vs. PBS (pH 7.4) to remove ethanol & raise pH Mixer->Dialysis Sterilize Sterile Filtration (0.22 µm filter) Dialysis->Sterilize Final Final LNP Suspension (Size, PDI, EE% QC) Sterilize->Final

Caption: Microfluidic workflow for reproducible LNP formulation.

Endosomal_Escape Uptake 1. LNP Uptake (Endocytosis) Bloodstream pH ~7.4 (Lipid is Neutral) Endosome 2. LNP in Endosome Endosome acidifies (pH drops to ~6.0) Uptake->Endosome Protonation 3. Lipid Protonation ALC-0315 / DODMA becomes positively charged Endosome->Protonation Interaction 4. Membrane Interaction Cationic LNP interacts with anionic endosomal lipids Protonation->Interaction Escape 5. Endosomal Escape Non-bilayer structures form, membrane destabilizes Interaction->Escape Release 6. mRNA Release mRNA enters cytoplasm for translation Escape->Release

Caption: pH-triggered mechanism of LNP endosomal escape.

Experimental Protocols for Efficacy Assessment

Authoritative and reproducible protocols are the bedrock of comparative studies. The following methods describe the standard workflows for creating, characterizing, and testing LNP efficacy.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formation of LNPs using a standard microfluidic system (e.g., NanoAssemblr Benchtop).

  • Preparation of Stock Solutions:

    • Lipid Stock (Organic Phase): Prepare a 25 mM total lipid stock solution in 100% ethanol. For a typical molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid), combine the required volumes of individual lipid stocks.[1] Ensure complete dissolution, warming gently if necessary.

    • mRNA Stock (Aqueous Phase): Thaw mRNA on ice. Dilute the mRNA in a 10-50 mM citrate or acetate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.

  • System Setup:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure the channels are clean and free of air bubbles.

    • Load the Lipid Stock into a syringe for the organic inlet and the mRNA Stock into a syringe for the aqueous inlet.

  • Microfluidic Mixing:

    • Set the flow rate ratio (FRR) of aqueous to organic phase to 3:1.

    • Set the total flow rate (TFR) to a value between 2-12 mL/min. A higher TFR generally results in smaller particles.[4]

    • Initiate the run to mix the two phases in the microfluidic cartridge. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.[17]

  • Purification and Buffer Exchange:

    • Collect the resulting nanoparticle suspension.

    • Immediately dialyze the LNP solution against sterile 1x PBS (pH 7.4) for at least 6 hours, or use tangential flow filtration (TFF), to remove ethanol and exchange the acidic buffer for a physiological buffer.[18][19]

  • Sterilization and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.[19]

    • Store the LNPs at 4°C for short-term use.

Protocol 2: LNP Characterization (Size, PDI, and Zeta Potential)

Accurate characterization is essential to ensure batch-to-batch consistency.

  • Sample Preparation:

    • For Size & PDI: Dilute the LNP suspension in 1x PBS (pH 7.4) to a suitable concentration (e.g., ~50 µg/mL mRNA).[15][18]

    • For Zeta Potential: Dilute the LNP suspension in water or a low-ionic-strength buffer like 0.1x PBS. High salt concentrations can screen the surface charge and give artificially low readings.[15][18]

  • Dynamic Light Scattering (DLS) for Size and PDI:

    • Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25°C.[15]

    • Transfer ~1 mL of the diluted sample into a clean cuvette.[20]

    • Place the cuvette in the instrument and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[15][21]

  • Electrophoretic Light Scattering (ELS) for Zeta Potential:

    • Use the same instrument, but with a specific folded capillary cell for zeta potential.

    • Inject the sample diluted in low-ionic-strength buffer into the cell.

    • The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility), from which the zeta potential is calculated.[14][15]

Protocol 3: In Vitro Transfection Efficacy Assay

This assay quantifies the functional delivery of mRNA by measuring the expression of a reporter protein.

  • Cell Culture:

    • One day prior to transfection, seed a relevant cell line (e.g., HeLa, HepG2) in a 96-well plate at a density that will result in ~80% confluency on the day of the experiment (e.g., 10,000 - 20,000 cells/well).[1][19]

  • LNP Treatment:

    • On the day of the experiment, dilute the LNP formulations (encoding a reporter like Firefly Luciferase) in complete cell culture medium to achieve final mRNA concentrations ranging from 10 ng/well to 500 ng/well.

    • Remove the old media from the cells and gently add 100 µL of the LNP-containing media to each well.[22][23]

  • Incubation:

    • Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for LNP uptake, endosomal escape, and protein expression.

  • Quantification of Protein Expression:

    • After 24 hours, lyse the cells using a suitable lysis buffer (e.g., Promega's Cell Lysis Buffer).[1]

    • Add a luciferase substrate (e.g., Luciferin) to the cell lysate.[19]

    • Immediately measure the resulting bioluminescence using a plate-reading luminometer.

    • Express the results as Relative Light Units (RLU) per well or normalize to total protein content to compare the transfection efficiency of the different LNP formulations.

Conclusion and Future Outlook

The comparison between the clinically-proven ALC-0315 and the foundational dioctadecyl-based lipid DODMA highlights the remarkable evolution of ionizable lipid design.

  • ALC-0315 represents the current gold standard for applications requiring high efficacy and a superior safety profile, making it ideal for vaccines and therapeutics intended for broad human use.[8][16] Its biodegradability is a critical feature that addresses the safety concerns associated with earlier-generation lipids.

  • DODMA and other dioctadecyl-based lipids remain valuable tools for research and development. They are effective delivery agents and provide a cost-effective platform for preclinical studies, mechanistic investigations, and applications where long-term lipid accumulation is less of a concern.[2]

The choice of ionizable lipid is a critical decision in the drug development process. For researchers and developers, the path forward involves a clear-eyed assessment of the therapeutic application. Factors such as the target tissue, required dosing regimen, and the acceptable safety margin will ultimately guide the selection. As the field continues to advance, we can anticipate the emergence of next-generation lipids with even greater potency, tissue specificity, and enhanced safety, further expanding the transformative potential of nucleic acid therapies.

References

  • Sartorius. (2023, August 12). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution.
  • MDPI. (n.d.). Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability.
  • Sabnis, S., et al. (2022, July 3). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC.
  • Guan, S., et al. (n.d.). mRNA lipid nanoparticle formulation, characterization and evaluation. PMC - NIH.
  • Biophysical Society. (n.d.). Wrap, Pack, Release: Phase Transition of mRNA Lipid Nanoparticles Under the Computational Microscope.
  • Ramachandran, S., et al. (2022, December 22). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. JoVE.
  • MDPI. (2026, January 4). Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery.
  • Broadest - Best Biopharmaceutical And CRO. (2025, February 24). ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery.
  • SCIEX. (n.d.). Structural characterization of the cationic lipid nanoparticle component, ALC-0315, and its impurities using electronactivated dissociation (EAD)-based MS/MS fragmentation.
  • ACS Nano. (2024, June 17). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen.
  • Park, J., et al. (n.d.). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. PMC.
  • Chen, K., et al. (n.d.). Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor. PMC - PubMed Central.
  • Malvern Panalytical. (2024, September 13). Zetasizer RNA-LNP DLS Size Protocol.
  • PubMed. (2025, October 28). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles.
  • Avanti Research. (n.d.). Things to Consider When Choosing a Cationic Lipid for Your Formulation.
  • PubMed. (2025, February 3). ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination.
  • ResearchGate. (n.d.). Molecular structure of ALC-0315.
  • Paunovska, K., et al. (n.d.). Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles. PMC.
  • PMC - NIH. (n.d.). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen.
  • ResearchGate. (2025, December 20). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles.
  • Elveflow. (2023, February 8). LNP characterization guidelines: Size, PDI, Morphology.
  • Inside Therapeutics. (2025, February 10). LNP characterization guidelines: Size, PDI, Morphology.
  • ResearchGate. (2024, June 17). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen.
  • Iopscience.iop.org. (2025, October 28). Application of DODMA and Derivatives in Cationic Nanocarriers for Gene Delivery.
  • ACS Publications. (2025, October 8). Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape.
  • Microfluidics. (n.d.). Lipid Nanoparticle Formulation Technology.
  • a-comparative-study-of-cationic-lipid-enriched-lnps-for-mrna-vaccine-delivery. (2025, October 21). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery.
  • Xiong, H., et al. (2020). New Applications of Lipid and Polymer-Based Nanoparticles for Nucleic Acids Delivery.
  • Barnett Technical Services. (n.d.). Lipid Nanoparticle Characterization: Size, Charge & Stability.
  • BOC Sciences. (n.d.). Ionizable Lipids for RNA Delivery.
  • CD Bioparticles. (n.d.). Lipid Nanoparticles for Drug Delivery.
  • Precision Nanosystems. (2022, March 17). Rapid optimisation of mRNA LNP using microfluidics: Equipment, formulation and process.
  • PubMed Central. (n.d.). Orally Administered Natural Lipid Nanoparticle-Loaded 6-Shogaol Shapes the Anti-Inflammatory Microbiota and Metabolome.

Sources

Navigating the Labyrinth of Lipid Excipients: A Comparative Safety Guide to Dioctadecyl Ether and its Alternatives for Therapeutic Use

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Development Community

In the intricate landscape of advanced drug delivery, the choice of excipients is a critical determinant of both therapeutic efficacy and patient safety. Among the myriad of components that constitute lipid-based nanoparticle (LNP) systems, structural lipids provide the foundational integrity of the carrier. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth evaluation of the safety profile of dioctadecyl ether, contextualized through a comparative analysis with commonly employed alternative lipids. We will dissect the causal relationships behind experimental choices in safety assessment and provide actionable protocols for your own development programs.

The Ether Linkage: A Double-Edged Sword of Stability and Scrutiny

The term "this compound" in the context of therapeutic nanoparticles typically refers to a class of lipids where the hydrocarbon chains are linked to the glycerol backbone via an ether bond, in contrast to the more common ester linkage found in natural phospholipids. This chemical distinction is not trivial; it imparts significant properties to the lipid and, by extension, to the nanoparticle.

Ether-linked lipids, such as 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DHPC), offer enhanced chemical stability against hydrolysis compared to their ester-linked counterparts like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[1][2][3] This increased stability can be advantageous for prolonging the shelf-life of a drug product and maintaining its integrity in vivo. However, this same resistance to degradation can raise important toxicological questions regarding the long-term fate and potential accumulation of these lipids in the body.

While synthetic ether lipid analogs have been explored for their therapeutic properties, including cytostatic and cytotoxic effects, their primary role in modern drug delivery is as a structural component.[4] It is in this capacity that a thorough understanding of their safety is paramount.

A Comparative Framework for Safety Assessment

To objectively evaluate the safety of this compound-containing nanoparticles, we will compare them against well-established ester-linked phospholipids:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A saturated, ester-linked phospholipid known for forming rigid, stable bilayers. It is a key component in many clinically advanced LNP formulations, including mRNA vaccines.[5][6]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated, ester-linked phospholipid often used as a "helper lipid" to facilitate the endosomal escape of the nanoparticle's payload.[7][8][9]

The safety evaluation will be structured around three pillars of preclinical toxicology: in vitro cytotoxicity, hemocompatibility, and in vivo toxicity and biodistribution.

Table 1: Comparative Physicochemical and Safety Attributes of Structural Lipids
FeatureThis compound (Ether-linked lipids)DSPC (Ester-linked, saturated)DOPE (Ester-linked, unsaturated)
Chemical Stability High (resistant to hydrolysis)[1][2]Moderate (susceptible to hydrolysis)Lower (susceptible to hydrolysis and oxidation)
Bilayer Rigidity Generally high, but can be modulatedHighLow (promotes non-bilayer structures)
In Vitro Cytotoxicity Dependent on specific structure and concentrationGenerally low[10]Concentration-dependent, can be cytotoxic at high concentrations[10][11]
Hemocompatibility Data is sparse; requires empirical testingGenerally goodCan induce hemolysis at higher concentrations
In Vivo Fate Slower degradation, potential for accumulation[1]Metabolized by lipases[12]Metabolized by lipases
Regulatory Status Varies; may be considered a novel excipientGenerally Recognized as Safe (GRAS) for some routes[5][13]Used in approved products, but safety is formulation-dependent

Experimental Protocols for Safety Evaluation

A robust safety assessment is built on a foundation of well-designed and validated experimental protocols. Here, we provide detailed methodologies for key in vitro safety assays.

Experimental Workflow: In Vitro Safety Assessment of Lipid Nanoparticles

G cluster_prep Nanoparticle Formulation cluster_assays In Vitro Safety Assays cluster_analysis Data Analysis and Interpretation formulation Formulate LNPs with This compound vs. Alternatives cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) formulation->cytotoxicity hemolysis Hemolysis Assay formulation->hemolysis uptake Cellular Uptake and Endosomal Escape formulation->uptake compare_cyto Compare IC50 values cytotoxicity->compare_cyto compare_hemo Compare % Hemolysis hemolysis->compare_hemo correlate Correlate with physicochemical properties (size, charge) uptake->correlate compare_cyto->correlate compare_hemo->correlate

Caption: Workflow for the in vitro safety evaluation of lipid nanoparticles.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses the impact of the lipid nanoparticles on cell metabolic activity, a proxy for cell viability.

1. Cell Seeding:

  • Seed a relevant cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 104 cells/well.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Nanoparticle Treatment:

  • Prepare serial dilutions of the test nanoparticles (formulated with this compound and alternatives) and control formulations in cell culture medium.

  • Replace the existing medium with the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for 24, 48, or 72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control.

  • Plot cell viability against nanoparticle concentration and determine the IC50 (the concentration at which 50% of cells are non-viable).

Protocol 2: Hemocompatibility Assessment via Hemolysis Assay

This protocol evaluates the lytic effect of nanoparticles on red blood cells (RBCs), a critical measure of blood compatibility.[14][15][16][17][18]

1. Preparation of Red Blood Cells:

  • Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).

  • Centrifuge the blood at 1000 x g for 5 minutes to pellet the RBCs.

  • Wash the RBC pellet three times with sterile phosphate-buffered saline (PBS).

  • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

2. Nanoparticle Incubation:

  • In a 96-well plate, add 100 µL of the 2% RBC suspension to 100 µL of serial dilutions of the test nanoparticles in PBS.

  • Include PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Incubate the plate at 37°C for 2 hours with gentle agitation.

3. Measurement of Hemolysis:

  • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

4. Data Analysis:

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • According to ASTM F756-00, materials causing more than 5% hemolysis are generally considered hemolytic.

In Vivo Safety Considerations: Beyond the Petri Dish

While in vitro assays provide valuable initial screening data, the ultimate assessment of safety comes from well-designed in vivo studies.[19][20][21][22]

Key In Vivo Endpoints for Lipid Nanoparticle Safety
  • Acute and Chronic Toxicity: Graded doses of the nanoparticles are administered to animal models (typically rodents) to determine the maximum tolerated dose (MTD). Observations include changes in body weight, clinical signs of distress, and post-mortem histopathological analysis of major organs.

  • Biodistribution and Pharmacokinetics: The nanoparticles are often labeled (e.g., with a fluorescent dye or radiolabel) to track their distribution and clearance from the body over time. This helps to identify potential sites of accumulation and long-term toxicity.[20][23]

  • Immunogenicity: The potential of the nanoparticles to elicit an immune response is assessed by measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the production of antibodies against the nanoparticle components.[24][25]

Logical Framework for In Vivo Toxicity Studies

G cluster_design Study Design cluster_execution Study Execution cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., Mice, Rats) dosing Determine Dose Levels and Administration Route animal_model->dosing administer Administer Nanoparticles dosing->administer monitor Monitor Clinical Signs and Body Weight administer->monitor collect Collect Blood and Tissues at Time Points monitor->collect biodistribution Quantify Nanoparticle Distribution collect->biodistribution histopathology Histopathological Examination of Organs collect->histopathology immunology Measure Cytokines and Antibodies collect->immunology

Caption: A logical workflow for conducting in vivo toxicity studies of lipid nanoparticles.

Regulatory Landscape and Future Directions

The use of novel excipients, including certain ether lipids, in parenteral drug products is subject to rigorous regulatory scrutiny.[24][26] Unlike well-established excipients listed in the FDA's Inactive Ingredient Database, a novel excipient requires a comprehensive safety data package, often comparable to that of a new active pharmaceutical ingredient.[23][27][28][29]

The choice between an ether-linked and an ester-linked lipid is a balance between stability and biodegradability. While the enhanced stability of ether lipids is attractive for formulation development, the potential for long-term accumulation necessitates a thorough and proactive toxicological evaluation. Future research should focus on developing biodegradable ether lipids that retain their stability advantages while mitigating the risks of long-term tissue accumulation.[30]

References

  • Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero- 3-phosphocholine). (2020). Fundamental Toxicological Sciences, 7(1), 1-8. [Link]

  • Raknes, I., et al. (2006). The cytotoxicity of liposomes on primary cultures of rainbow trout gill cells and on EPC cells. Cell Biology and Toxicology, 22(5), 329-340. [Link]

  • Nema, S., & Brendel, R. J. (2010). Excipients for parenteral dosage forms: regulatory considerations and controls. In Pharmaceutical Dosage Forms-Parenteral Medications (3rd ed.). CRC Press. [Link]

  • Whitehead, K. A., et al. (2013). Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery. Proceedings of the National Academy of Sciences, 110(32), 13268-13273. [Link]

  • Dobrovolskaia, M. A., et al. (2008). Method for Analysis of Nanoparticle Hemolytic Properties in Vitro. Nano Letters, 8(8), 2180–2187. [Link]

  • Safety Data Sheet 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. (n.d.). Metasci. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Singh, S., et al. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Sciences, 109(1), 51-73. [Link]

  • Best practices in dealing with novel excipients. (2020, February 16). Biopharma Excellence. [Link]

  • Analysis of Hemolytic Properties of Nanoparticles. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Ameloot, P., et al. (2018). Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. International Journal of Molecular Sciences, 19(5), 1305. [Link]

  • Considerations for Introducing Novel Excipients in DP Formulations, Across All Modalities. (n.d.). CASSS. [Link]

  • Best Practices in Dealing with Novel Excipients. (2019, December 13). Biopharma Excellence. [Link]

  • Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. (2024). MDPI. [Link]

  • Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance. (2024). ACS Nano. [Link]

  • Zhao, Y., et al. (2023). Negatively charged phospholipids doped liposome delivery system for mRNA with high transfection efficiency and low cytotoxicity. Frontiers in Bioengineering and Biotechnology, 11, 1184949. [Link]

  • Shpak, A. V., & Solovyeva, M. E. (2022). Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility. International Journal of Molecular Sciences, 23(19), 11252. [Link]

  • Drugs Inactive Ingredients Database. (n.d.). John Snow Labs. [Link]

  • Inactive Ingredients Database Download. (2025, October 22). FDA. [Link]

  • Ether lipid. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • MSDS of 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine. (2025, October 27). Capot Chemical. [Link]

  • 1,2-Distearoyl-sn-glycero-3-PC Mechanisms, Clinical Applications, and Research Perspectives. (2025, April 22). Active Biopharma. [Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024). MDPI. [Link]

  • Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance. (2024, April 3). ResearchGate. [Link]

  • Derksen, J. T., et al. (1987). In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 903(1), 1-8. [Link]

  • Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation. (2018). ACS Central Science, 4(1), 133–141. [Link]

  • FDA Inactive Ingredient Database. (2021, December 9). Pharma Specialists. [Link]

  • Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine. (2024, October 16). ResearchGate. [Link]

  • Evaluation of the in vivo Preclinical Toxicity of Targeted Nanoparticles. (n.d.). IntechOpen. [Link]

  • DeGrip, W. J., et al. (2012). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal, 102(3), 507-516. [Link]

  • Fonseca-Gomes, J., et al. (2020). In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. International Journal of Nanomedicine, 15, 8609–8621. [Link]

  • Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. (2025, August 6). ResearchGate. [Link]

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. (n.d.). PubChem. [Link]

  • Exploring the in vivo toxicity of nanoparticles. (2017). ResearchGate. [Link]

  • Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles. (2024). ResearchGate. [Link]

  • Sedic, M., et al. (2018). Safety Evaluation of Lipid Nanoparticle-Formulated Modified mRNA in the Sprague-Dawley Rat and Cynomolgus Monkey. Veterinary Pathology, 55(2), 341-354. [Link]

  • Guler, S. D., et al. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Biophysical Journal, 97(7), 1961–1971. [Link]

  • In vivo toxicity studies using different types of nanoparticles. (n.d.). ResearchGate. [Link]

  • GRAS Notice GRN 1105 Agency Response Letter. (2023, June 14). FDA. [Link]

Sources

Structural and functional roles of ether lipids vs ester lipids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural and Functional Roles of Ether Lipids vs. Ester Lipids

For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid species is paramount. While often grouped under the umbrella of glycerophospholipids, ether-linked and ester-linked lipids represent two distinct classes with profound differences in their chemical stability, their influence on membrane architecture, and their roles in critical cellular signaling pathways. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, to illuminate the unique biology of these vital molecules.

Part 1: The Core Structural Distinction: The sn-1 Linkage

The fundamental difference between ether and ester glycerophospholipids lies in the chemical nature of the bond at the sn-1 position of the glycerol backbone.[1]

  • Ester Lipids (Diacyl Phospholipids): These are the most common type of phospholipid in most mammalian cells.[1] They feature a fatty acid attached to the sn-1 carbon of the glycerol backbone via an ester bond (R-COO-R'). This linkage includes a carbonyl (C=O) group.[2]

  • Ether Lipids: In this class, a fatty alcohol is attached to the sn-1 carbon through an ether bond (R-O-R').[3] This linkage lacks the carbonyl group present in ester lipids. Ether lipids can be further subdivided:

    • Alkyl Lipids: Possess a saturated ether linkage (e.g., 1-O-alkyl-).

    • Plasmalogens (Alkenyl Lipids): Contain an unsaturated vinyl-ether bond at the sn-1 position (e.g., 1-O-alk-1'-enyl-).[4] Plasmalogens are a significant subclass, accounting for up to 20% of the total phospholipid pool in mammals.[3]

This seemingly minor variation in a single chemical bond has significant downstream consequences for the molecule's shape, chemical reactivity, and biological function.

Caption: Core structural difference at the sn-1 position.

Part 2: Divergent Physicochemical Properties & Membrane Architecture

The absence of the carbonyl oxygen in the ether linkage profoundly alters the lipid's conformation, leading to distinct biophysical properties of the membranes they inhabit.[1]

Chemical Stability: The ether bond is chemically more stable and resistant to cleavage by many phospholipases and acidic conditions compared to the ester bond.[5][6] This increased stability is a key reason why extremophilic archaea, which thrive in harsh environments, utilize ether lipids exclusively in their cell membranes.[6] The ester bond, being more labile, is susceptible to hydrolysis, which is a critical aspect of its role in dynamic signaling cascades.

Membrane Packing and Fluidity: Ether lipids generally promote a more ordered and tightly packed membrane structure.[1] The lack of the bulky carbonyl group allows the hydrocarbon chains to lie more parallel and closer together. This can lead to thicker and stiffer bilayers compared to their ester-linked counterparts.[7] Studies comparing dipalmitoylphosphatidylcholine (DPPC, an ester lipid) with dihexadecylphosphatidylcholine (DHPC, an ether lipid) have shown that the ether-linked lipid forms a more condensed, interdigitated gel phase at lower hydration levels.[8][9]

membrane_packing cluster_ester Ester Lipid Bilayer cluster_ether Ether Lipid Bilayer e_h1 e_t1 ~~ e_h1->e_t1 e_h2 e_t2 ~~ e_h2->e_t2 e_h3 e_t3 ~~ e_h3->e_t3 e_h4 e_h5 e_h6 e_t4 ~~ e_t4->e_h4 e_t5 ~~ e_t5->e_h5 e_t6 ~~ e_t6->e_h6 label_ester Less Ordered More Fluid t_h1 t_t1 || t_h1->t_t1 t_h2 t_t2 || t_h2->t_t2 t_h3 t_t3 || t_h3->t_t3 t_h4 t_h5 t_h6 t_t4 || t_t4->t_h4 t_t5 || t_t5->t_h5 t_t6 || t_t6->t_h6 label_ether More Ordered Tightly Packed

Caption: Comparative packing of lipids in a bilayer.

Quantitative Comparison of Membrane Properties

PropertyEster Lipids (e.g., DPPC)Ether Lipids (e.g., DHPC)Causality & Significance
Chemical Stability Lower; susceptible to hydrolysisHigher; resistant to acid/base and many lipasesThe ether bond's stability provides resilience in harsh chemical environments and resistance to enzymatic degradation.[5][6]
Area per Lipid (A) ~62.9 Ų (at 50°C)~65.1 Ų (at 48°C)The slightly larger area for DHPC in the fluid phase is contrary to the tighter packing in the gel phase, indicating complex hydration and conformational effects.[8][9]
Water Permeability (P_f) 0.027 cm/s (at 50°C)0.022 cm/s (at 48°C)The slightly lower permeability of ether lipid bilayers is consistent with a more ordered structure that impedes solute transport.[8][9]
Membrane Fusion Less prone to non-lamellar phasesPromotes formation of non-lamellar hexagonal structuresEther lipids' tendency to form non-bilayer structures is thought to lower the energy barrier for membrane fusion events, like vesicle trafficking and neurotransmitter release.[3][10][11][12]

Part 3: Functional Dichotomy in Cellular Processes

The structural and physical differences between ether and ester lipids translate into distinct functional roles in cell biology, particularly in signaling, stress response, and disease.

Signaling Hubs and Second Messengers

Both lipid classes serve as reservoirs for potent signaling molecules, but the nature of these molecules and their release mechanisms differ significantly.

  • Ether Lipids as Precursors to Platelet-Activating Factor (PAF): Ether lipids are the essential precursors for the synthesis of Platelet-Activating Factor (PAF), a powerful signaling phospholipid.[13][14] PAF is a 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, meaning it has an ether link at sn-1 and a very short acetyl group at sn-2.[15] It is a key mediator in inflammation, platelet aggregation, and anaphylaxis, acting at picomolar concentrations.[14][16] Its synthesis from a stable ether lipid precursor allows for rapid, on-demand production in response to stimuli.[14]

paf_signaling cluster_membrane Cell Membrane PAFR PAF Receptor (GPCR) PLC Phospholipase C (PLC) PAFR->PLC activates PAF Platelet-Activating Factor (PAF) PAF->PAFR binds IP3 IP₃ PLC->IP3 generates DAG DAG PLC->DAG generates Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Response Cellular Response (Inflammation, Aggregation) PKC->Response

Caption: Simplified Platelet-Activating Factor (PAF) signaling pathway.

  • Ester Lipids as the Primary Source of Arachidonic Acid: The ester bond at the sn-2 position of diacyl phospholipids is a major storage site for polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA). In response to stimuli, the enzyme phospholipase A₂ (PLA₂) specifically cleaves this ester bond to release free AA. AA is then metabolized into a vast family of inflammatory mediators called eicosanoids (prostaglandins, leukotrienes, etc.), which regulate processes from pain and fever to blood pressure. The lability of the ester bond is crucial for this rapid, enzyme-mediated release.

Resistance to Oxidative Stress and Role in Ferroptosis
  • Antioxidant Function: The vinyl-ether bond of plasmalogens is highly susceptible to oxidation.[4] This has led to the hypothesis that plasmalogens act as sacrificial antioxidants, protecting other essential lipids and proteins from damage by reactive oxygen species (ROS).[3][17] This function is particularly critical in tissues with high metabolic activity and oxygen consumption, such as the brain and heart, where plasmalogen levels are exceptionally high.[4]

  • Ferroptosis Regulation: Ferroptosis is a form of iron-dependent cell death driven by lipid peroxidation. The role of ether lipids here is complex and context-dependent. Polyunsaturated ether phospholipids (PUFA-ePLs), synthesized in peroxisomes, can act as substrates for lipid peroxidation, thus promoting ferroptosis.[18][19] Conversely, some studies suggest that endogenous ether lipids can also protect against ferroptotic cell death, possibly by acting as "oxidative sinks".[20][21] This dual role makes the ether lipid biosynthetic pathway a potential therapeutic target in diseases like cancer, where inducing ferroptosis is a desirable outcome.[20][22][23] In some cancers, lower circulating levels of ether lipids are associated with a worse prognosis.[24]

Implications in Disease

Defects in ether lipid metabolism, particularly plasmalogen biosynthesis which begins in the peroxisome, are linked to severe human disorders like Zellweger syndrome and rhizomelic chondrodysplasia punctata (RCDP).[13][25] Furthermore, altered ether lipid levels are implicated in a range of complex diseases:

  • Cancer: Tumor cells often exhibit elevated levels of ether lipids.[8] This metabolic shift is thought to alter membrane fluidity and signaling pathways to promote tumor growth and metastasis.[20][26][27][28]

  • Neurological Disorders: The brain is highly enriched in plasmalogens, which are critical for myelin sheath integrity and neuronal function.[4] Deficiencies have been linked to Alzheimer's disease and other neurodegenerative conditions.[25]

Part 4: Experimental Methodologies for Differentiation and Analysis

Distinguishing and quantifying ether and ester lipid isomers is a significant analytical challenge because they can have identical masses and similar chromatographic behavior.[29][30] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[2]

Protocol: LC-MS/MS Analysis of Ether and Ester Phospholipids

This protocol provides a generalized workflow for the extraction and analysis of phospholipids from a biological sample (e.g., cultured cells).

1. Lipid Extraction (Bligh-Dyer Method):

  • Rationale: This liquid-liquid extraction method uses a chloroform/methanol/water solvent system to efficiently partition lipids from other cellular components.

  • Steps:

    • Harvest cells and wash with ice-cold PBS. Determine cell count or protein concentration for normalization.

    • Add 1 mL of ice-cold methanol to the cell pellet and vortex thoroughly.

    • Add 2 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.

    • Add 0.8 mL of water, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (containing lipids) using a glass syringe. Avoid the protein interface.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

2. Chromatographic Separation:

  • Rationale: Reversed-phase liquid chromatography (RPLC) is commonly used to separate lipid classes based on their hydrophobicity.

  • Steps:

    • Inject the reconstituted lipid extract onto a C18 column.

    • Elute lipids using a gradient of mobile phases. A typical gradient might be:

      • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Run a gradient from ~40% B to 100% B over 20-30 minutes to elute phospholipids.

3. Mass Spectrometry Detection and Differentiation:

  • Rationale: Tandem MS (MS/MS) is essential for differentiating isomers. Fragmentation patterns are key. Plasmalogens (vinyl-ether) and alkyl-ether lipids produce distinct fragment ions compared to their diacyl (ester) counterparts upon collision-induced dissociation (CID).

  • Steps:

    • Analyze eluting lipids using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ion modes to detect different lipid classes (e.g., PC in positive mode, PE in negative mode).

    • Perform data-dependent MS/MS acquisition. The instrument isolates a precursor ion (the intact lipid) and fragments it.

    • Identification:

      • Ester Lipids: Show neutral loss of the fatty acid chains.

      • Ether Lipids: Fragmentation patterns are different. For example, plasmalogen PEs often yield a characteristic fatty ketene fragment from the sn-2 position, which is different from the carboxylate anion seen from ester-linked PEs. Specific fragmentation strategies and analysis of multiple collision energies may be required for unambiguous identification.[29]

workflow cluster_protocol Analytical Workflow start 1. Biological Sample (e.g., Cell Pellet) extraction 2. Lipid Extraction (Bligh-Dyer) start->extraction separation 3. LC Separation (Reversed-Phase C18) extraction->separation ionization 4. Ionization (ESI) separation->ionization ms1 5. MS1 Scan (Precursor Ion Mass) ionization->ms1 ms2 6. MS/MS Fragmentation (Product Ion Scans) ms1->ms2 analysis 7. Data Analysis (Identify by Fragment Patterns) ms2->analysis ester_id Ester Lipid ID: Neutral loss of fatty acyl chains analysis->ester_id ether_id Ether Lipid ID: Characteristic fragments (e.g., fatty ketenes for plasmalogen PE) analysis->ether_id

Caption: Experimental workflow for lipid analysis.

Conclusion

The distinction between an ether and an ester bond at the sn-1 position of glycerophospholipids is a critical determinant of their biological role. Ether lipids, defined by their chemical stability and unique conformational properties, are key players in membrane architecture, cellular signaling through molecules like PAF, and the response to oxidative stress. In contrast, the more abundant and chemically dynamic ester lipids are central to membrane fluidity and serve as the primary reservoir for arachidonic acid-derived inflammatory mediators. For researchers in biology and drug development, appreciating these differences is essential for understanding the pathophysiology of numerous diseases and for designing targeted therapeutic interventions that can modulate the activity of these distinct yet interconnected lipid networks.

References

  • Guler, S. D., et al. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(8), 1698-1704. [Link]

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206. [Link]

  • Zou, Y., et al. (2023). From biosynthesis to function: the roles of ether lipids in cancer development and treatment. Journal of Translational Medicine, 21(1), 1-18. [Link]

  • Ruan, G., et al. (2024). Ether lipids influence cancer cell fate by modulating iron uptake. Nature Chemical Biology, 20(3), 326-335. [Link]

  • Ruan, G., et al. (2024). Ether lipids influence cancer cell fate by modulating iron uptake. Broad Institute. [Link]

  • Ding, C., et al. (2021). Ether phospholipids govern ferroptosis. Journal of Genetics and Genomics, 48(7), 517-519. [Link]

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196-206. [Link]

  • Perez, E. J., et al. (2022). Ether lipid deficiency disrupts lipid homeostasis leading to ferroptosis sensitivity. PLoS Genetics, 18(9), e1010436. [Link]

  • Garg, M. L., & Haerdi, J. C. (1998). The Biosynthesis and Functions of Plasmalogens. Journal of Clinical Biochemistry and Nutrition, 24(2), 57-69. [Link]

  • Dean, J. M., & Lodhi, I. J. (2017). Structural and functional roles of ether lipids. ResearchGate. [Link]

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196-206. [Link]

  • Cui, Z., et al. (2021). Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis. Cell Death & Differentiation, 28(8), 2536-2551. [Link]

  • Zou, Y., et al. (2020). Plasticity of ether lipids promotes ferroptosis susceptibility and evasion. Nature, 585(7826), 603-608. [Link]

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196-206. [Link]

  • Cui, Z., et al. (2021). Peroxisome-driven ether-linked phospholipids biosynthesis is essential for ferroptosis. bioRxiv. [Link]

  • Ruan, G., et al. (2024). Ether lipids influence cancer cell fate by modulating iron uptake. R Discovery. [Link]

  • Guler, S. D., et al. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. PMC. [Link]

  • Wikipedia. (n.d.). Ether lipid. Wikipedia. [Link]

  • Roberts, M. J., et al. (2023). Circulating ether lipids in prostate cancer. ASCO Publications. [Link]

  • Wikipedia. (n.d.). Platelet-activating factor. Wikipedia. [Link]

  • Wikipedia. (n.d.). Plasmalogen. Wikipedia. [Link]

  • Ghorbani, Z., et al. (2020). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Scientific Reports, 10(1), 1-13. [Link]

  • Grokipedia. (n.d.). Platelet-activating factor. Grokipedia. [Link]

  • Honsho, M., & Fujiki, Y. (2017). Plasmalogen homeostasis - regulation of plasmalogen biosynthesis and its physiological consequence in mammals. FEBS Letters, 591(18), 2720-2729. [Link]

  • Wang, C., et al. (2020). Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine. Frontiers in Cell and Developmental Biology, 8, 738. [Link]

  • Zemski Berry, K., et al. (2022). Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. Frontiers in Cell and Developmental Biology, 10, 891226. [Link]

  • DoveMed. (2023). Platelet Activating Factor: Structure, Function, Regulation, and Role. DoveMed. [Link]

  • Leber, C., et al. (2015). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal, 108(2), 264-274. [Link]

  • Siddiqi, H., & K. Gupta. (2023). Biochemistry of Platelet Activating Factor. StatPearls. [Link]

  • MED-LIFE DISCOVERIES. (n.d.). Plasmalogens. MED-LIFE DISCOVERIES. [Link]

  • Zemski Berry, K., et al. (2022). Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. PubMed Central. [Link]

  • Smith, C. M., et al. (2019). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Biomolecules, 9(11), 748. [Link]

  • Guler, S. D., et al. (2009). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. OUCI. [Link]

  • Guler, S. D., et al. (2009). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are Platelet-activating factor inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Zemski Berry, K., et al. (2022). Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. ResearchGate. [Link]

  • Thompson, W. (2024). Ester vs ether: Differences, Structures, and Examples. YouTube. [Link]

  • Chemistry Stack Exchange. (2018). Ester vs ether links: Why are archaeal cell membranes more resistant to high temperatures and acidity than bacterial and eukaryotic membranes?. Chemistry Stack Exchange. [Link]

  • Biel, M., et al. (2024). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. MDPI. [Link]

  • Mundra, P. A., et al. (2022). Ether Lipids in Obesity: From Cells to Population Studies. Frontiers in Endocrinology, 13, 843793. [Link]

Sources

The Chirality Checkpoint: How Lipid Stereochemistry Dictates the Safety and Efficacy of LNP-based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing Stereochemically Pure Lipids for Next-Generation Nucleic Acid Delivery

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the pursuit of the ideal lipid nanoparticle (LNP) carrier system is a constant endeavor. We meticulously optimize lipid composition, particle size, and surface charge to enhance the delivery of delicate nucleic acid payloads like mRNA and siRNA. However, a critical and often overlooked parameter lies within the very building blocks of these LNPs: the three-dimensional arrangement of atoms in the ionizable lipids, or their stereochemistry. Emerging evidence compellingly demonstrates that the chirality of these lipids is not a trivial detail but a pivotal factor that can profoundly influence the safety and therapeutic efficacy of LNP formulations.

This guide provides an in-depth comparison of LNP performance based on lipid stereochemistry, moving beyond racemic mixtures to the nuanced advantages of stereopure formulations. We will explore the causal mechanisms, present supporting experimental data, and offer detailed protocols to empower you to integrate this critical design parameter into your LNP development workflow.

The Stereochemical Imperative in LNP Formulation

Ionizable lipids are the cornerstone of modern LNPs, facilitating the encapsulation of nucleic acids and their subsequent escape from the endosome into the cytoplasm.[1][2][3] Many of the most successful ionizable lipids possess one or more chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers. Traditionally, these lipids have been synthesized and utilized as racemic mixtures, containing an equal proportion of both enantiomers. However, groundbreaking research now reveals that individual stereoisomers can exhibit markedly different biological behaviors.[4] This is akin to the well-established principle in small-molecule drug development where one enantiomer can be therapeutically active while the other is inactive or even toxic.

The central hypothesis is that the specific three-dimensional shape of a lipid stereoisomer dictates its interaction with biological membranes, proteins, and immune receptors, thereby influencing the entire cascade of events from cellular uptake to payload delivery and the resulting immunological response.

Impact on LNP Efficacy: A Tale of Two Enantiomers

Recent studies have provided compelling in vivo evidence that the stereochemistry of the ionizable lipid can dramatically enhance mRNA delivery. A key study investigating stereopure derivatives of the ionizable lipid C12-200 found that LNPs formulated with the S-enantiomer (C12-200-S) resulted in up to a 6.1-fold increase in mRNA delivery in vivo compared to its R-enantiomer counterpart and a 2.8-fold increase over the racemic mixture.[5][6] This enhanced efficacy was observed without significant changes to the fundamental biophysical properties of the LNPs, such as size and stability, suggesting a more intricate biological mechanism at play.[5][6]

Similarly, an investigation into the stereoisomers of ALC-315, a key component of the Pfizer/BioNTech COVID-19 vaccine, revealed that a single stereoisomer formulation can enhance mRNA transfer efficiency.[1][3] Specifically, the (S,S)-form of ALC-315 was found to deliver mRNA with equal efficiency to the standard mixture but with significantly reduced toxicity.[4][7]

The prevailing hypothesis for this enhanced efficacy points towards stereochemistry-dependent interactions with cellular machinery.[8] Different enantiomers may be processed differently by endocytic pathways, with some being sorted into more productive pathways for endosomal escape and cytosolic delivery, while others are shunted towards degradative phagocytic pathways.[8]

Comparative Efficacy of Stereopure vs. Racemic LNPs

Ionizable LipidStereoisomerPayloadIn Vivo ModelRelative Efficacy ImprovementReference
C12-200S-enantiomermRNAMiceUp to 6.1-fold vs. R-enantiomer[5][6]
C12-200S-enantiomermRNAMiceUp to 2.8-fold vs. racemic[5][6]
ALC-315(S,S)-enantiomermRNAHuman cell linesEnhanced mRNA transfer efficiency[1][3]

The Safety Advantage of Stereopure Lipids

Beyond boosting efficacy, the use of stereopure lipids offers a significant advantage in improving the safety and tolerability of LNP formulations.[9] A major hurdle in LNP development is managing the inherent immunogenicity of some formulations, which can lead to adverse inflammatory responses.[10][11]

Research has shown that stereopure LNPs can be better tolerated than their racemic counterparts in vivo.[5][6][9] For instance, in the study of ALC-315 stereoisomers, the (S,S)-enantiomer demonstrated the lowest cytotoxicity.[3][7] This suggests that the undesirable toxic effects of some ionizable lipids may be predominantly associated with one specific enantiomer. By isolating and utilizing the more benign stereoisomer, it is possible to decouple the therapeutic efficacy from the adverse safety profile, thereby widening the therapeutic window.

The mechanism behind this improved safety profile is likely multifaceted. It may involve reduced activation of innate immune pathways or altered interactions with immune cells.[5] The specific spatial arrangement of the lipid could influence its recognition by pattern recognition receptors or its ability to disrupt cellular membranes in a non-inflammatory manner.

Workflow for Evaluating the Impact of Lipid Stereochemistry

G cluster_0 Lipid Synthesis & Purification cluster_1 LNP Formulation & Characterization cluster_2 In Vitro & In Vivo Evaluation cluster_3 Data Analysis & Comparison synth_racemic Synthesis of Racemic Ionizable Lipid synth_chiral Asymmetric Synthesis or Chiral Separation formulate_racemic Formulate LNP with Racemic Mixture purify_R Purification of R-enantiomer synth_chiral->purify_R purify_S Purification of S-enantiomer synth_chiral->purify_S formulate_R Formulate LNP with R-enantiomer purify_R->formulate_R formulate_S Formulate LNP with S-enantiomer purify_S->formulate_S characterize Characterize Size, PDI, Encapsulation Efficiency formulate_R->characterize formulate_S->characterize formulate_racemic->characterize in_vitro In Vitro Transfection & Cytotoxicity Assays characterize->in_vitro in_vivo In Vivo mRNA Delivery (e.g., Luciferase Assay) in_vitro->in_vivo compare_efficacy Compare Efficacy (Protein Expression) in_vitro->compare_efficacy safety_study In Vivo Tolerability & Immunogenicity Studies in_vivo->safety_study compare_safety Compare Safety (Toxicity, Cytokine Levels) safety_study->compare_safety compare_efficacy->compare_safety

Sources

A Head-to-Head Experimental Guide: Benchmarking Dioctadecyl Ether as a Novel Structural Lipid in LNP Formulations Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of nucleic acid therapeutics, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of both safety and efficacy. While the industry has largely converged on a four-component system—comprising an ionizable lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid—the exploration of novel lipids that can enhance stability and performance remains a frontier of innovation. This guide introduces Dioctadecyl ether, a chemically robust ether lipid, as a compelling alternative to conventional helper lipids and provides a comprehensive framework for its direct benchmarking against established commercial standards: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and Cholesterol.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design, empowering you to not only replicate these studies but also to adapt and innovate upon them.

The Scientific Premise: Why Evaluate this compound?

The selection of helper lipids in an LNP formulation is a balancing act between structural integrity, stability, and biological function.[1]

  • Phospholipids like DSPC , with their saturated acyl chains, contribute to a rigid and ordered lipid bilayer, enhancing particle stability.[1] DSPC is a common component in clinically approved formulations, including the siRNA therapeutic Onpattro and mRNA-based COVID-19 vaccines.[1][2]

  • Unsaturated phospholipids like DOPE possess a conical molecular shape that promotes the formation of non-bilayer hexagonal phases, a property thought to facilitate the endosomal escape of the nucleic acid payload—a critical step in successful delivery.[1][2]

  • Cholesterol is a unique structural lipid that modulates membrane fluidity and stability, filling gaps between other lipids to reduce payload leakage and enhance particle integrity during circulation.[1][3]

However, the ester linkages in phospholipids like DSPC and DOPE are susceptible to hydrolysis, which can compromise the long-term stability of LNP formulations. This compound (also known as distearyl ether) presents a compelling alternative due to its fundamental chemical structure. It consists of two C18 saturated hydrocarbon chains linked by a highly stable ether bond.[4] This inherent chemical inertness suggests a potential to formulate LNPs with superior long-term stability.

Our central hypothesis is that this compound can serve as a highly stable structural lipid, potentially replacing or augmenting the role of cholesterol or saturated phospholipids, to create LNPs with enhanced chemical stability without compromising—and perhaps even improving—delivery efficacy. This guide provides the complete experimental workflow to test this hypothesis.

Comparative Lipid Candidates: Physicochemical Properties

A successful benchmarking study begins with a thorough understanding of the materials. The table below summarizes the key properties of our candidate lipids.

FeatureThis compoundDSPCDOPECholesterol
Lipid Class Ether LipidPhospholipid (PC headgroup)Phospholipid (PE headgroup)Sterol
Acyl/Alkyl Chains 2x C18:0 (Saturated)2x C18:0 (Saturated)2x C18:1 (Unsaturated)Rigid Steroid Ring Structure
Linkage EtherEsterEsterN/A
Key Function Hypothesized: Structural scaffold, high chemical stabilityStructural integrity, rigidity[1]Fusogenic, aids endosomal escape[2]Membrane fluidity modulator, stability[1][3]
Molecular Weight ~523 g/mol [5]~790 g/mol ~744 g/mol ~387 g/mol
Known Biodistribution Impact UnknownTends to increase spleen accumulation[6]Tends to increase liver accumulation[6]Integral component for liver delivery[7]

The Experimental Blueprint: A Step-by-Step Benchmarking Workflow

This section details the comprehensive protocol for formulating, characterizing, and functionally evaluating LNPs. The workflow is designed to be a self-validating system, where each characterization step informs the subsequent functional assays.

G Experimental workflow for benchmarking LNP formulations. cluster_0 Phase 1: Formulation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Functional Evaluation Formulation LNP Formulation via Microfluidics Dialysis Buffer Exchange & Dialysis (PBS, pH 7.4) Formulation->Dialysis PrepLipids Prepare Lipid Stocks (Ethanol) PrepLipids->Formulation PrepPayload Prepare Payload (Aqueous Buffer, pH 4.0) PrepPayload->Formulation DLS Size & PDI Measurement (DLS) Dialysis->DLS Zeta Zeta Potential DLS->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Zeta->EE Stability Stability Assessment (4°C over 4 weeks) EE->Stability InVitro In Vitro Transfection (e.g., HeLa, HepG2 cells) EE->InVitro Stability->InVitro InVivo In Vivo Administration (e.g., C57BL/6 mice) InVitro->InVivo ProteinExpr Protein Expression (Luciferase Assay) InVitro->ProteinExpr InVivo->ProteinExpr Biodistribution Biodistribution (IVIS Imaging) InVivo->Biodistribution

Caption: Experimental workflow for benchmarking LNP formulations.

Materials & Reagents
  • Ionizable Lipid: DLin-MC3-DMA (or other validated ionizable lipid)

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Helper Lipids (for comparison):

    • This compound

    • DSPC

    • DOPE

    • Cholesterol

  • Payload: Firefly Luciferase (fLuc) mRNA

  • Solvents/Buffers: Ethanol (200 proof, anhydrous), Citrate Buffer (25 mM, pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4)

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr™), Dynamic Light Scattering (DLS) instrument, Fluorometer.

Step 1: LNP Formulation by Microfluidic Mixing

Microfluidic mixing provides rapid and controlled nanoprecipitation, ensuring high reproducibility and uniform particle size.[3]

  • Prepare Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, PEG-lipid, cholesterol, and the helper lipid being tested in ethanol. A standard molar ratio for initial screening is 50:1.5:38.5:10 (Ionizable Lipid : PEG-Lipid : Cholesterol : Helper Lipid).[3]

    • Causality: For the this compound arm, it will replace the phospholipid (DSPC or DOPE) at the same 10 mol %. An additional arm where this compound replaces a portion of the cholesterol can also be investigated to test its function as a primary structural lipid.

    • Example Formulation (DSPC): 50% DLin-MC3-DMA, 1.5% DMG-PEG 2000, 38.5% Cholesterol, 10% DSPC.

    • Test Formulation 1 (DOE): 50% DLin-MC3-DMA, 1.5% DMG-PEG 2000, 38.5% Cholesterol, 10% this compound.

  • Prepare Payload Solution (Aqueous Phase):

    • Dilute the fLuc mRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration.

    • Causality: The low pH ensures the ionizable lipid is protonated and positively charged, facilitating electrostatic complexation with the negatively charged mRNA backbone.[3]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the flow rate ratio to 3:1 (Aqueous:Organic).[8]

    • Initiate mixing using the microfluidic device. The rapid mixing of the solvent and anti-solvent phases causes the lipids to self-assemble around the mRNA core, forming LNPs.

  • Dialysis:

    • Dialyze the resulting LNP solution against sterile PBS (pH 7.4) for at least 2 hours, with one buffer change.[8]

    • Causality: This step is crucial to remove ethanol, which is cytotoxic, and to raise the pH to a physiological level. The pH change neutralizes the surface charge of the ionizable lipid, creating a more stable particle for in vivo use.[9]

Step 2: Physicochemical Characterization

Thorough characterization is essential to ensure the quality and consistency of each LNP formulation.[3]

  • Particle Size and Polydispersity Index (PDI):

    • Method: Measure using Dynamic Light Scattering (DLS).

    • Acceptance Criteria: A particle size of 80-150 nm and a PDI < 0.2 are generally considered suitable for systemic delivery.

    • Rationale: Particle size influences biodistribution, cellular uptake, and clearance. PDI indicates the homogeneity of the particle population.

  • Zeta Potential:

    • Method: Measure using Electrophoretic Light Scattering (ELS).

    • Expected Outcome: A near-neutral surface charge at physiological pH (7.4).

    • Rationale: Zeta potential reflects the surface charge, which affects particle stability in suspension and interactions with biological membranes.

  • mRNA Encapsulation Efficiency (EE):

    • Method: Use a fluorescent dye like RiboGreen®, which preferentially binds to free, unencapsulated mRNA.

    • Protocol:

      • Measure the fluorescence of the LNP sample (measures free mRNA).

      • Add a surfactant (e.g., Triton X-100) to lyse the LNPs and release all mRNA, then measure fluorescence again (measures total mRNA).

      • Calculate EE % = (Total mRNA - Free mRNA) / Total mRNA * 100.

    • Acceptance Criteria: EE > 90% is desirable.

Step 3: Functional Evaluation
  • In Vitro Transfection Efficiency:

    • Method: Treat a relevant cell line (e.g., HeLa or HepG2) with the different LNP formulations (e.g., at 100 ng mRNA/well).

    • Assay: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.

    • Rationale: This provides a direct measure of the formulation's ability to deliver its functional mRNA payload into the cell cytoplasm. Comparing the luciferase expression levels between the this compound LNPs and the standard DSPC/DOPE LNPs will be the primary endpoint.

  • In Vivo Biodistribution and Efficacy (if warranted by in vitro data):

    • Method: Administer a single intravenous (IV) dose of the top-performing LNP formulations to C57BL/6 mice.

    • Biodistribution: For biodistribution, use LNPs encapsulating a fluorescently labeled mRNA (e.g., Cy5). Image the mice at various time points (e.g., 4, 24, 48 hours) using an In Vivo Imaging System (IVIS).

    • Efficacy: For efficacy, use the fLuc mRNA LNPs. At 24 hours post-injection, harvest key organs (liver, spleen, lungs), homogenize the tissue, and perform a luciferase assay.

    • Rationale: This experiment reveals the organ tropism of the LNPs and confirms protein expression in a whole-animal model. Studies have shown that DSPC-containing LNPs can favor spleen accumulation, while DOPE-containing LNPs often target the liver more effectively.[6] Determining the biodistribution of this compound-based LNPs is a key objective.

Expected Outcomes & Data Interpretation

The collected data should be summarized for clear comparison.

Table 1: Predicted Physicochemical Characterization Results

Formulation Helper LipidAvg. Size (nm)PDIZeta Potential (mV at pH 7.4)Encapsulation Efficiency (%)Stability (Size change after 4 wks at 4°C)
DSPC 80 - 120< 0.15-5 to +5> 90%< 10%
DOPE 70 - 110< 0.20-5 to +5> 85%< 15%
This compound Hypothesis: 80 - 120Hypothesis: < 0.15Hypothesis: -5 to +5Hypothesis: > 90%Hypothesis: < 5% (Superior Stability)

Table 2: Predicted Functional Performance

Formulation Helper LipidIn Vitro Luciferase Expression (RLU/mg protein)In Vivo Primary Organ of ExpressionIn Vivo Luciferase Expression (Liver)In Vivo Luciferase Expression (Spleen)
DSPC ModerateLiver/SpleenModerateHigh
DOPE HighLiverHighLow
This compound Hypothesis: Moderate-HighHypothesis: LiverHypothesis: Moderate-HighHypothesis: Moderate

Interpreting the Results: The primary success metric for this compound will be demonstrating comparable or improved performance in key areas. Specifically, look for:

  • Superior Stability: A significantly smaller change in particle size and PDI over time for the this compound formulation would validate the core hypothesis of enhanced chemical stability.

  • Comparable Efficacy: Achieving in vitro and in vivo protein expression levels that are on par with, or exceed, the DSPC or DOPE standards would position this compound as a viable and potentially superior alternative.

  • Favorable Biodistribution: The organ tropism of the this compound LNPs will be a critical finding, informing its potential therapeutic applications.

Conclusion

This guide provides a rigorous, scientifically-grounded framework for evaluating this compound as a novel structural lipid in LNP formulations. By directly comparing it to industry-standard helper lipids, researchers can generate the robust, high-quality data needed to validate its potential. The inherent stability of the ether linkage offers a compelling rationale for this investigation, potentially leading to the development of next-generation LNP platforms with improved shelf-life and consistent performance. This structured, hypothesis-driven approach ensures that the resulting data will be both reliable and impactful for the field of drug delivery.

References

  • García-Pinel, B., et al. (2025). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.
  • Al-Amin, M., & D'Souza, G. (n.d.). Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid. Bio-protocol. Available from: [Link]

  • [Cit
  • Garliss, C. C., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. Available from: [Link]

  • Creative Biolabs (n.d.). LNP Lipid Products. Available from: [Link]

  • Hassett, K. J., et al. (2021). Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). Journal of Controlled Release. Available from: [Link]

  • Eygeris, Y., et al. (2022). Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver. ACS Nano. Available from: [Link]

  • Parhiz, H., et al. (2022). The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs. Biomaterials. Available from: [Link]

  • Evers, M. J. W., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Theranostics. Available from: [Link]

  • ResearchGate (n.d.). LNPs with higher DOPE and lower cholesterol molar ratio induce enhanced GFP expression in cardiomyocytes. [Image from a publication]. Available from: [Link]

  • Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Available from: [Link]

  • Mu, Z., et al. (2025). Replacing cholesterol and PEGylated lipids with zwitterionic ionizable lipids in LNPs for spleen-specific mRNA translation. Science Advances. Available from: [Link]

  • The Good Scents Company (n.d.). distearyl ether, 6297-03-6. Available from: [Link]

Sources

A Comparative Guide to In Vitro Drug Release Kinetics from Dioctadecyl Ether Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies and kinetic models for characterizing the in vitro drug release from dioctadecyl ether emulsions. As promising carriers for hydrophobic drugs, understanding the release kinetics of these emulsions is paramount for predicting their in vivo performance and ensuring product quality. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro release testing protocols.

The Critical Role of In Vitro Release Studies for Emulsion-Based Drug Delivery

This compound emulsions, a type of lipid-based nanoemulsion, are gaining traction in parenteral and topical drug delivery due to their ability to solubilize poorly water-soluble drugs and potentially offer sustained release profiles.[1] The in vitro release test is a critical quality control tool and a valuable development asset for these formulations. It serves multiple purposes, including:

  • Assessing the impact of formulation and manufacturing variables on drug product performance. [2]

  • Ensuring batch-to-batch consistency and quality control. [3]

  • Providing insights into the drug release mechanism. [4]

  • Potentially serving as a surrogate for in vivo bioequivalence studies. [2]

The complex nature of emulsions, with their oil and water phases and stabilizing surfactants, necessitates carefully designed release testing methods to accurately capture the drug release profile.[4]

Comparative Analysis of In Vitro Release Methodologies

The selection of an appropriate in vitro release testing method is crucial for obtaining meaningful and reproducible data. For emulsion-based systems, the primary challenge lies in effectively separating the released drug from the formulation without introducing artifacts.[2] Two commonly employed methods for this purpose are the Dialysis Bag method and the Franz Diffusion Cell.

FeatureDialysis Bag MethodFranz Diffusion Cell
Principle The emulsion is placed in a dialysis bag with a semi-permeable membrane, which is then suspended in a larger volume of release medium.[5]The emulsion is placed in a donor chamber separated from a receptor chamber containing the release medium by a membrane.[6]
Advantages Simple setup, cost-effective, suitable for maintaining sink conditions if a large volume of release medium is used.[5] The reverse dialysis bag method is particularly effective for nanoemulsions.[7]Well-established for topical and transdermal formulations, allows for the use of biological or synthetic membranes, and provides precise control over diffusion area.[8][9]
Disadvantages The membrane can become a rate-limiting barrier, potentially underestimating the true release rate.[10] Violation of sink conditions can occur within the bag if the drug has low solubility in the release medium.[7]Can be more complex to set up and may not be ideal for parenteral emulsions. Maintaining sink conditions can be challenging with the smaller receptor volume.[2]
Best Suited For Parenteral nanoemulsions, screening studies.[11]Topical and transdermal emulsions, permeation studies.[6][12]

A key consideration for both methods is the maintenance of sink conditions , where the concentration of the drug in the release medium is kept low (typically less than 10% of its saturation solubility) to ensure that the release is driven by the concentration gradient between the formulation and the medium.[7] The reverse dialysis bag method, where the emulsion is diluted in a large volume of release medium and the sampling is done from a dialysis bag containing fresh medium, is an innovative approach to overcome the challenge of maintaining sink conditions.[7][13]

Deciphering Drug Release: A Guide to Kinetic Models

Mathematical modeling of drug release data is essential for elucidating the underlying release mechanisms.[14] Several kinetic models are commonly used to describe the release profiles from emulsion systems.

Kinetic ModelEquationInterpretation of Release Mechanism
Zero-Order Qt = Q0 + K0tThe drug release rate is independent of its concentration. This is characteristic of reservoir-type systems or matrix systems with low drug solubility.[15]
First-Order log C = log C0 - Kt / 2.303The drug release rate is directly proportional to the concentration of the drug remaining in the formulation. This is common for systems where the release is dependent on the drug concentration in the matrix.[15]
Higuchi Qt = KH√tDescribes drug release from a matrix system based on Fickian diffusion. It assumes that the drug concentration in the matrix is much higher than its solubility in the release medium.[15][16]
Korsmeyer-Peppas Mt/M∞ = KtnA semi-empirical model that describes drug release from a polymeric system. The release exponent 'n' provides insights into the release mechanism (n ≤ 0.5 for Fickian diffusion, 0.5 < n < 1 for anomalous transport, n = 1 for case-II transport).[16]

The selection of the most appropriate model is typically based on the coefficient of determination (R²) from the linear regression of the release data.[16] For many nanoemulsion systems, the release profile is often biphasic, with an initial burst release followed by a slower, sustained release.[4] The Korsmeyer-Peppas model is often well-suited to describe such complex release patterns.[11]

A Validated Protocol for In Vitro Drug Release from this compound Emulsions

This section provides a detailed, step-by-step protocol for conducting an in vitro drug release study using the reverse dialysis bag technique, a method well-suited for nanoemulsions like this compound emulsions.[13]

Materials and Equipment
  • This compound emulsion containing the active pharmaceutical ingredient (API)

  • Release medium (e.g., phosphate-buffered saline pH 7.4, potentially with a surfactant to ensure sink conditions)

  • Dialysis tubing (e.g., cellulose membrane with a suitable molecular weight cut-off)

  • Vessels for the release study (e.g., beakers)

  • Magnetic stirrers and stir bars

  • Constant temperature water bath or incubator

  • Syringes and needles for sampling

  • Validated analytical method for quantifying the API (e.g., HPLC-UV)

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_medium Prepare Release Medium hydrate_membrane Hydrate Dialysis Membrane prep_emulsion Prepare Emulsion Sample setup Assemble Release Setup (Reverse Dialysis) prep_emulsion->setup start_exp Add Emulsion to Donor Phase setup->start_exp sampling Collect Samples at Pre-determined Time Points start_exp->sampling analyze_samples Quantify API Concentration sampling->analyze_samples calc_release Calculate Cumulative Drug Release (%) analyze_samples->calc_release model_kinetics Fit Data to Kinetic Models calc_release->model_kinetics

Caption: Experimental workflow for in vitro drug release testing.

Step-by-Step Methodology
  • Preparation of the Release Medium: Prepare a sufficient volume of the chosen release medium. The composition of the medium should be justified and aim to mimic physiological conditions while ensuring sink conditions.

  • Hydration of the Dialysis Membrane: Cut the dialysis tubing into appropriate lengths and hydrate them according to the manufacturer's instructions. This step is crucial for ensuring consistent membrane permeability.

  • Assembly of the Reverse Dialysis System:

    • Fill the hydrated dialysis bags (acceptor phase) with a known volume (e.g., 5 mL) of fresh release medium and seal both ends.[13]

    • Place each bag into a vessel (donor phase) containing a larger, accurately measured volume (e.g., 300 mL) of the same release medium.[13]

    • Place the vessels on magnetic stirrers in a constant temperature bath set to 37°C. Allow the system to equilibrate.

  • Initiation of the Release Study:

    • Add a precise amount of the this compound emulsion to the donor phase.[13]

    • Start the magnetic stirrers at a consistent speed to ensure adequate mixing without causing foaming.

  • Sampling:

    • At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw the entire volume of the acceptor phase from the dialysis bag.

    • Immediately replace it with an equal volume of fresh, pre-warmed release medium. This ensures that sink conditions are maintained throughout the experiment.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point, correcting for the removed volume.

    • Plot the cumulative percentage of drug released versus time.

    • Fit the release data to the various kinetic models discussed above to determine the best-fit model and elucidate the release mechanism.

Logical Framework for Kinetic Model Selection

The choice of an appropriate kinetic model is not arbitrary. It should be based on a systematic evaluation of the release data.

G cluster_models Kinetic Model Fitting start In Vitro Release Data (Cumulative % Release vs. Time) zero_order Zero-Order start->zero_order first_order First-Order start->first_order higuchi Higuchi start->higuchi korsmeyer Korsmeyer-Peppas start->korsmeyer evaluate Evaluate Goodness of Fit (e.g., R² value) zero_order->evaluate first_order->evaluate higuchi->evaluate korsmeyer->evaluate best_fit Identify Best-Fit Model evaluate->best_fit mechanism Interpret Release Mechanism best_fit->mechanism

Caption: Decision tree for kinetic model selection.

Conclusion

The successful development of this compound emulsions as effective drug delivery systems hinges on a thorough understanding of their drug release characteristics. This guide has provided a comparative overview of the most relevant in vitro release methodologies and kinetic models. The choice between the dialysis bag method and the Franz diffusion cell will depend on the intended application of the emulsion. Furthermore, a systematic approach to kinetic modeling is essential for gaining mechanistic insights into the drug release process. By implementing the detailed protocol and adhering to the principles of scientific integrity, researchers can generate high-quality, reliable data to support the development and quality control of these promising formulations.

References

  • Auriga Research. (n.d.). Franz Diffusion. Retrieved from [Link]

  • Chidambaram, N., & Burgess, D. J. (1999). A novel in vitro release method for submicron-sized dispersed systems. AAPS PharmSci, 1(3), E13.
  • Paolicelli, P., et al. (2010). Mathematical Modeling of Release Kinetics from Supramolecular Drug Delivery Systems. In Supramolecular Chemistry.
  • Al-kassas, R., et al. (2022). Pharmacokinetic Modeling of Nanoemulsions in Systematic Drug Delivery. Pharmaceutics, 14(11), 2335.
  • Đorđević, S. M., et al. (2015). The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions – a case study of risperidone. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(11), 723-729.
  • Benita, S., & Levy, M. Y. (1993). Submicron emulsions as colloidal drug carriers for intravenous administration: comprehensive physicochemical characterization. Journal of pharmaceutical sciences, 82(11), 1069-1079.
  • Wang, Y. (2020). In Vitro Release Testing for Complex Generics: A Bioequivalence Perspective. US Food and Drug Administration. Retrieved from [Link]

  • USP. (2018).
  • Đorđević, S. M., et al. (2015). The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions: A case study of risperidone. Semantic Scholar. Retrieved from [Link]

  • Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies, 28(4), 22-31.
  • Szymańska, E., et al. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. Pharmaceutics, 15(2), 515.
  • Tzani, A., et al. (2014). In vitro release testing methods for vitamin E nanoemulsions. Journal of pharmaceutical and biomedical analysis, 101, 12-19.
  • Dash, S., et al. (2010). Kinetic modeling on drug release from controlled drug delivery systems. Acta poloniae pharmaceutica, 67(3), 217-223.
  • Al-kassas, R., et al. (2023). Drug release kinetics of Nanoemulgel formulation.
  • Khan, A. U., et al. (2025). Development and characterization of a gallic acid-infused topical emulgel for enhanced wound management: formulation and in vitro. RSC Pharmaceutics, 2, 333-341.
  • Suñer-Carbó, J., et al. (2017). A comparative study of the release of active ingredients from semisolid cosmeceuticals measured with Franz, enhancer or flow-through cell diffusion apparatus. Journal of Food and Drug Analysis, 25(4), 985-993.
  • Al-kassas, R., et al. (2024). Franz cell diffusion studies of amiloride formulations with different enhancers.
  • Mohammadi, G., et al. (2012). Kinetic analysis of drug release from nanoparticles. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 168-181.
  • Al-kassas, R., et al. (2022). In-vitro drug release by Franz diffusion cell.
  • Li, J., et al. (2021).
  • V., S., & K., P. (2018). In vitro drug release kinetics of formulations.
  • Sarheed, O., et al. (2020). Fabrication of Alginate-Based O/W Nanoemulsions for Transdermal Drug Delivery of Lidocaine: Influence of the Oil Phase and Surfactant. Polymers, 12(10), 2216.
  • Christophersen, P. C., et al. (2010). Impact of emulsion-based drug delivery systems on intestinal permeability and drug release kinetics. International journal of pharmaceutics, 386(1-2), 154-160.
  • D'souza, A. A., & Shabaraya, A. R. (2023). A comprehensive review on self double emulsifying drug delivery system (SDEDDS). European Journal of Biomedical and Pharmaceutical Sciences, 10(8), 125-133.
  • Singhvi, G., & Singh, M. (2011). In-vitro drug release characterization models. International Journal of Pharmaceutical Studies and Research, 2(1), 77-84.
  • Constantinides, P. P., et al. (2008). Tocol emulsions for drug solubilization and parenteral delivery. Advanced drug delivery reviews, 60(15), 1689-1699.
  • Khan, S., et al. (2014). Regulating Drug Release Behavior and Kinetics from Matrix Tablets Based on Fine Particle-Sized Ethyl Cellulose Ether Derivatives: An In Vitro and In Vivo Evaluation. The Scientific World Journal, 2014, 893236.
  • Sarfraz, R. M., et al. (2017). in vitro drug release kinetics of hydrogel microparticles.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ether Lipid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of ether lipids is of paramount importance. These unique glycerophospholipids, characterized by an ether linkage at the sn-1 position of the glycerol backbone, are implicated in a myriad of physiological and pathophysiological processes, from membrane structure and function to cell signaling and oxidative stress. Consequently, the analytical methodologies employed for their quantification demand rigorous validation to ensure data integrity and reproducibility.

This guide provides an in-depth, objective comparison of the primary analytical platforms for ether lipid quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a framework for a self-validating system through cross-validation.

The Analytical Imperative: Why Cross-Validation Matters

In the landscape of bioanalysis, no single analytical technique is infallible. Each possesses inherent strengths and weaknesses. Cross-validation, the process of comparing results from two or more distinct analytical methods, serves as a critical component of a robust quality assurance strategy. It provides a higher degree of confidence in the accuracy of quantification by demonstrating that different analytical principles yield concordant results. This is particularly crucial in the complex field of lipidomics, where isomeric and isobaric interferences can challenge even the most sophisticated techniques.

Core Analytical Platforms: A Comparative Overview

The choice of an analytical platform for ether lipid quantification is a critical decision, dictated by the specific research question, the required sensitivity and selectivity, and the available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has emerged as the preeminent technique for the targeted quantification of a wide array of lipid species, including ether lipids. Its high sensitivity and selectivity allow for the detection and quantification of low-abundance ether lipids in complex biological matrices.

The "Why" Behind the Method:

  • Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) separates different lipid classes and isomers prior to mass spectrometric analysis, reducing ion suppression and isomeric interference. The choice between these chromatographic modes depends on the specific ether lipid classes of interest.

  • Soft Ionization: Electrospray ionization (ESI) is a "soft" ionization technique that minimizes in-source fragmentation, preserving the intact lipid molecule for detection as a precursor ion.

  • Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole or similar mass analyzer allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This involves selecting a specific precursor ion (the intact lipid) and monitoring for a characteristic product ion after collision-induced dissociation (CID). This two-stage mass filtering confers exceptional selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust, High-Resolution Approach

GC-MS is a powerful and well-established technique for the analysis of fatty acids and other volatile compounds. For ether lipid analysis, it requires a derivatization step to convert the non-volatile lipid molecules into forms amenable to gas chromatography.[1][2]

The "Why" Behind the Method:

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation of derivatized fatty acid methyl esters (FAMEs) and fatty aldehyde dimethyl acetals, providing detailed information on the fatty acyl and fatty alcohol composition of ether lipids.

  • Electron Ionization (EI): EI is a high-energy ionization technique that produces reproducible and extensive fragmentation patterns. These fragmentation patterns serve as a "fingerprint" for compound identification and can be compared against established spectral libraries.[1]

  • Derivatization: This chemical modification is essential to increase the volatility and thermal stability of the analytes, making them suitable for GC analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive, Quantitative Tool

NMR spectroscopy is a powerful analytical technique that provides detailed structural information and, under specific conditions, can be used for absolute quantification without the need for identical internal standards for every analyte. For ether lipid analysis, ³¹P NMR is particularly valuable for the quantification of phospholipid classes.

The "Why" Behind the Method:

  • Non-Destructive Analysis: NMR is a non-destructive technique, allowing the sample to be recovered for further analysis by other methods.

  • Quantitative Nature: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, enabling absolute quantification with the use of a single internal standard of known concentration.

  • Structural Information: NMR provides a wealth of structural information, which can be used to confirm the identity of lipid classes.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance metrics. The following table summarizes typical performance characteristics for LC-MS/MS, GC-MS, and NMR in the context of ether lipid quantification, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, methodology, and sample matrix.[4][5][6][7][8][9][10][11][12]

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyKey Considerations
Analyte Form Intact Ether LipidsDerivatized Fatty Alcohols/Acids (e.g., FAMEs)Intact PhospholipidsGC-MS requires a derivatization step, adding to sample preparation time and potential variability. LC-MS and NMR analyze the intact molecule.
Linearity (r²) > 0.99> 0.99> 0.99All techniques demonstrate excellent linearity over a defined concentration range.[5][8]
Limit of Detection (LOD) pg/mL to low ng/mL rangeµg/L to pg/mL range for FAMEsµg/mL to mg/mL rangeLC-MS/MS generally offers the highest sensitivity, making it ideal for low-abundance species.[5][6][7][8][10][11]
Limit of Quantification (LOQ) ng/mL rangeng/mL to µg/mL range for FAMEsµg/mL to mg/mL rangeConsistent with LOD, LC-MS/MS provides the lowest LOQs for targeted analysis.[5][6][7][8][10][11]
Precision (%RSD) < 15%< 15%< 10%All methods demonstrate good precision, with NMR often showing slightly better performance for bulk measurements.
Accuracy (Recovery %) 85 - 115%85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures and appropriate internal standards.
Throughput HighModerateLow to ModerateLC-MS/MS is well-suited for high-throughput analysis. GC-MS run times are typically longer, and NMR acquisition can be time-consuming.

The Cornerstone of Quantification: Internal Standards

The use of appropriate internal standards is non-negotiable for accurate and precise quantification in lipidomics, particularly when using mass spectrometry-based methods.[1][2][13] An ideal internal standard is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the analytical instrument.[13] Stable isotope-labeled (e.g., deuterated or ¹³C-labeled) lipids are considered the gold standard as they co-elute with the endogenous analyte and experience similar ionization efficiencies and matrix effects.[8][14]

Commercially Available Internal Standards for Ether Lipid Analysis:

A growing number of stable isotope-labeled ether lipid internal standards are commercially available from suppliers such as Avanti Polar Lipids and Cambridge Isotope Laboratories. It is crucial to select an internal standard that closely matches the class of ether lipid being quantified (e.g., a plasmenylcholine standard for the quantification of plasmenylcholines).

Experimental Protocols: A Step-by-Step Guide

A robust cross-validation study begins with a harmonized sample preparation protocol before branching into method-specific workflows.

General Lipid Extraction

The initial extraction of lipids from a biological matrix is a critical step for all three analytical platforms. Methods like the Folch or Bligh and Dyer, which use a biphasic solvent system (e.g., chloroform/methanol/water), are considered benchmarks in the field for efficiently extracting a broad range of lipids. A more modern and less hazardous alternative is the methyl-tert-butyl ether (MTBE) extraction method.

Modified MTBE Extraction Protocol:

  • To a 1.5 mL microcentrifuge tube, add 20 µL of plasma or serum.

  • Add 200 µL of ice-cold methanol containing a suite of appropriate internal standards for each ether lipid class to be quantified.

  • Vortex briefly to mix.

  • Add 800 µL of ice-cold MTBE.

  • Vortex for 10 minutes at 4°C.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

  • Dry the lipid extract completely under a stream of nitrogen gas.

  • The dried extract can now be reconstituted in an appropriate solvent for either LC-MS/MS, GC-MS, or NMR analysis.

LC-MS/MS Workflow: Intact Ether Lipid Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Dried_Extract Dried Lipid Extract Reconstitution Reconstitute in Mobile Phase (e.g., Methanol/Isopropanol) Dried_Extract->Reconstitution LC_Separation LC Separation (Reversed-Phase or HILIC) Reconstitution->LC_Separation Inject ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS_Analysis Tandem MS Analysis (SRM/MRM) ESI->MSMS_Analysis Peak_Integration Peak Integration & Quantification (vs. Internal Standards) MSMS_Analysis->Peak_Integration

Caption: Workflow for the analysis of intact ether lipids by LC-MS/MS.

Protocol for LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol/isopropanol (1:1, v/v).

  • Inject 5-10 µL of the reconstituted sample onto the LC system.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start at 30% B and increase to 100% B over 15-20 minutes.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode is generally used for choline-containing ether lipids, while negative ion mode is preferred for ethanolamine-containing species.

    • Data Acquisition: Operate the mass spectrometer in SRM or MRM mode, using pre-determined precursor-product ion transitions for each ether lipid and internal standard.

GC-MS Workflow: Fatty Alcohol and Acyl Chain Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dried_Extract Dried Lipid Extract Derivatization Derivatization: Convert to Volatile Derivatives (e.g., FAMEs, TMS-ethers) Dried_Extract->Derivatization Extraction Extraction of Derivatives (e.g., with Hexane) Derivatization->Extraction GC_Separation GC Separation (Capillary Column) Extraction->GC_Separation Inject EI Electron Ionization (EI) GC_Separation->EI MS_Analysis Mass Spectrometry Analysis EI->MS_Analysis Peak_Integration Peak Integration & Library Matching MS_Analysis->Peak_Integration NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dried_Extract Dried Lipid Extract Reconstitution Reconstitute in NMR Solvent with Internal Standard (e.g., CDCl₃/Methanol-d₄ with TPP) Dried_Extract->Reconstitution NMR_Acquisition ³¹P NMR Data Acquisition Reconstitution->NMR_Acquisition Spectral_Processing Spectral Processing & Integration NMR_Acquisition->Spectral_Processing Quantification Quantification vs. Internal Standard Spectral_Processing->Quantification CrossValidation_Workflow cluster_sample Sample Cohort cluster_prep Harmonized Preparation cluster_methods Parallel Analysis cluster_comparison Data Comparison & Validation Sample_Pool Pooled Biological Sample (e.g., Plasma) Extraction Lipid Extraction with Internal Standards Sample_Pool->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Extraction->GCMS NMR ³¹P NMR Analysis Extraction->NMR Data_Integration Data Integration & Comparison LCMS->Data_Integration GCMS->Data_Integration NMR->Data_Integration Statistical_Analysis Statistical Analysis (e.g., Correlation, Bland-Altman) Data_Integration->Statistical_Analysis Method_Validation Method Validation Statistical_Analysis->Method_Validation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dioctadecyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dioctadecyl ether (also known as distearyl ether), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to be a self-validating system for your laboratory operations.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the material's hazards is paramount. This compound (CAS No. 6297-03-6) is a solid, long-chain ether.[1]

Inherent Hazard Profile: According to aggregated GHS information, pure this compound is generally not classified as a hazardous substance.[1] However, this does not permit its disposal as common refuse. The core principle of laboratory waste management dictates that all chemical wastes, unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, should be treated as hazardous.[2]

The Causality of Contamination: The primary consideration for disposal is not the pure compound itself, but its potential contamination. In a laboratory setting, this compound is often used as a solvent, reagent, or is a byproduct of a reaction. Therefore, the waste stream is rarely pure. It is critical to characterize the waste based on what it has been mixed with. Any contamination with substances that are ignitable, corrosive, reactive, or toxic classifies the entire mixture as hazardous waste.[2][3]

Part 2: Personal Protective Equipment (PPE) and Safety Protocols

Proper protection is non-negotiable when handling any chemical waste. The choice of PPE is dictated by the potential routes of exposure and the hazards of any contaminants.

Recommended PPE for Handling this compound Waste

TaskRequired PPERationale & Best Practices
Handling Pure, Solid this compound • Nitrile gloves• Safety glasses with side shields• Laboratory coatPrevents incidental skin contact and protects eyes from dust particles.
Handling this compound Solutions or Contaminated Waste • Chemical-resistant gloves (e.g., Neoprene, Butyl rubber)[4]• Chemical splash goggles• Flame-resistant laboratory coatProvides enhanced protection against splashes of potentially hazardous solvents or reagents. Goggles offer a better seal than safety glasses.[5][6]
Cleaning Spills • All PPE listed above• Dust respirator (for large spills of solid)• Face shield (if significant splash risk)Minimizes inhalation of aerosolized particles and provides full-face protection during cleanup operations.[7]

Engineering Controls: Always handle this compound waste inside a certified chemical fume hood to minimize inhalation exposure and contain any potential dust or vapors.[5] Ensure an eyewash station and safety shower are readily accessible.[5]

Part 3: Disposal Workflow: A Step-by-Step Guide

The following workflow provides a logical pathway for the safe segregation, containerization, and disposal of this compound waste. This process is designed to comply with the stringent regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][8]

This compound Disposal Decision Workflow

G This compound Disposal Workflow start_node Start: Waste Dioctadecyl Ether Identified decision1 Is the waste contaminated with other chemicals? start_node->decision1 Assess Waste Stream decision_node decision_node process_node process_node waste_node waste_node end_node Arrange for disposal via your institution's EHS department. process1 Consult Institutional Policy & Local Regulations for Uncontaminated Chemicals decision1->process1 No (Pure Ether) process2 Characterize Contaminants (e.g., solvents, reactants) decision1->process2 Yes (Contaminated) waste1 Treat as HAZARDOUS CHEMICAL WASTE process1->waste1 process2->waste1 Identify Hazards process3 Select a compatible, leak-proof waste container with a secure lid. Do not use food-grade containers. waste1->process3 process4 Affix an EHS-provided 'Hazardous Waste' tag to the container. process3->process4 process5 On the tag, list full chemical names and estimated percentages of ALL constituents. No abbreviations. process4->process5 process6 Store the sealed container in a designated Satellite Accumulation Area (SAA). Segregate from incompatible wastes. process5->process6 process6->end_node

Caption: Decision workflow for the proper disposal of this compound.

Protocol Steps Explained
  • Waste Characterization (The First Decision):

    • If Contaminated: The waste must be treated as hazardous. The hazards of the mixture are determined by its most hazardous component. Proceed directly to Step 2.

    • If Pure: While pure this compound may not be federally regulated as hazardous, institutional and local policies are often stricter.[3] The default and safest procedure is to manage it as a chemical waste unless you have written permission from your EHS department to do otherwise.[8]

  • Select the Right Container:

    • Use a container that is chemically compatible with this compound and any contaminants. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8]

    • Ensure the container is in good condition, free of cracks, and has a tightly sealing screw cap.[9]

    • The container must not be filled beyond 90% capacity to allow for expansion.[10]

  • Proper Labeling (The Communication Imperative):

    • As soon as the first drop of waste enters the container, it must be labeled.[2] Use the official "Hazardous Waste" tag provided by your institution's EHS department.[2][8]

    • Clearly write the full common chemical names of all components in the waste mixture. For example: "this compound (~60%), Toluene (~30%), Acetone (~10%)".[8] Abbreviations, formulas, and ditto marks are not permitted.[8][9]

    • Include the date of generation, the principal investigator's name, and the lab location.[8]

  • Safe Storage and Segregation:

    • Keep waste containers closed at all times except when adding waste.[3][9]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be under the control of the lab personnel.[11]

    • Crucially, segregate the this compound waste from incompatible waste streams, such as strong oxidizing agents or acids, to prevent dangerous reactions.[11] Use secondary containment bins to facilitate this.[11]

  • Final Disposal:

    • Once the container is full (or you have finished the process generating the waste), complete the date on the waste tag and arrange for pickup by your institution's EHS or hazardous waste disposal program.[2]

    • Never pour chemical waste down the sink or dispose of it in the regular trash.[8][12]

Part 4: Managing Empty Containers and Spills

Empty Containers: An "empty" container that held this compound must be managed properly.

  • Empty the container as much as possible, collecting the residue as hazardous waste.

  • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the ether.[9]

  • Crucially, this rinsate is considered hazardous waste and must be collected in an appropriate, labeled waste container.[2][9]

  • After triple-rinsing and air-drying, deface or remove the original chemical label.[2][13] The container may then be disposed of in the regular trash or recycled according to institutional policy.[9]

Spill Cleanup: In the event of a spill, your safety is the first priority.

  • Alert personnel in the immediate area and control access.

  • If the spill involves flammable solvents, eliminate all ignition sources.[14]

  • Wearing the appropriate PPE (see table), contain the spill using an absorbent material like a chemical spill pad or vermiculite.

  • For solid this compound, carefully sweep the material into a container, avoiding the creation of dust.

  • All contaminated cleanup materials (absorbents, gloves, etc.) must be placed in a sealed, compatible container, labeled as "Hazardous Waste" with a description of the contents, and disposed of through EHS.[2][15]

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific pursuits are conducted responsibly from start to finish.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, The University of Texas at Dallas.[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society.[Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University.[Link]

  • Hazardous Waste Disposal Guidelines. Radiological and Environmental Management, Purdue University.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Occupational & Clinical Radiation Safety.[Link]

  • Distearyl Ether (this compound). PubChem, National Institutes of Health.[Link]

  • Standard Operating Procedure for the use of Diethyl ether. Western Carolina University.[Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services.[Link]

  • Personal Protective Equipment (PPE) - Glove Comparison Chart. The University of Tennessee, Knoxville.[Link]

  • Product Stewardship Summary - Diethyl Ether. Ashland.[Link]

  • Hazardous Materials Disposal Guide. Nipissing University.[Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety.[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety.[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Dioctade-cyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Dioctadecyl ether, also known as distearyl ether, is a long-chain ether.[1] While specific toxicological data for this compound is limited, its classification as an ether necessitates stringent safety protocols due to the general hazards associated with this chemical class, most notably the potential for peroxide formation and flammability.[2][3] This guide is structured to provide a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure your safety.

Immediate Safety Concerns and Essential PPE

When handling this compound, a thorough risk assessment is paramount. The following PPE is recommended to minimize exposure and ensure safety.

Eye and Face Protection
  • Safety Glasses: As a minimum requirement, safety glasses with side shields should be worn.[4]

  • Face Shield: In situations where splashing is a possibility, a face shield must be worn in addition to safety glasses to provide a full barrier of protection.

Skin Protection
Glove MaterialRecommendationConsiderations
Nitrile Rubber Recommended for incidental splash protection.Nitrile gloves offer good resistance to oils, greases, and some organic solvents.[6] However, for prolonged contact with ethers, their performance may be limited.[6] It is crucial to change nitrile gloves immediately upon contamination.[8]
Butyl Rubber Recommended for prolonged contact or immersion.Butyl gloves provide excellent resistance to a wide range of chemicals, including ethers, ketones, and esters.[7] They are a preferred choice for handling ethers where significant exposure is anticipated.
Natural Latex Limited UseWhile offering good dexterity, natural latex gloves provide poor protection against many organic solvents, including ethers.[5][6] Their use is not recommended for handling this compound.

Body Protection:

  • Laboratory Coat: A standard laboratory coat should be worn to protect against minor spills and contamination.

  • Chemical-Resistant Apron: For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.

  • Protective Clothing: In scenarios with a high potential for significant exposure, full protective clothing may be necessary.

Respiratory Protection

In a well-ventilated area, such as a fume hood, respiratory protection may not be required for handling small quantities of this compound.[9][10] However, if dust or aerosols are generated, or if working outside of a ventilated enclosure, a NIOSH-approved respirator is necessary.[11]

  • Dust Respirator/Air-Purifying Respirator: For nuisance exposures to dust, a dust respirator should be used. In cases of insufficient ventilation, an air-purifying respirator with organic vapor cartridges is recommended.[11]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to proper operational procedures is as crucial as wearing the correct PPE. The following workflow outlines the key steps for safely handling and disposing of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials & Check Ether for Peroxides prep_workspace->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, safety glasses, and appropriate gloves.

  • Prepare Workspace: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Check for Peroxides: Ethers have a tendency to form explosive peroxides when exposed to air and light.[2] Visually inspect the container for any crystal formation around the cap. If crystals are present, do not move the container and contact your institution's environmental health and safety office immediately.[3]

2. Handling:

  • Dispensing: When transferring this compound, use non-sparking tools and ensure that all containers are properly grounded and bonded to prevent static discharge, which can be an ignition source.[2]

  • Experimental Procedure: Perform your experiment, keeping the container of this compound closed when not in use.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.

  • Waste Disposal: Dispose of all this compound waste in a clearly labeled, sealed container.[12] Do not mix with incompatible waste streams. Follow all local, state, and federal regulations for hazardous waste disposal.[11] Small amounts of fresh ether may be allowed to evaporate in a fume hood, but this is not recommended for ether that may contain peroxides.[13]

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable PPE as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][9]

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[11] For large spills, evacuate the area and contact emergency services.

References

  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET Dioctyl ether. (2024, April 13).
  • Distearyl Ether | C36H74O. (n.d.). PubChem.
  • DAP US/GHS MSDS Project. (2022, April 12).
  • DIETHYL ETHER CAS Number - HAZARD SUMMARY. (n.d.). Retrieved from New Jersey Department of Health website.
  • Personal Protective Equipment. (2025, September 12).
  • SAFETY DATA SHEET. (2025, October 7).
  • How to Handle and Store Ethyl Ether. (n.d.). Eagle Manufacturing.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
  • DIOCTYL ETHER - Safety D
  • ETHYL ETHER (DIETHYL ETHER) | Occupational Safety and Health Administration. (n.d.).
  • Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • SAFETY DATA SHEET. (2016, February 1).
  • Personal Protective Equipment (PPE). (n.d.). Retrieved from University of Tennessee Knoxville Environmental Health and Safety website.
  • Hazardous Waste Disposal. (n.d.). Retrieved from Columbia University Department of Chemistry website.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
  • WASTE DISPOSAL MANUAL. (n.d.). University of Louisville Department of Environmental Health and Safety.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
  • Diethyl Ether - Standard Operating Procedure. (2012, December 14). Retrieved from University of California, Santa Barbara Environmental Health & Safety website.
  • DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet. (n.d.). Retrieved from California Department of Toxic Substances Control website.
  • OSHA Glove Selection Chart. (n.d.). Retrieved from University of Texas at Austin Environmental Health and Safety website.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dioctadecyl ether
Reactant of Route 2
Reactant of Route 2
Dioctadecyl ether

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。